molecular formula C16H18N4O7S B1668007 Bensulfuron-methyl CAS No. 83055-99-6

Bensulfuron-methyl

Cat. No.: B1668007
CAS No.: 83055-99-6
M. Wt: 410.4 g/mol
InChI Key: XMQFTWRPUQYINF-UHFFFAOYSA-N
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Description

Bensulfuron-methyl is the methyl ester of bensulfuron. An acetolactate synthase inhibitor, it is used as a herbicide for the control of a variety of both annual and perennial weeds in crops, particularly wheat and rice. It is not licensed for use within the UK. It has a role as a herbicide, an agrochemical and an EC 2.2.1.6 (acetolactate synthase) inhibitor. It is a N-sulfonylurea, a member of pyrimidines, a methyl ester and an aromatic ether. It is functionally related to a bensulfuron.
This compound is a selective pre-emergence and post-emergence herbicide that inhibits the formation of acetolactate synthase (ALS inhibitor). Bensulfuron methyl is selective acting, through foliar and root uptake, by inhibiting biosynthesis of the essential amino acids valine and isoleucine. It stops cell division by inhibition of the acetolactate synthase enzyme. It could decrease the chlorophyll content and inhibit the growth of plant.
RN given refers to parent cpds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H18N4O7S/c1-25-12-8-13(26-2)18-15(17-12)19-16(22)20-28(23,24)9-10-6-4-5-7-11(10)14(21)27-3/h4-8H,9H2,1-3H3,(H2,17,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQFTWRPUQYINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H18N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7024164
Record name Bensulfuron-methyl
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Molecular Weight

410.4 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

83055-99-6
Record name Bensulfuron-methyl
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Record name Bensulfuron-methyl [ISO]
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Record name Bensulfuron-methyl
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Record name Methyl α-((4,6-dimethoxypyrimidin-2-yl)ureidosulfonyl)-o-toluate
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Record name Methyl α-((4,6-dimethoxypyrimidin-2-yl)ureidosulphonyl)-o-toluate
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Record name BENSULFURON-METHYL
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bensulfuron-methyl in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bensulfuron-methyl is a selective, systemic herbicide belonging to the sulfonylurea chemical family.[1] It is widely utilized for the control of a broad spectrum of annual and perennial broadleaf weeds and sedges in crops such as rice.[2][3] Its herbicidal activity stems from the specific inhibition of a key enzyme in the biosynthesis of branched-chain amino acids, a pathway essential for plant growth and development but absent in mammals, contributing to its low mammalian toxicity.[4][5] This guide provides a detailed technical overview of the molecular mechanism of action of this compound, including its target enzyme, downstream physiological effects, quantitative efficacy data, and relevant experimental protocols.

Molecular Mechanism of Action

The primary mode of action of this compound is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) (EC 2.2.1.6).

2.1 Target Enzyme: Acetolactate Synthase (ALS)

ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine. This enzyme catalyzes two parallel reactions:

  • The condensation of two pyruvate molecules to form α-acetolactate, a precursor for valine and leucine.

  • The condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor for isoleucine.

This compound is a potent, non-competitive inhibitor of ALS. It binds to a site on the enzyme that is allosteric to the active site, causing a conformational change that prevents the substrate from binding and catalysis from occurring. This inhibition is highly specific and occurs at very low concentrations.

2.2 Downstream Effects and Phytotoxicity

The inhibition of ALS by this compound leads to a rapid depletion of the intracellular pools of valine, leucine, and isoleucine. Since these amino acids are essential for protein synthesis, their absence leads to a cascade of downstream effects:

  • Cessation of Cell Division and Growth: Protein synthesis is critical for cell division and elongation. The lack of essential amino acids quickly halts growth in the meristematic tissues of roots and shoots.

  • Physiological Symptoms: Visible symptoms of phytotoxicity typically appear within several days of treatment. These include stunting, chlorosis (yellowing), and necrosis (tissue death), particularly in newly developing leaves and shoots. In some cases, purplish or reddish discoloration of leaves may be observed.

  • Photosynthesis Inhibition: While not the primary mode of action, this compound residues have been shown to negatively impact photosynthesis. This can manifest as a decrease in chlorophyll content, net photosynthetic rate, and the efficiency of photosystem II (PSII).

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

This compound Signaling Pathway cluster_0 Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alphaKB α-Ketobutyrate alphaKB->ALS BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalysis Protein Protein Synthesis BCAA->Protein CellGrowth Cell Division & Growth Protein->CellGrowth PlantDeath Plant Death CellGrowth->PlantDeath Bensulfuron This compound Bensulfuron->ALS Inhibition

Caption: Signaling pathway of this compound's inhibitory action on plant growth.

Quantitative Data

The efficacy of this compound can be quantified through various metrics, including the half-maximal inhibitory concentration (IC50) for enzyme activity and the 50% growth reduction (GR50) in whole-plant assays. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro ALS/AHAS Enzyme Inhibition by this compound

Plant SpeciesTissue SourceIC50 (nM)Reference(s)
Hydrilla verticillataWhole Plant22
Sagittaria trifolia (Susceptible)Whole Plant60
Sagittaria trifolia (Resistant)Whole Plant66 - 2932.8

Table 2: Whole-Plant Growth Inhibition by this compound

Plant SpeciesAssay TypeGR50 / IC50 (nM)Reference(s)
Hydrilla verticillataGrowth Inhibition110
Ammannia auriculata (Susceptible)Growth Reduction0.18 g ai ha⁻¹
Ammannia auriculata (Resistant)Growth Reduction2.95 - 32.96 g ai ha⁻¹
Capsella bursa-pastoris (Resistant)Lethal Dose (LD50)969-fold > Susceptible
Freshwater PhytoplanktonGrowth Reduction (EC50)15 - 6200 µg/L

Experimental Protocols

The investigation of this compound's mechanism of action involves several key experimental procedures.

4.1 In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay directly measures the effect of this compound on the activity of the ALS enzyme.

Protocol:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue (e.g., young leaves) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM MgCl₂, 10% glycerol, 1 mM EDTA, and 10 mM DTT).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0), 20 mM MgCl₂, 100 mM sodium pyruvate, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.

    • Add varying concentrations of this compound (dissolved in a suitable solvent like acetone or DMSO) to the reaction mixture.

    • Initiate the reaction by adding the enzyme extract.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Quantification of Acetolactate:

    • Stop the reaction by adding sulfuric acid (e.g., 6 N H₂SO₄). This also catalyzes the decarboxylation of acetolactate to acetoin.

    • Incubate at a higher temperature (e.g., 60°C) for 15 minutes to ensure complete conversion to acetoin.

    • Add a colorimetric reagent solution (e.g., creatine and α-naphthol) and incubate at room temperature to allow color development.

    • Measure the absorbance at a specific wavelength (e.g., 525 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the enzyme activity as the rate of acetoin formation per unit of protein per unit of time.

    • Plot the enzyme activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

4.2 Whole-Plant Bioassay for Herbicidal Activity

This assay assesses the effect of this compound on the growth of whole plants.

Protocol:

  • Plant Cultivation:

    • Grow susceptible and potentially resistant plant populations from seed in pots containing a suitable growth medium.

    • Maintain the plants in a controlled environment (greenhouse or growth chamber) with standardized conditions for light, temperature, and humidity.

  • Herbicide Application:

    • At a specific growth stage (e.g., 2-4 leaf stage), treat the plants with a range of this compound concentrations.

    • Apply the herbicide using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.

  • Evaluation:

    • After a set period (e.g., 14-21 days), visually assess the plants for injury symptoms (e.g., stunting, chlorosis).

    • Harvest the above-ground biomass and determine the fresh or dry weight.

  • Data Analysis:

    • Express the biomass of the treated plants as a percentage of the untreated control.

    • Plot the percentage growth reduction against the logarithm of the herbicide dose and fit the data to a sigmoidal logistic model to calculate the GR50 value.

The following diagram illustrates a typical experimental workflow for characterizing the mechanism of action of an ALS-inhibiting herbicide.

Experimental Workflow cluster_0 Whole-Plant Level cluster_1 Enzyme & Molecular Level PlantGrowth Plant Cultivation (Susceptible & Resistant Biotypes) HerbicideApp Whole-Plant Bioassay (Dose-Response Treatment) PlantGrowth->HerbicideApp Biomass Growth Assessment (Biomass Measurement) HerbicideApp->Biomass GR50 Calculate GR50 Biomass->GR50 TissueHarvest Harvest Plant Tissue Biomass->TissueHarvest Select tissues for biochemical analysis EnzymeExtract ALS/AHAS Enzyme Extraction TissueHarvest->EnzymeExtract BCAA_Analysis Quantify Branched-Chain Amino Acids (e.g., HPLC) TissueHarvest->BCAA_Analysis ALSAssay In Vitro ALS Inhibition Assay EnzymeExtract->ALSAssay IC50 Calculate IC50 ALSAssay->IC50 BCAA_Levels Determine BCAA Levels BCAA_Analysis->BCAA_Levels

Caption: Experimental workflow for characterizing an ALS-inhibiting herbicide.

Conclusion

This compound is a highly effective herbicide that acts through the specific inhibition of acetolactate synthase, a critical enzyme in the biosynthesis of branched-chain amino acids in plants. This targeted mechanism disrupts essential metabolic pathways, leading to the cessation of growth and eventual death of susceptible plant species. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand and develop herbicidal compounds. The provided methodologies for in vitro enzyme assays and whole-plant bioassays are fundamental for characterizing the efficacy and resistance profiles of ALS-inhibiting herbicides.

References

A Technical Deep Dive into the Bensulfuron-methyl Acetolactate Synthase (ALS) Inhibition Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Bensulfuron-methyl, a potent sulfonylurea herbicide. It details the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants, and the subsequent physiological consequences leading to plant death. This document provides a comprehensive overview of the biochemical pathway, quantitative inhibition data, detailed experimental protocols, and the molecular basis of resistance.

Introduction to this compound and its Target: Acetolactate Synthase

This compound is a selective, pre- and post-emergence herbicide widely used for the control of broadleaf weeds and sedges in crops like rice and wheat.[1] It belongs to the sulfonylurea class of herbicides, which are known for their high efficacy at low application rates and low mammalian toxicity.[2][3] The primary mode of action for this compound, and sulfonylureas in general, is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4]

ALS (EC 2.2.1.6) is a pivotal enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine. This pathway is present in plants, bacteria, fungi, and algae, but absent in animals, making ALS an ideal target for selective herbicides. The inhibition of ALS leads to a deficiency in these crucial amino acids, which are the building blocks of proteins and vital for cell growth and division. This ultimately results in the cessation of plant growth and eventual death.

The Branched-Chain Amino Acid Biosynthesis Pathway and the Role of ALS

The biosynthesis of valine, leucine, and isoleucine originates from pyruvate and threonine. ALS catalyzes the first committed step in this pathway. Specifically, it facilitates two parallel reactions:

  • The condensation of two pyruvate molecules to form α-acetolactate, a precursor for valine and leucine.

  • The condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor for isoleucine.

The inhibition of this crucial first step by this compound effectively shuts down the entire production line for these essential amino acids.

BCAA_Pathway Pyruvate1 Pyruvate ALS Acetolactate Synthase (ALS) (Target of this compound) Pyruvate1->ALS Pyruvate1->ALS Pyruvate2 Pyruvate Pyruvate2->ALS alphaKB α-Ketobutyrate alphaKB->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Intermediates_Val_Leu ... Acetolactate->Intermediates_Val_Leu Intermediates_Ile ... Acetohydroxybutyrate->Intermediates_Ile Valine Valine Intermediates_Val_Leu->Valine Leucine Leucine Intermediates_Val_Leu->Leucine Isoleucine Isoleucine Intermediates_Ile->Isoleucine Bensulfuron This compound Bensulfuron->ALS Inhibition

Diagram 1: Branched-Chain Amino Acid Biosynthesis Pathway Inhibition by this compound.

Mechanism of ALS Inhibition by this compound

This compound is a potent, non-competitive or competitive inhibitor of ALS, binding to a site on the enzyme that is allosteric to the active site. This binding prevents the substrate (pyruvate) from accessing the active site, thereby halting the catalytic reaction. Structural studies of plant ALS have revealed the binding sites for various ALS-inhibiting herbicides, providing insight into the molecular interactions that lead to inhibition. The sulfonylurea herbicides are thought to bind to the regulatory site of the enzyme.

The downstream effects of ALS inhibition are multifaceted. The primary consequence is the depletion of valine, leucine, and isoleucine, which directly impedes protein synthesis and, consequently, cell division and plant growth. A secondary effect is the accumulation of the substrate α-ketobutyrate, which can be toxic to the plant at high concentrations. Visual symptoms of this compound treatment in susceptible plants include stunting, chlorosis (yellowing), and necrosis (tissue death), typically appearing at the growing points of the plant.

Inhibition_Mechanism Bensulfuron This compound ALS Acetolactate Synthase (ALS) Enzyme Bensulfuron->ALS Binds to and inhibits BCAA_synthesis Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis ALS->BCAA_synthesis Catalyzes alphaKB_accumulation α-Ketobutyrate Accumulation ALS->alphaKB_accumulation Inhibition leads to buildup of substrate Protein_synthesis Protein Synthesis BCAA_synthesis->Protein_synthesis Required for Cell_division Cell Division & Growth Protein_synthesis->Cell_division Essential for Plant_death Plant Death Cell_division->Plant_death Cessation leads to Toxicity Cellular Toxicity alphaKB_accumulation->Toxicity Causes Toxicity->Plant_death ALS_Assay_Workflow cluster_extraction 1. Enzyme Extraction cluster_assay 2. Enzyme Assay cluster_quantification 3. Quantification cluster_analysis 4. Data Analysis Homogenize Homogenize plant tissue in extraction buffer Centrifuge Centrifuge homogenate Homogenize->Centrifuge Supernatant Collect supernatant (crude enzyme extract) Centrifuge->Supernatant Initiate_reaction Initiate reaction with enzyme extract and incubate Supernatant->Initiate_reaction Prepare_mix Prepare assay mixture with substrates and cofactors Add_inhibitor Add varying concentrations of this compound Prepare_mix->Add_inhibitor Add_inhibitor->Initiate_reaction Stop_reaction Stop reaction with acid and convert acetolactate to acetoin Initiate_reaction->Stop_reaction Color_development Add creatine and α-naphthol for color development Stop_reaction->Color_development Measure_absorbance Measure absorbance at 525 nm Color_development->Measure_absorbance Standard_curve Calculate acetoin concentration using a standard curve Measure_absorbance->Standard_curve Calculate_activity Determine enzyme activity Standard_curve->Calculate_activity Calculate_IC50 Calculate IC50 value for This compound Calculate_activity->Calculate_IC50

References

An In-depth Technical Guide to the Chemical and Physical Properties of Bensulfuron-methyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bensulfuron-methyl is a selective systemic herbicide belonging to the sulfonylurea class. It is widely utilized for the pre- and post-emergence control of a variety of annual and perennial broad-leaved weeds and sedges in crops, particularly rice. Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mode of action and synthesis. All quantitative data are presented in structured tables for ease of reference and comparison.

Chemical Identity and Properties

This compound is the methyl ester of bensulfuron. Its chemical structure and identity are detailed below.

Table 1: Chemical Identity of this compound

ParameterValue
IUPAC Name methyl 2-[([[(4,6-dimethoxypyrimidin-2-yl)amino]carbonyl]amino)sulfonyl]methyl]benzoate
CAS Number 83055-99-6
Molecular Formula C₁₆H₁₈N₄O₇S
Molecular Weight 410.4 g/mol
Chemical Structure Chemical structure of this compound
Appearance White to pale yellow odorless solid.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate and behavior, as well as for formulation development. These properties are summarized in the tables below.

Table 2: Physical and Chemical Properties of this compound

PropertyValueConditions
Melting Point 185-188 °C[1]
Vapor Pressure 1.733 x 10⁻³ Pa[1]20 °C
Octanol-Water Partition Coefficient (log Kow) 1.56 (pH 5), 6.15 (pH 7)
Dissociation Constant (pKa) 5.2
Density 1.41 g/cm³

Table 3: Solubility of this compound

SolventSolubilityTemperature
Water 2.9 mg/L (pH 5)25 °C
12 mg/L (pH 7)25 °C
1200 mg/L (pH 8)25 °C
Dichloromethane 11720 mg/L
Acetonitrile 5380 mg/L
Ethyl Acetate 1660 mg/L
Acetone 1380 mg/L
Methanol 990 mg/L
Xylene 280 mg/L
Hexane 3.1 mg/L

Table 4: Stability of this compound

ConditionHalf-life
Hydrolysis 11 days (pH 5)
143 days (pH 7)
Stable at pH 9
Photolysis in Water Stable in sterile buffer, degrades in natural water under sunlight.

Experimental Protocols

The determination of the physicochemical properties of this compound follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the Collaborative International Pesticides Analytical Council (CIPAC).

Water Solubility (OECD Guideline 105 / CIPAC Method MT 157)

The water solubility of this compound is determined using the Flask Method , which is suitable for substances with solubilities above 10⁻² g/L.

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of water in a flask. The flask is then agitated at a temperature slightly above the test temperature for a sufficient period to ensure saturation.

  • Equilibration: The flask is then transferred to a constant temperature bath set at the desired test temperature (e.g., 20 °C or 25 °C) and allowed to equilibrate for at least 24 hours with gentle stirring.

  • Phase Separation: After equilibration, the undissolved solid is separated from the aqueous phase by centrifugation or filtration.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Vapor Pressure (OECD Guideline 104)

The vapor pressure of this compound can be determined using the Dynamic Method (Cottrell's Method) .

Principle: The boiling point of the substance is determined at various pressures. The vapor pressure at a given temperature is then determined by interpolation.

Methodology:

  • Apparatus: A Cottrell pump is used, which consists of a boiling tube with a side arm connected to a manometer and a reflux condenser.

  • Procedure: A sample of this compound is placed in the boiling tube. The pressure in the apparatus is reduced to a desired value using a vacuum pump. The sample is then heated, and the temperature at which it boils is recorded.

  • Data Collection: This procedure is repeated at several different pressures.

  • Calculation: The vapor pressure at a specific temperature is determined by plotting the logarithm of the pressure against the reciprocal of the absolute temperature (Clausius-Clapeyron equation) and interpolating to the desired temperature.

Melting Point (OECD Guideline 102)

The melting point of this compound is determined using the Capillary Tube Method .

Principle: A small amount of the powdered substance is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube sealed at one end.

  • Apparatus: The capillary tube is placed in a heating block or an oil bath equipped with a calibrated thermometer or a temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The octanol-water partition coefficient (Kow) of this compound is determined using the Shake Flask Method .

Principle: The substance is partitioned between n-octanol and water at a constant temperature. The concentration of the substance in each phase is then determined, and the partition coefficient is calculated as the ratio of the concentrations.

Methodology:

  • Preparation: Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of this compound is then dissolved in the n-octanol phase.

  • Partitioning: The n-octanol solution is mixed with the water phase in a separatory funnel and shaken vigorously for a set period to allow for partitioning.

  • Phase Separation: The two phases are allowed to separate, and the aqueous and n-octanol layers are collected.

  • Analysis: The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC).

  • Calculation: The Kow is calculated as the concentration in the n-octanol phase divided by the concentration in the aqueous phase. The result is often expressed as log Kow.

Dissociation Constant (OECD Guideline 112)

The dissociation constant (pKa) of this compound can be determined by the Titration Method .

Principle: The substance is dissolved in water and titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the titration curve.

Methodology:

  • Solution Preparation: A known concentration of this compound is prepared in water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is measured after each addition of the titrant.

  • Data Analysis: A titration curve is constructed by plotting the pH against the volume of titrant added. The pKa is the pH at which half of the substance is in its ionized form, which corresponds to the midpoint of the buffer region on the titration curve.

Mode of Action and Signaling Pathway

This compound's herbicidal activity is due to its inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is the first enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth.

The inhibition of ALS by this compound leads to a rapid depletion of these essential amino acids. This deficiency triggers a cascade of downstream effects, ultimately leading to plant death. A key downstream signaling pathway affected is the Target of Rapamycin (TOR) pathway, a central regulator of growth and metabolism in eukaryotes. The starvation of branched-chain amino acids is thought to inhibit TOR signaling, leading to the cessation of cell division, growth, and eventually, cell death.

Bensulfuron_Methyl_Mode_of_Action Bensulfuron This compound ALS Acetolactate Synthase (ALS) Bensulfuron->ALS BCAA_depletion Depletion of Branched-Chain Amino Acids BCAA_synthesis Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis ALS->BCAA_synthesis Catalyzes TOR_inhibition Inhibition of TOR Signaling Pathway BCAA_depletion->TOR_inhibition Protein_synthesis_inhibition Inhibition of Protein Synthesis TOR_inhibition->Protein_synthesis_inhibition Cell_cycle_arrest Cell Cycle Arrest TOR_inhibition->Cell_cycle_arrest Plant_death Plant Death Protein_synthesis_inhibition->Plant_death Cell_cycle_arrest->Plant_death

Caption: Mode of action of this compound.

Synthesis Workflow

The synthesis of this compound is a multi-step process. A general workflow for its production is outlined below.

Bensulfuron_Methyl_Synthesis start Start step1 Synthesis of 2-amino-4,6-dimethoxypyrimidine start->step1 step2 Synthesis of o-methoxycarbonylbenzylsulfonyl isocyanate start->step2 step3 Condensation Reaction step1->step3 step2->step3 step4 Isolation and Purification step3->step4 end This compound step4->end

Caption: General synthesis workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with standardized experimental protocols for their determination. The data presented in a structured format allows for easy access and comparison by researchers and professionals in the fields of agrochemistry and drug development. The visualization of the mode of action and synthesis workflow offers a clear understanding of the herbicide's biological activity and production. This comprehensive information is essential for the safe and effective use of this compound, as well as for the development of new and improved herbicidal formulations.

References

An In-Depth Technical Guide to the Synthesis of Bensulfuron-methyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis process for bensulfuron-methyl, a selective sulfonylurea herbicide. The document details the core chemical intermediates, reaction pathways, and experimental protocols, designed to be a valuable resource for researchers and professionals in the fields of agrochemical synthesis and development.

Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process that primarily involves the preparation of two key intermediates, followed by their condensation to form the final product. The critical intermediates are:

  • 2-amino-4,6-dimethoxypyrimidine (ADMP)

  • o-Methoxycarbonylbenzylsulfonyl isocyanate

The overall synthesis can be visualized as a convergent process where these two molecules are synthesized separately and then combined in the final step.

Bensulfuron_Methyl_Synthesis cluster_ADMP Synthesis of 2-amino-4,6-dimethoxypyrimidine (ADMP) cluster_Isocyanate Synthesis of o-Methoxycarbonylbenzylsulfonyl Isocyanate cluster_Final_Reaction Final Condensation Reaction Malononitrile Malononitrile ADHP 2-amino-4,6-dihydroxypyrimidine Malononitrile->ADHP Guanidine Guanidine Guanidine->ADHP Chlorination Chlorination (e.g., POCl3) ADHP->Chlorination ADCP 2-amino-4,6-dichloropyrimidine Chlorination->ADCP Methoxylation Methoxylation (Sodium Methoxide) ADCP->Methoxylation ADMP 2-amino-4,6-dimethoxypyrimidine Methoxylation->ADMP ADMP_final 2-amino-4,6-dimethoxypyrimidine Benzylsulfonamide o-Methoxycarbonylbenzylsulfonamide Phosgenation Phosgenation (Phosgene or Triphosgene) Benzylsulfonamide->Phosgenation Isocyanate o-Methoxycarbonylbenzylsulfonyl Isocyanate Phosgenation->Isocyanate Isocyanate_final o-Methoxycarbonylbenzylsulfonyl Isocyanate Condensation Condensation ADMP_final->Condensation Isocyanate_final->Condensation Bensulfuron_methyl This compound Condensation->Bensulfuron_methyl

Figure 1: Overall synthesis pathway of this compound.

Synthesis of Intermediates

2-amino-4,6-dimethoxypyrimidine (ADMP)

The synthesis of ADMP is a critical part of the overall process. One common route starts from malononitrile and guanidine to form 2-amino-4,6-dihydroxypyrimidine. This is followed by chlorination and then methoxylation.[1]

Experimental Protocol: Synthesis of 2-amino-4,6-dimethoxypyrimidine (ADMP)

This protocol is a representative procedure based on common synthetic routes.

Step 1: Synthesis of 2-amino-4,6-dihydroxypyrimidine

  • This step typically involves the condensation of malononitrile with guanidine in the presence of a base like sodium ethoxide.

Step 2: Synthesis of 2-amino-4,6-dichloropyrimidine

  • 2-amino-4,6-dihydroxypyrimidine is chlorinated using a reagent such as phosphorus oxychloride (POCl₃). The reaction is typically heated to drive it to completion.

Step 3: Synthesis of 2-amino-4,6-dimethoxypyrimidine

  • 2-amino-4,6-dichloropyrimidine is then reacted with sodium methoxide in a suitable solvent like methanol. The reaction mixture is heated, and upon completion, the product is isolated.

A one-pot synthesis method has also been described, starting from malononitrile and methanol, followed by reaction with cyanamide.

Quantitative Data for ADMP Synthesis

ParameterValueReference
Overall YieldUp to 82.8%[2]
Purity>99%[2]
Melting Point95.2-96 °C[2]
o-Methoxycarbonylbenzylsulfonyl Isocyanate

This intermediate is synthesized from o-methoxycarbonylbenzylsulfonamide. The key transformation is the conversion of the sulfonamide group to an isocyanate group. This is typically achieved through phosgenation.

Experimental Protocol: Synthesis of o-Methoxycarbonylbenzylsulfonyl Isocyanate

Two main approaches are used for the phosgenation step:

Method A: Using Phosgene

  • o-Methoxycarbonylbenzylsulfonamide is dissolved in an inert solvent like xylene.

  • Phosgene gas is bubbled through the solution at an elevated temperature (e.g., 120-130°C).[3]

  • A catalyst, such as n-butyl isocyanate, may be used.

  • The reaction is monitored for completion, and then excess phosgene and solvent are removed, often by distillation or gas stripping.

Method B: Using Triphosgene (Bis(trichloromethyl) carbonate)

  • This method is a safer alternative to using phosgene gas.

  • o-Methoxycarbonylbenzylsulfonamide is mixed with bis(trichloromethyl) carbonate and a catalyst like n-butyl isocyanate in a solvent such as dimethylbenzene.

  • The mixture is heated in stages, for example, first to 70-85°C and then slowly to 110-130°C.

  • Trichloromethyl chloroformate might be added during the higher temperature stage.

  • After the reaction, the solvent and catalyst are removed, typically by vacuum distillation.

Quantitative Data for Isocyanate Synthesis

ParameterValueReference
Reaction Temperature (Phosgene)120-130°C
Reaction Temperature (Triphosgene)110-130°C
Yield>98% (with phosgene)

Final Synthesis of this compound

The final step is the condensation of 2-amino-4,6-dimethoxypyrimidine with o-methoxycarbonylbenzylsulfonyl isocyanate.

Experimental Protocol: Condensation Reaction

  • The synthesized o-methoxycarbonylbenzylsulfonyl isocyanate is dissolved in a suitable solvent (e.g., xylene or another condensation solvent).

  • 2-amino-4,6-dimethoxypyrimidine is added to the solution. The molar ratio of isocyanate to ADMP is typically around 1:1.02.

  • The reaction mixture is stirred at a controlled temperature, generally between 50-90°C.

  • The reaction time can vary from 2 to 10 hours.

  • After the reaction is complete, the product, this compound, precipitates and can be isolated by filtration or centrifugation.

  • The isolated product is then washed and dried.

Quantitative Data for the Final Condensation

ParameterValueReference
Reaction Temperature50-90°C
Reaction Time2-10 hours
Overall Yield>90%
Final Product Purity>97%

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis of this compound.

Lab_Workflow cluster_Intermediates Intermediate Synthesis cluster_Final_Product Final Product Synthesis and Purification ADMP_Synth Synthesize 2-amino-4,6-dimethoxypyrimidine Condensation Condensation Reaction ADMP_Synth->Condensation Isocyanate_Synth Synthesize o-Methoxycarbonylbenzylsulfonyl Isocyanate Isocyanate_Synth->Condensation Isolation Isolation (Filtration/Centrifugation) Condensation->Isolation Washing Washing Isolation->Washing Drying Drying Washing->Drying Analysis Analysis (HPLC, etc.) Drying->Analysis

Figure 2: Laboratory workflow for this compound synthesis.

Conclusion

The synthesis of this compound is a well-established process that relies on the efficient preparation of two key intermediates. By carefully controlling the reaction conditions for the synthesis of 2-amino-4,6-dimethoxypyrimidine and o-methoxycarbonylbenzylsulfonyl isocyanate, and their subsequent condensation, high yields and purity of the final product can be achieved. The use of triphosgene as a substitute for phosgene offers a safer route for the isocyanate synthesis. This guide provides the fundamental information required for the laboratory-scale synthesis and further research on this compound and related compounds.

References

Bensulfuron-methyl: A Comprehensive Technical Dossier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the molecular structure, chemical formula, and physicochemical properties of Bensulfuron-methyl. The information is curated to support research, scientific analysis, and development activities involving this compound.

Molecular Identity and Chemical Formula

This compound is a selective herbicide belonging to the sulfonylurea class.[1][2] It is the methyl ester of bensulfuron and functions as an acetolactate synthase (ALS) inhibitor, thereby controlling a variety of annual and perennial weeds, particularly in wheat and rice crops.[1][3]

The fundamental chemical identifiers for this compound are as follows:

IdentifierValue
Molecular Formula C₁₆H₁₈N₄O₇S[4]
Molecular Weight 410.4 g/mol
IUPAC Name methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylmethyl]benzoate
CAS Registry Number 83055-99-6
Canonical SMILES COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC
InChI Key XMQFTWRPUQYINF-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding its behavior in various environmental and biological systems.

PropertyValueConditions
Melting Point 185-188 °C
Vapor Pressure 1.733 × 10⁻³ Pa20 °C
2.8 × 10⁻⁹ mPa25 °C
Solubility in Water 2.9 mg/L25 °C, pH 5
1200 mg/L25 °C, pH 8
6.65 mg/L20 °C, pH 7
Solubility in Organic Solvents (at 20°C)
Dichloromethane11720 mg/L
Acetonitrile5380 mg/L
Ethyl acetate1660 mg/L
Acetone1380 mg/L
Methanol990 mg/L
Xylene280 mg/L
Hexane3.1 mg/L
Partition Coefficient (Kow) 4.1
Soil Degradation (DT₅₀, aerobic) 56.9 days (Moderately persistent)

Molecular Structure

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization clarifies the arrangement of atoms and functional groups within the molecule.

Bensulfuron_methyl_structure cluster_pyrimidine Pyrimidinyl Group cluster_sulfonylurea Sulfonylurea Bridge cluster_benzoate Methyl Benzoate Group N1 N C2 C N1->C2 N3 N C2->N3 NH_carbamoyl NH C2->NH_carbamoyl C4 C N3->C4 C5 C C4->C5 O_Me1 OCH3 C4->O_Me1 C6 C C5->C6 C6->N1 O_Me2 OCH3 C6->O_Me2 C_carbamoyl C=O NH_carbamoyl->C_carbamoyl NH_sulfonyl NH C_carbamoyl->NH_sulfonyl S_sulfonyl S(=O)2 NH_sulfonyl->S_sulfonyl C_methylene CH2 S_sulfonyl->C_methylene Benzene C_methylene->Benzene C_ester C=O Benzene->C_ester O_ester O C_ester->O_ester CH3_ester CH3 O_ester->CH3_ester

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves a multi-step process. The key steps are outlined below:

  • Preparation of 2-amino-4,6-dimethoxypyrimidine: This intermediate is synthesized by chlorinating and subsequently methoxylating pyrimidine derivatives.

  • Preparation of o-methoxycarbonylbenzylsulfonyl isocyanate: This is achieved by reacting o-methyl formate benzyl sulfonamide with phosgene. An alternative method involves the reaction of o-methyl formate benzyl sulfamide with bis(trichloromethyl) carbonate in the presence of a catalyst.

  • Condensation Reaction: The two key intermediates, 2-amino-4,6-dimethoxypyrimidine and o-methoxycarbonylbenzylsulfonyl isocyanate, are then reacted together in a suitable solvent, such as xylene, under controlled temperature conditions to form this compound.

  • Isolation and Purification: The final product is isolated from the reaction mixture, often through centrifugal separation, and then washed and dried to yield pure this compound.

The logical workflow for the synthesis is illustrated in the following diagram:

synthesis_workflow cluster_intermediates Intermediate Synthesis cluster_final_synthesis Final Product Synthesis pyrimidine Pyrimidine Derivatives amino_pyrimidine 2-amino-4,6-dimethoxypyrimidine pyrimidine->amino_pyrimidine Chlorination & Methoxylation condensation Condensation Reaction amino_pyrimidine->condensation benzyl_sulfonamide o-methyl formate benzyl sulfonamide isocyanate o-methoxycarbonylbenzyl sulfonyl isocyanate benzyl_sulfonamide->isocyanate Reaction with Phosgene isocyanate->condensation isolation Isolation & Purification condensation->isolation product This compound isolation->product

Caption: Synthesis workflow for this compound.

Analytical Determination

The quantification of this compound in various matrices is typically performed using chromatographic techniques coupled with mass spectrometry or UV detection.

4.2.1. Determination in Soil and Sediment by LC-MS/MS

A validated method for the analysis of this compound in soil and sediment involves the following steps:

  • Extraction: The sample is extracted with an appropriate solvent mixture, such as acetonitrile and methylene chloride. The extraction can be aided by sonication.

  • Cleanup: The extract is then cleaned up using dispersive solid-phase extraction (dSPE) with materials like primary secondary amine (PSA) and magnesium sulfate to remove interfering substances.

  • Analysis: The final extract is analyzed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Quantification is based on the peak area response of specific ion transitions against a calibration curve. The typical quantitation ion transition is m/z 411 -> m/z 148.9, with a confirmation transition of m/z 411 -> m/z 182.1.

4.2.2. Determination in Paddy Fields by HPLC-UV

An established High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of this compound and other herbicides in paddy water, soil, and rice plants includes:

  • Extraction:

    • Paddy water: Extraction with methylene chloride.

    • Soil: Extraction with an alkaline mixed solution of acetonitrile-methylene chloride.

    • Rice plant: Extraction with alkaline methylene chloride followed by cleanup on a Florisil column.

  • Chromatographic Separation: The separation is achieved on a C18 column with a mobile phase of water-methanol (30:70, v/v) at a flow rate of 0.5 mL/min.

  • Detection: Detection is carried out using a UV detector at a wavelength of 238 nm. Quantification is performed using an external standard method.

The general workflow for the analytical determination of this compound is presented below:

analytical_workflow cluster_analysis Analytical Techniques start Sample Collection (Soil, Water, etc.) extraction Solvent Extraction start->extraction cleanup Sample Cleanup (e.g., dSPE, Column Chromatography) extraction->cleanup analysis Instrumental Analysis cleanup->analysis lcms LC-MS/MS analysis->lcms hplc HPLC-UV analysis->hplc quantification Data Processing & Quantification lcms->quantification hplc->quantification

Caption: General analytical workflow for this compound.

References

Bensulfuron-methyl solubility in water and various organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bensulfuron-methyl in water and various organic solvents. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who require detailed information on the physicochemical properties of this compound. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of the compound's mechanism of action and experimental workflows.

Introduction to this compound

This compound is a selective systemic herbicide belonging to the sulfonylurea class. It is widely used in agriculture to control a variety of annual and perennial broadleaf weeds and sedges, particularly in rice and wheat crops. Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. Understanding the solubility of this compound is critical for developing effective formulations, assessing its environmental fate, and conducting toxicological studies.

Solubility of this compound

The solubility of this compound varies significantly depending on the solvent and the pH of aqueous solutions. The data presented below has been compiled from various sources to provide a comparative overview.

Table 1: Solubility of this compound in Water and Organic Solvents
SolventTemperature (°C)SolubilityReference
Aqueous
Water (pH 4.8)252.9 mg/L[1][2]
Water (pH 5)252.9 mg/L[1]
Water (pH 5.8)2512 mg/L[2]
Water (pH 6)2512 mg/L[3]
Water (pH 6.9)25120 mg/L
Water (pH 7)25120 mg/L
Water (pH 8)251200 mg/L
Organic Solvents
Acetone201380 mg/L (1.38 g/L)
Acetonitrile205380 mg/L (5.38 g/L)
Dichloromethane2011720 mg/L (11.72 g/L)
Dimethyl Sulfoxide (DMSO)Not Specified125 mg/mL
Ethyl Acetate201660 mg/L (1.66 g/L)
Hexane203.1 mg/L (0.0031 g/L)
Methanol20990 mg/L (0.99 g/L)
Xylene20280 mg/L (0.28 g/L)

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining the solubility of this compound.

Determination of Water Solubility (Flask Method - adapted from OECD Guideline 105)

This method is suitable for substances with a solubility of greater than 10-2 g/L.

Principle: A supersaturated or saturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method.

Materials:

  • This compound (analytical standard)

  • Distilled or deionized water

  • Constant temperature bath or shaker

  • Centrifuge

  • Filtration device (e.g., syringe filter with a non-adsorptive membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Preliminary Test: To estimate the approximate solubility, add successive small amounts of this compound to a known volume of water at the test temperature and stir. Observe the amount required to reach saturation. This helps in determining the appropriate amount of substance to use in the main test.

  • Equilibration: Add an excess amount of this compound to a sufficient volume of water in a flask. The amount should be enough to ensure that a solid phase remains after equilibration.

  • Place the flask in a constant temperature bath (e.g., 25 ± 0.5 °C) and agitate for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time (e.g., 24-48 hours).

  • Phase Separation: After equilibration, cease agitation and allow the solution to stand at the test temperature for at least 24 hours to allow for the separation of undissolved material. If necessary, centrifuge the solution to aid separation.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Filtration through a membrane filter that does not adsorb the test substance may be necessary.

  • Analysis: Determine the concentration of this compound in the sampled solution using a validated analytical method, such as HPLC.

  • pH Measurement: Measure the pH of the saturated solution.

  • Replicate: Perform the determination in at least duplicate.

Determination of Solubility in Organic Solvents

Principle: A saturated solution of this compound is prepared in the organic solvent of interest at a constant temperature. The concentration of the dissolved substance is then quantified.

Materials:

  • This compound (analytical standard)

  • Organic solvents (e.g., acetone, methanol, etc., of analytical grade)

  • Vials or test tubes with closures

  • Vortex mixer or shaker

  • Constant temperature bath

  • Analytical balance

  • HPLC system or other suitable analytical instrument

Procedure:

  • Add a pre-weighed excess amount of this compound to a vial containing a known volume of the organic solvent.

  • Seal the vial and place it in a constant temperature bath.

  • Agitate the mixture using a vortex mixer or shaker until equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Once equilibrium is achieved, allow any undissolved solid to settle.

  • Carefully take an aliquot of the clear supernatant. Dilute the aliquot gravimetrically with the same solvent to a concentration within the working range of the analytical method.

  • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Visualizations

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

This compound acts by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is the first and rate-limiting step in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine. Inhibition of this pathway leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately causing the death of susceptible plants.

This compound Mechanism of Action cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_outcome Physiological Effect Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS alpha_Acetolactate α-Acetolactate ALS->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine Valine alpha_Acetolactate->Valine Leucine Leucine alpha_Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine AminoAcid_Deficiency Deficiency of Branched-Chain Amino Acids Bensulfuron This compound Inhibition Inhibition Bensulfuron->Inhibition Inhibition->ALS CellDivision_Halt Inhibition of Cell Division AminoAcid_Deficiency->CellDivision_Halt Plant_Death Plant Death CellDivision_Halt->Plant_Death

Caption: Mechanism of action of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of a compound like this compound.

Solubility Determination Workflow start Start prep Prepare Solvent (Water or Organic) start->prep add_solute Add Excess This compound prep->add_solute equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) add_solute->equilibrate separate Phase Separation (Settling/Centrifugation) equilibrate->separate sample Sample Supernatant separate->sample analyze Analyze Concentration (e.g., HPLC) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility.

References

A Technical Guide to the Mode of Action and Symptomology of Bensulfuron-methyl in Weeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bensulfuron-methyl is a selective, systemic sulfonylurea herbicide highly effective for the control of broadleaf weeds and sedges in rice and wheat cultivation. Its mode of action centers on the potent and specific inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to a cascade of physiological disruptions, culminating in the death of susceptible weeds. This technical guide provides an in-depth exploration of the biochemical mechanisms of this compound, a detailed account of the resulting symptomology in weeds, and comprehensive experimental protocols for the evaluation of its efficacy and mode of action.

Mode of Action

This compound is absorbed by both the roots and foliage of weeds and is readily translocated through the xylem and phloem to the meristematic tissues, which are the primary sites of plant growth.[1] At the cellular level, its herbicidal activity is initiated by the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][3]

Inhibition of Acetolactate Synthase (ALS)

ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[2] this compound acts as a potent, non-competitive inhibitor of ALS. By binding to the enzyme, it blocks the condensation of two molecules of pyruvate to form α-acetolactate (a precursor to valine and leucine) and the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine).

The inhibition of ALS by this compound leads to a rapid depletion of the intracellular pools of these essential amino acids. As these amino acids are fundamental building blocks for protein synthesis, their absence halts this vital process. Consequently, cell division and overall plant growth are arrested.

Bensulfuron_Methyl_Mode_of_Action Bensulfuron This compound Absorption Absorption by Roots & Foliage Bensulfuron->Absorption ALS Acetolactate Synthase (ALS) Enzyme Bensulfuron->ALS Inhibition Translocation Translocation via Xylem & Phloem Absorption->Translocation Meristems Accumulation in Meristematic Tissues Translocation->Meristems Meristems->ALS AminoAcids Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis ALS->AminoAcids ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis CellDivision Cell Division & Growth ProteinSynthesis->CellDivision WeedDeath Weed Death CellDivision->WeedDeath

Figure 1: Signaling pathway of this compound's mode of action.

Symptomology in Susceptible Weeds

The visual symptoms of this compound injury in susceptible weeds develop progressively following application. The timeline of symptom development can be influenced by environmental conditions and the weed species' sensitivity.

  • Initial Symptoms (5-7 days after treatment): The first visible sign of herbicidal effect is chlorosis, or yellowing, of the newest growth in the apical meristems. This is a direct consequence of the cessation of cell division and protein synthesis in these actively growing regions.

  • Progression of Symptoms (10-14 days after treatment): Following the initial chlorosis, the yellowing intensifies and spreads to older leaves. The affected tissues then become necrotic, turning brown and brittle.

  • Complete Necrosis and Plant Death: Over time, the necrosis encompasses the entire shoot, leading to the complete death of the weed. The root system also ceases to grow and eventually decays.

Quantitative Efficacy Data

The efficacy of this compound varies depending on the weed species, application rate, and environmental conditions. The following tables summarize quantitative data from various studies.

Table 1: Efficacy of this compound on Weed Density and Dry Weight in Transplanted Rice
Weed SpeciesApplication Rate (g a.i./ha)TimingWeed Control Efficiency (%)Reference
Ammannia auriculata (Resistant Biotype YZ-1)2.95 (GR50)Post-emergence50
Ammannia auriculata (Susceptible Biotype YZ-S)0.18 (GR50)Post-emergence50
Mixed broadleaf and sedge weeds603 DAT74
Mixed broadleaf and sedge weeds6018 DAT~100

GR50: Herbicide rate causing a 50% reduction in plant growth. DAT: Days After Transplanting.

Table 2: Weed Control Efficiency of this compound in Combination with Pretilachlor in Transplanted Rice
Weed FloraApplication Rate (g a.i./ha)Timing (DAT)Weed Control Efficiency (%)Reference
Grasses, broadleaved weeds, and sedgesThis compound (60) + Pretilachlor (600)374.0
Grasses, broadleaved weeds, and sedgesThis compound (60) + Pretilachlor (600)30Complete control (except Cynodon dactylon and Paspalum distichum)
Grasses, broadleaved weeds, and sedgesThis compound (50) + Pretilachlor (500)Not Specified95

DAT: Days After Transplanting.

Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the dose-response of a weed species to this compound and to calculate the GR50 value.

1. Plant Material and Growth Conditions:

  • Grow a susceptible weed species from seed in pots containing a commercial potting mix.
  • Maintain the plants in a greenhouse with controlled temperature (e.g., 25/20°C day/night) and a 16-hour photoperiod.
  • Water the plants as needed to maintain adequate soil moisture.

2. Herbicide Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant).
  • Create a series of dilutions to achieve a range of application rates (e.g., 0, 0.1, 1, 10, 100, 1000 g a.i./ha).
  • Apply the herbicide solutions to the plants at the 2-4 leaf stage using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha).

3. Data Collection and Analysis:

  • At 14-21 days after treatment, harvest the above-ground biomass of each plant.
  • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
  • Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants.
  • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR50 value.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PlantGrowth [label="Grow Susceptible Weeds\nin Greenhouse", fillcolor="#F1F3F4", fontcolor="#202124"]; HerbicidePrep [label="Prepare this compound\nDilution Series", fillcolor="#F1F3F4", fontcolor="#202124"]; Application [label="Apply Herbicide to Plants\nat 2-4 Leaf Stage", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubate for 14-21 Days", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="Harvest and Dry\nAbove-ground Biomass", fillcolor="#F1F3F4", fontcolor="#202124"]; DataAnalysis [label="Analyze Data and\nCalculate GR50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> PlantGrowth [arrowhead=normal, color="#5F6368"]; PlantGrowth -> Application [arrowhead=normal, color="#5F6368"]; HerbicidePrep -> Application [arrowhead=normal, color="#5F6368"]; Application -> Incubation [arrowhead=normal, color="#5F6368"]; Incubation -> Harvest [arrowhead=normal, color="#5F6368"]; Harvest -> DataAnalysis [arrowhead=normal, color="#5F6368"]; DataAnalysis -> End [arrowhead=normal, color="#5F6368"]; }

Figure 2: Experimental workflow for a whole-plant dose-response bioassay.
In Vitro Acetolactate Synthase (ALS) Activity Assay

This protocol measures the direct inhibitory effect of this compound on the ALS enzyme.

1. Enzyme Extraction:

  • Harvest fresh, young leaf tissue from the target weed species.
  • Grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.
  • Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 1 mM sodium pyruvate, 0.5 mM MgCl2, 0.5 mM thiamine pyrophosphate, 10 µM FAD, 10% v/v glycerol, 1 mM DTT, and 5% w/w PVPP).
  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
  • Collect the supernatant containing the crude enzyme extract.

2. Enzyme Assay:

  • Prepare a reaction mixture containing the enzyme extract, assay buffer (similar to extraction buffer but without PVPP), and varying concentrations of this compound.
  • Initiate the reaction by adding the substrate (e.g., 20 mM sodium pyruvate).
  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
  • Stop the reaction by adding sulfuric acid (e.g., 3 M H2SO4).
  • Decarboxylate the product (acetolactate) to acetoin by incubating at 60°C for 15 minutes.
  • Add a colorimetric reagent (e.g., a solution of creatine and α-naphthol) and incubate at 60°C for 15 minutes to develop a colored product.
  • Measure the absorbance of the solution at 525 nm using a spectrophotometer.

3. Data Analysis:

  • Calculate the percentage of ALS inhibition for each this compound concentration relative to the control (no herbicide).
  • Plot the percentage inhibition against the logarithm of the herbicide concentration and use non-linear regression to determine the I50 value (the concentration of herbicide that inhibits 50% of the enzyme activity).

Conclusion

This compound remains a valuable tool in modern agriculture for the selective control of broadleaf weeds and sedges. Its specific mode of action, targeting the ALS enzyme, provides a high degree of efficacy against susceptible weed species. Understanding the biochemical pathway of its action and the resulting symptomology is crucial for its effective and sustainable use. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the efficacy and mechanisms of this compound and to develop strategies for managing herbicide resistance.

References

An In-depth Technical Guide to Bensulfuron-methyl (CAS RN 83055-99-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bensulfuron-methyl, with the CAS registry number 83055-99-6, is a selective systemic herbicide belonging to the sulfonylurea family. It is widely utilized in agriculture for the control of a variety of annual and perennial broad-leaved weeds and sedges, particularly in rice and wheat crops.[1][2][3] Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[1][2] This document provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, mechanism of action, synthesis, analytical methodologies, and toxicological profile.

Physicochemical Properties

This compound is a white to pale yellow, odorless solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Registry Number 83055-99-6
Molecular Formula C₁₆H₁₈N₄O₇S
Molecular Weight 410.4 g/mol
Melting Point 185-188 °C
Vapor Pressure 1.733 x 10⁻³ Pa (20 °C)
Appearance White to off-white powder
Odor Odorless solid
Solubility in Water 2.7 mg/L (20 °C), 1200 mg/L
Solubility in Organic Solvents (mg/L) Dichloromethane: 11720, Acetonitrile: 5380, Xylene: 280, Ethyl acetate: 1660, Acetone: 1380, Methanol: 990, Hexane: 3.1
pKa 12.34 ± 0.70 (Predicted)
LogP (Octanol-Water Partition Coefficient) 2.38
Stability Stable in slightly alkaline (pH 8) aqueous solution; slowly decomposes in acidic solution. Half-life is 11 days at pH 5 and 143 days at pH 7.

Mechanism of Action

This compound is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and cell division in plants. The inhibition of ALS leads to a cessation of cell division in the meristematic tissues of susceptible plants, ultimately resulting in growth inhibition and necrosis.

The herbicide is absorbed by both the roots and foliage of weeds and is translocated throughout the plant via the xylem and phloem. Rice plants exhibit tolerance to this compound due to their ability to rapidly metabolize it into inactive compounds.

Mechanism_of_Action_of_this compound cluster_plant_cell Plant Cell Pyruvate_KetoButyrate Pyruvate + α-Ketobutyrate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate_KetoButyrate->ALS Substrates Amino_Acids Valine, Leucine, Isoleucine ALS->Amino_Acids Catalyzes Protein_Synthesis Protein Synthesis & Cell Division Amino_Acids->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Bensulfuron_methyl This compound Bensulfuron_methyl->ALS Inhibits

Figure 1: Mechanism of action of this compound, illustrating the inhibition of Acetolactate Synthase (ALS) and the subsequent disruption of branched-chain amino acid biosynthesis.

Synthesis

The synthesis of this compound is a multi-step process. A common method involves the reaction of 2-amino-4,6-dimethoxypyrimidine with o-methoxy carboxyl benzylsulfo isocyanate. The isocyanate intermediate is typically prepared by reacting the corresponding benzylsulfamide derivative with phosgene or a phosgene equivalent like bis(trichloromethyl) carbonate (triphosgene).

Synthesis_of_this compound cluster_synthesis Synthesis Pathway Intermediate_1 2-Amino-4,6-dimethoxypyrimidine Bensulfuron_methyl This compound Intermediate_1->Bensulfuron_methyl + Intermediate_2 o-Methoxy carboxyl benzylsulfo isocyanate Intermediate_2->Bensulfuron_methyl Condensation Reaction Benzylsulfamide Benzylsulfamide derivative Benzylsulfamide->Intermediate_2 + Phosgene Phosgene or Triphosgene Phosgene->Intermediate_2 +

Figure 2: Simplified workflow for the synthesis of this compound.

Analytical Methodology

The determination of this compound residues in various environmental and biological matrices is crucial for monitoring and risk assessment. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

A generalized experimental protocol for the extraction of this compound from soil and sediment samples, based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is as follows:

  • Extraction: Weigh 10 g of the soil or sediment sample into a 50 mL centrifuge tube. Add 10 mL of an acidic acetonitrile extraction solvent (e.g., 1% acetic acid in acetonitrile).

  • Shaking: Vortex the sample for a specified time to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample to separate the solid and liquid phases.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing a mixture of sorbents (e.g., PSA and MgSO₄) to remove interfering matrix components.

  • Final Extract Preparation: After further vortexing and centrifugation, the final extract is collected and may be diluted with a suitable solvent (e.g., acetonitrile/water) before analysis.

Instrumental Analysis

Table 2: Instrumental Parameters for this compound Analysis

ParameterHPLC-UVDLC-MS/MS
Column C18 (150 mm x 4.6 mm, 5 µm)C18
Mobile Phase Water-Methanol (30:70, v/v)Gradient elution with solvents like water with formic acid and acetonitrile.
Flow Rate 0.5 mL/min-
Detection Wavelength 238 nmPositive ion mode
Quantification External standardExternal standard
MS/MS Transitions -Quantitation: m/z 411 -> 148.9, Confirmation: m/z 411 -> 182.1
Limit of Quantification (LOQ) 0.05 mg/kg (in paddy water, soil, rice plant)0.1 ng/g (in soil and sediment)
Reference

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"Sample" [label="Sample\n(Soil, Water, Plant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Extraction" [label="Extraction\n(e.g., QuEChERS)"]; "Cleanup" [label="Cleanup\n(dSPE)"]; "Analysis" [label="Instrumental Analysis\n(HPLC or LC-MS/MS)", fillcolor="#FBBC05", fontcolor="#202124"]; "Data_Processing" [label="Data Processing &\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Sample" -> "Extraction"; "Extraction" -> "Cleanup"; "Cleanup" -> "Analysis"; "Analysis" -> "Data_Processing"; }

Figure 3: General experimental workflow for the analysis of this compound residues.

Toxicology

This compound exhibits low acute toxicity to mammals.

Table 3: Toxicological Data for this compound

ParameterSpeciesValueReference
Acute Oral LD₅₀ Rat>5000 mg/kg
Acute Dermal Toxicity -Toxicity Category III
Acute Inhalation Toxicity -Toxicity Category IV
Primary Eye Irritation -Toxicity Category IV
Primary Skin Irritation -Toxicity Category IV
Dermal Sensitization -Not a sensitizer
Subacute Dermal NOAEL Rat1000 mg/kg bw/day
Carcinogenicity -"Not likely to be carcinogenic to humans"
Mutagenicity -Not mutagenic in bacteria or cultured mammalian cells
Developmental Toxicity Rat, RabbitEffects observed only at levels above the limit dose.

Studies have shown no evidence of neurotoxicity or significant adverse effects on reproductive function. In a subacute dermal toxicity study in rats, no statistically significant differences in hematological and biochemical parameters were observed, and no significant abnormalities were found in pathological histological results at the highest tested concentration.

Environmental Fate

The environmental fate of this compound is influenced by factors such as soil type, pH, and sunlight.

  • Hydrolysis: It is stable in neutral to alkaline water but hydrolyzes under acidic conditions.

  • Photodegradation: Photolysis on soil surfaces occurs under both sunlight and UV light, with half-lives varying depending on the soil type. The major photodegradation processes involve the cleavage of the sulfonylurea bridge.

  • Soil Mobility: The mobility of this compound in soil is relatively low compared to some other herbicides. No-tillage agricultural practices can help reduce its leaching into water resources.

  • Metabolism: The degradation of this compound in soil and aquatic systems can be uncertain, with some studies indicating deficiencies in the available data. Identified major degradates include 2-amino-4,6-dimethoxyprimidine and methyl 2-(aminosulfonyl-methyl)benzoate.

Conclusion

This compound is an effective sulfonylurea herbicide with a well-defined mechanism of action targeting acetolactate synthase in plants. Its low mammalian toxicity and established analytical methods for residue detection contribute to its widespread use in agriculture. However, a comprehensive understanding of its environmental degradation pathways and potential long-term ecological impacts requires further investigation. This technical guide provides a foundational resource for professionals engaged in research, development, and risk assessment related to this important agrochemical.

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Bensulfuron-methyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the sulfonylurea herbicide, Bensulfuron-methyl. The information presented herein is intended to support research, environmental risk assessment, and the development of new active compounds by detailing the chemical and biological degradation pathways, summarizing key quantitative data, and outlining relevant experimental protocols.

Chemical Properties and Environmental Summary

This compound is a selective, systemic herbicide used for the control of broadleaf weeds and sedges in rice and wheat crops. Its environmental persistence and mobility are influenced by several factors, primarily hydrolysis, photolysis, and microbial degradation. The degradation of this compound is significantly dependent on environmental conditions such as pH, temperature, and microbial activity.

Abiotic Degradation Pathways

Hydrolysis

Hydrolysis is a major pathway for the degradation of this compound, particularly in acidic aqueous environments. The primary mechanism of hydrolysis involves the cleavage of the sulfonylurea bridge, a characteristic feature of sulfonylurea herbicides. This reaction is pH-dependent, with the rate of degradation increasing in acidic conditions and the compound being relatively stable under neutral to alkaline conditions.

Table 1: Hydrolysis Half-life of this compound at Various pH and Temperature Conditions

pHTemperature (°C)Half-life (t½) in days
4205.9
5307
720Stable
830460
9Not SpecifiedStable

Data compiled from multiple sources.

Photolysis

Photodegradation on soil surfaces and in aqueous solutions is another significant route for the dissipation of this compound. The process involves the absorption of light energy, leading to the cleavage of the sulfonylurea bridge, scission of the SO2NH bond, and contraction of the sulfonylurea bridge. The rate of photolysis is influenced by the type of soil and the intensity of light.

Table 2: Photolysis Half-life of this compound on Different Soil Types

Soil TypeLight SourceHalf-life (t½)
VertisolUV Light21.9 hours
AlluvialUV Light28.4 hours
AlfisolUV Light36.9 hours
RedUV Light59.2 hours
LateriteUV Light47.2 hours
VertisolSunlight23.1 days
AlluvialSunlight27.5 days
AlfisolSunlight29.1 days
RedSunlight38.9 days
LateriteSunlight33.8 days

Data from a study on the photodegradation on soil surfaces[1].

Biotic Degradation Pathway

Microbial degradation is a crucial process in the breakdown of this compound in soil and aquatic environments. Several bacterial and fungal species have been identified that can utilize this compound as a source of carbon and nitrogen, or degrade it through co-metabolism. The primary microbial degradation pathway also involves the cleavage of the sulfonylurea bridge.

Table 3: Microorganisms Involved in the Biodegradation of this compound

MicroorganismEnvironmentDegradation Condition
Proteus sp. CD3Endophytic20–40°C, pH 6–8, with glucose as a carbon source
Bacillus megaterium L1Paddy SoilAddition of the strain halved the half-life of BSM.
Brevibacterium sp.Not SpecifiedCan utilize BSM as a sole carbon or nitrogen source.

Information gathered from various biodegradation studies[2][3][4].

Degradation Pathways and Metabolites

The degradation of this compound, whether through abiotic or biotic processes, primarily proceeds via the cleavage of the sulfonylurea bridge. This results in the formation of two main types of metabolites: a pyrimidine derivative and a benzoic acid derivative.

Bensulfuron_Methyl_Degradation BSM This compound MetaboliteA 2-amino-4,6-dimethoxypyrimidine BSM->MetaboliteA Cleavage of sulfonylurea bridge MetaboliteB Methyl 2-(aminosulfonylmethyl)benzoate BSM->MetaboliteB Cleavage of sulfonylurea bridge MetaboliteC Saccharin (from further degradation) MetaboliteB->MetaboliteC Cyclization Hydrolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare sterile aqueous buffer solutions (pH 4, 7, and 9) spike Spike buffer solutions with This compound prep_buffers->spike prep_bsm Prepare stock solution of This compound prep_bsm->spike incubate Incubate samples in the dark at constant temperature (e.g., 20°C and 50°C) spike->incubate sample Collect samples at predetermined time intervals incubate->sample extract Extract this compound and degradation products sample->extract analyze Analyze by HPLC or LC-MS/MS extract->analyze calculate Calculate hydrolysis rate and half-life analyze->calculate Photolysis_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_soil Prepare thin layer of soil on a suitable support (e.g., glass plate) apply_bsm Apply a solution of this compound uniformly to the soil surface prep_soil->apply_bsm irradiate Irradiate samples with a light source simulating sunlight (e.g., Xenon lamp) apply_bsm->irradiate dark_control Incubate control samples in the dark apply_bsm->dark_control sample Collect soil samples at predetermined time intervals irradiate->sample dark_control->sample extract Extract this compound and photoproducts using a suitable solvent sample->extract analyze Analyze by HPLC or LC-MS/MS extract->analyze calculate Calculate photodegradation rate and half-life analyze->calculate Biodegradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_soil Collect and characterize soil sample treat_soil Treat soil with this compound prep_soil->treat_soil setup_flasks Place treated soil in incubation flasks treat_soil->setup_flasks incubate_aerobic Incubate under aerobic conditions (continuous air flow) setup_flasks->incubate_aerobic incubate_anaerobic Incubate under anaerobic conditions (e.g., nitrogen atmosphere) setup_flasks->incubate_anaerobic sterile_control Incubate sterile soil as control setup_flasks->sterile_control sample Collect soil samples at intervals incubate_aerobic->sample incubate_anaerobic->sample sterile_control->sample extract Extract BSM and metabolites (e.g., QuEChERS method) sample->extract analyze Analyze by HPLC or LC-MS/MS extract->analyze calculate Determine degradation rate and half-life analyze->calculate

References

A Technical Deep Dive into Bensulfuron-methyl: Plant Uptake, Translocation, and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the uptake, translocation, and metabolism of the sulfonylurea herbicide, bensulfuron-methyl, in plants. Understanding these core processes is critical for developing new herbicide-tolerant crops and designing more effective and selective weed management strategies. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to serve as a vital resource for the scientific community.

Uptake and Translocation: The Journey into and Through the Plant

This compound is a systemic herbicide readily absorbed by both the roots and foliage of plants. Following uptake, it is mobile within the plant's vascular systems, the xylem and phloem, allowing it to move to areas of active growth, primarily the meristematic tissues. The efficiency of this uptake and translocation is a key determinant of the herbicide's efficacy and selectivity.

While qualitative descriptions of this process are abundant, specific quantitative data on the distribution of this compound within different plant tissues remains a subject of ongoing research. Studies utilizing radiolabeled ¹⁴C-bensulfuron-methyl are crucial for elucidating these dynamics.

Table 1: Quantitative Data on this compound Uptake and Translocation

Plant SpeciesMethod of ApplicationTime After Treatment% of Applied ¹⁴C-Bensulfuron-methyl Recovered in PlantDistribution of Absorbed ¹⁴C (%)Reference
Rice (Oryza sativa) Root exposure24 hoursData not availableShoots: 72% (as polar metabolite), Roots: 76% (as parent compound)[1]
Susceptible Weeds Foliar application72 hoursData not availableData not available
Scirpus mucronatus (Resistant)Foliar application96 hoursNot specifiedNo significant differences in absorption or translocation compared to susceptible biotypes[2]
Scirpus mucronatus (Susceptible)Foliar application96 hoursNot specifiedNo significant differences in absorption or translocation compared to resistant biotypes[2]

Further research is required to populate this table with more comprehensive quantitative data across a wider range of plant species and experimental conditions.

Visualizing the Process

Uptake_Translocation cluster_environment External Environment cluster_plant Plant System Soil_Application Soil Application (Root Uptake) Roots Roots Soil_Application->Roots Absorption Foliar_Application Foliar Application (Leaf Uptake) Leaves Leaves Foliar_Application->Leaves Absorption Xylem Xylem Roots->Xylem Translocation Xylem->Leaves Meristems Meristematic Tissues (Site of Action) Xylem->Meristems Phloem Phloem Phloem->Roots Phloem->Meristems Leaves->Phloem Translocation

This compound uptake and translocation pathways in plants.

Metabolism: The Basis of Selectivity

The differential metabolism of this compound between crop plants and susceptible weeds is the primary mechanism of its selectivity. Tolerant plants, such as rice, can rapidly detoxify the herbicide into non-phytotoxic metabolites. In contrast, susceptible weeds lack this rapid metabolic capacity, leading to the accumulation of the active herbicide and subsequent plant death.

The primary metabolic pathway in tolerant species involves O-demethylation and hydroxylation, reactions catalyzed by cytochrome P450 monooxygenases.[3] In rice, the cytochrome P450 gene CYP81A6 has been identified as playing a key role in conferring tolerance to this compound.[4]

Table 2: Metabolism of this compound in Plants

Plant SpeciesKey Metabolic PathwayPrimary Metabolites IdentifiedHalf-life (DT₅₀) of Parent CompoundKey EnzymesReference
Rice (Oryza sativa) O-demethylation, Hydroxylation4-hydroxy-bensulfuron-methyl (M1), methyl-(a-aminosulfonyl)-o-toluate (M2), N-4,6-dimethoxypyrimidin-2yl urea (M4)4-6 hours (in shoots)Cytochrome P450 monooxygenases (CYP81A subfamily)
Susceptible Weeds Slow or negligible metabolismParent compound persists> 50 hours-

Visualizing the Metabolic Pathway

Metabolism_Pathway Bensulfuron_methyl This compound (Active Herbicide) Metabolite_1 4-hydroxy-bensulfuron-methyl (M1) Bensulfuron_methyl->Metabolite_1 O-demethylation / Hydroxylation (Cytochrome P450) Metabolite_2 Further Metabolites (M2, M4, etc.) Metabolite_1->Metabolite_2 Further Metabolism Inactive_Products Inactive Conjugates Metabolite_2->Inactive_Products Conjugation

Metabolic pathway of this compound in tolerant plants.

Experimental Protocols

Plant Uptake and Translocation Study using ¹⁴C-Bensulfuron-methyl

This protocol outlines a general procedure for quantifying the absorption and movement of this compound in plants.

Objective: To determine the rate and extent of uptake and translocation of this compound in a tolerant and a susceptible plant species.

Materials:

  • ¹⁴C-labeled this compound of known specific activity

  • Tolerant (e.g., Oryza sativa) and susceptible (e.g., a relevant weed species) plant seedlings

  • Hydroponic or soil growth medium

  • Micropipettes

  • Scintillation vials and cocktail

  • Liquid Scintillation Counter (LSC)

  • Plant tissue oxidizer

  • Phosphor imager (for visualization)

Procedure:

  • Plant Growth: Grow seedlings of the selected species under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark cycle).

  • Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of ¹⁴C-bensulfuron-methyl.

  • Application:

    • Root Application: Transfer plants to a hydroponic solution containing the ¹⁴C-bensulfuron-methyl treatment solution.

    • Foliar Application: Apply a precise volume of the treatment solution as discrete droplets to a specific leaf of each plant.

  • Harvesting: Harvest plants at various time points (e.g., 6, 12, 24, 48, 72 hours) after treatment.

  • Sample Processing:

    • Separate the plants into roots, shoots (stems), treated leaf (for foliar application), and other leaves.

    • For foliar application, wash the treated leaf with a suitable solvent (e.g., ethanol:water) to remove unabsorbed herbicide.

  • Quantification of Radioactivity:

    • Analyze the leaf wash solution by LSC to determine the amount of unabsorbed herbicide.

    • Dry and weigh each plant part.

    • Combust the dried plant tissues using a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by LSC.

  • Data Analysis:

    • Calculate the percentage of applied ¹⁴C-bensulfuron-methyl absorbed by the plant.

    • Determine the percentage of the absorbed radioactivity translocated to different plant parts.

  • Visualization (Optional):

    • Press and dry whole plants at each time point.

    • Expose the dried plants to a phosphor imaging screen to visualize the distribution of radioactivity.

Metabolism Study: Extraction and Analysis of this compound and its Metabolites

This protocol provides a framework for identifying and quantifying this compound and its metabolites in plant tissues.

Objective: To compare the metabolic profile of this compound in a tolerant and a susceptible plant species over time.

Materials:

  • Plant material from the uptake and translocation study (or a separate experiment).

  • Extraction solvent (e.g., acetonitrile:water or methanol:water).

  • Homogenizer.

  • Centrifuge.

  • Solid-Phase Extraction (SPE) cartridges for cleanup.

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or Mass Spectrometry (MS/MS) detector.

  • Analytical standards of this compound and its potential metabolites.

Procedure:

  • Extraction:

    • Homogenize the fresh or frozen plant tissue in the extraction solvent.

    • Centrifuge the homogenate to pellet the solid debris.

    • Collect the supernatant.

  • Cleanup (Optional but recommended):

    • Pass the supernatant through an SPE cartridge to remove interfering compounds.

    • Elute the analytes of interest with an appropriate solvent.

  • Analysis by HPLC-UV or HPLC-MS/MS:

    • Inject the cleaned-up extract into the HPLC system.

    • Separate this compound and its metabolites using a suitable mobile phase gradient on a C18 column.

    • Detect and quantify the parent compound and its metabolites by comparing their retention times and/or mass-to-charge ratios with those of the analytical standards.

  • Data Analysis:

    • Calculate the concentration of this compound and each metabolite in the plant tissue at different time points.

    • Determine the rate of metabolism (e.g., half-life) of the parent compound.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_uptake Uptake and Translocation Study cluster_metabolism Metabolism Study Plant_Growth Plant Growth (Tolerant & Susceptible) Radiolabel_Application ¹⁴C-Bensulfuron-methyl Application Plant_Growth->Radiolabel_Application Harvesting Time-course Harvesting Radiolabel_Application->Harvesting Sample_Processing Separation of Plant Parts Harvesting->Sample_Processing Visualization Phosphor Imaging Harvesting->Visualization Quantification LSC Quantification Sample_Processing->Quantification Extraction Metabolite Extraction Sample_Processing->Extraction Plant material Cleanup SPE Cleanup Extraction->Cleanup Analysis HPLC-MS/MS Analysis Cleanup->Analysis Data_Analysis Metabolite Identification & Quantification Analysis->Data_Analysis

Workflow for studying this compound in plants.

Conclusion

The selective action of this compound is a finely tuned process governed by the interplay of uptake, translocation, and, most critically, metabolism. Tolerant crops like rice possess the enzymatic machinery to rapidly detoxify the herbicide, while susceptible weeds do not. This technical guide provides a foundational understanding of these processes, supported by available quantitative data and detailed experimental protocols. Further research, particularly in generating more comprehensive quantitative data on uptake and translocation across a wider array of species, will be instrumental in advancing our ability to develop more sophisticated and sustainable weed management solutions.

References

Toxicological Profile of Bensulfuron-methyl on Non-target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bensulfuron-methyl, a sulfonylurea herbicide, is widely utilized for selective weed control in rice and wheat cultivation. While its primary mode of action, the inhibition of acetolactate synthase (ALS) in plants, is well-understood, its toxicological impact on non-target organisms is a critical area of environmental and toxicological research. This technical guide provides a comprehensive overview of the toxicological profile of this compound on a range of non-target organisms, including aquatic and terrestrial species. It synthesizes acute and chronic toxicity data, details standardized experimental protocols for toxicological assessment, and elucidates known signaling pathways affected by this compound in non-target animals. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development and environmental safety assessment, offering a consolidated repository of quantitative data and methodological insights to inform future research and risk assessment strategies.

Introduction

This compound is a systemic herbicide that is effective at low application rates for the control of broadleaf weeds and sedges.[1] Its primary mechanism of action in target plant species is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine.[2] As this pathway is absent in animals, the primary mode of action is selective for plants.[4] However, the introduction of any chemical agent into the environment necessitates a thorough evaluation of its potential effects on non-target species. This guide provides a detailed compilation of the toxicological effects of this compound on various non-target organisms.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of this compound to a variety of non-target organisms. The data is presented to facilitate comparison across different species and trophic levels.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

Organism CategorySpeciesTest TypeDurationEndpointValue (mg/L)Reference
Fish Oncorhynchus mykiss (Rainbow Trout)Acute96-hourLC50>150
Cyprinus carpio (Common Carp)Acute96-hourLC501620
Cyprinus carpio (Common Carp)Chronic-NOEC162
Cyprinus carpio (Common Carp)Chronic-LOEC1410
Invertebrates Daphnia magna (Water Flea)Acute48-hourEC50>100-
Daphnia magna (Water Flea)Chronic21-dayNOEC12-
Procambarus clarkii (Red Swamp Crayfish)Acute (as MBA*)96-hourLC50145.24
Algae Scenedesmus acutusGrowth Inhibition96-hourEC500.015 - 6.2
Scenedesmus subspicatusGrowth Inhibition96-hourEC500.015 - 6.2
Chlorella vulgarisGrowth Inhibition96-hourEC500.015 - 6.2
Chlorella saccharophilaGrowth Inhibition96-hourEC500.015 - 6.2
Aquatic Plants Lemna minorGrowth Inhibition7-dayEC50-

*MBA: Mixture of this compound and Acetochlor

Table 2: Toxicity of this compound to Terrestrial Organisms

Organism CategorySpeciesTest TypeEndpointValueReference
Birds Anas platyrhynchos (Mallard Duck)Acute OralLD50>2510 mg/kg bw
Colinus virginianus (Bobwhite Quail)Acute OralLD50>2510 mg/kg bw
Invertebrates Apis mellifera (Honeybee)Acute ContactLD50>25 µ g/bee
Apis mellifera (Honeybee)Acute OralLD50>25 µ g/bee
Eisenia fetida (Earthworm)AcuteLC50>1000 mg/kg soil
Soil Microorganisms -Nitrogen Transformation-Inhibition of nitrification

Table 3: Mammalian Toxicity of this compound

Test TypeSpeciesEndpointValueReference
Acute Oral RatLD50>5000 mg/kg bw
Acute Dermal RatLD50>2000 mg/kg bw
Acute Inhalation RatLC50>7.5 mg/L (4-hour)
Subacute Dermal RatNOAEL1000 mg/kg bw/day
Carcinogenicity Rat, Mouse-Not likely to be carcinogenic to humans
Genotoxicity --Not mutagenic in bacteria or cultured mammalian cells
Reproductive/Developmental Rat, Rabbit-No adverse effects on reproductive function at doses below the limit dose. Developmental effects (skeletal variations, reduced ossification) only observed at high doses.

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments, based on standardized OECD guidelines, which are commonly followed in regulatory toxicology studies.

Aquatic Organism Toxicity Testing

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

  • Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Water temperature, pH, and dissolved oxygen are monitored.

  • Procedure: A limit test at 100 mg/L may be performed first. If mortality occurs, a full range-finding and definitive test with at least five concentrations is conducted. Observations of mortality and sublethal effects are made at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 and its 95% confidence limits are calculated using probit analysis or other appropriate statistical methods.

This test assesses the acute toxicity to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) within 48 hours.

  • Test Organism: Young daphnids (<24 hours old).

  • Test Conditions: Exposure to at least five concentrations of the test substance in a static system for 48 hours.

  • Procedure: Immobilization is recorded at 24 and 48 hours. Daphnids are considered immobilized if they are unable to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50 at 48 hours is calculated.

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Test Organism: Exponentially growing cultures of green algae (e.g., Scenedesmus subspicatus).

  • Test Conditions: Algae are exposed to a range of concentrations of the test substance for 72 hours under constant illumination and temperature.

  • Procedure: Algal growth is measured as an increase in biomass over time, typically by cell counts or fluorescence.

  • Data Analysis: The EC50 for growth rate inhibition is determined.

This test assesses the toxicity of substances to the aquatic plant Lemna minor or Lemna gibba.

  • Test Organism: Duckweed (Lemna sp.) colonies with 2-3 fronds.

  • Test Conditions: Plants are exposed to a range of concentrations for 7 days.

  • Procedure: The number of fronds and another measurement variable (e.g., dry weight or frond area) are recorded at the beginning and end of the test.

  • Data Analysis: The EC50 for the inhibition of growth rate is calculated.

Terrestrial Organism Toxicity Testing

This test determines the acute oral toxicity (LD50) in birds.

  • Test Organism: Recommended species include Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).

  • Procedure: Birds are administered a single oral dose of the test substance. They are then observed for at least 14 days for mortality and clinical signs of toxicity.

  • Data Analysis: The LD50 is calculated.

These tests assess the acute toxicity of a substance to honeybees.

  • Test Organism: Young adult worker honeybees (Apis mellifera).

  • Contact Toxicity (OECD 214): A range of doses of the test substance is applied topically to the dorsal thorax of the bees.

  • Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing a range of concentrations of the test substance.

  • Procedure: Mortality is recorded at 24 and 48 hours (and can be extended to 96 hours).

  • Data Analysis: The LD50 (in µ g/bee ) is calculated for both routes of exposure.

This test evaluates the acute toxicity of substances to earthworms.

  • Test Organism: Adult earthworms (Eisenia fetida).

  • Procedure: Earthworms are exposed to a range of concentrations of the test substance mixed into an artificial soil for 14 days. Mortality and sublethal effects are observed.

  • Data Analysis: The LC50 is determined.

This test assesses the long-term effects of a substance on nitrogen transformation in soil.

  • Procedure: Soil is treated with the test substance and amended with an organic material (e.g., powdered lucerne meal). The rate of nitrate formation is measured over a period of 28 days or more.

  • Data Analysis: The percentage inhibition of nitrate formation compared to a control is calculated.

Mammalian Toxicity Testing

These guidelines describe methods to determine the acute oral toxicity (LD50 or acute toxic class).

  • Test Organism: Typically rats.

  • Procedure: A single dose of the substance is administered by oral gavage. Animals are observed for up to 14 days.

  • Data Analysis: The LD50 or the appropriate toxicity class is determined.

Signaling Pathways and Mechanisms of Toxicity

While the primary mode of action of this compound in plants is well-established, its toxicological mechanisms in non-target animals are less defined and appear to be multi-faceted, involving several signaling pathways, particularly at higher concentrations.

Oxidative Stress and the NF-κB Pathway

Exposure to this compound has been shown to induce oxidative stress in aquatic invertebrates like crayfish (Procambarus clarkii). This is characterized by changes in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and an increase in malondialdehyde (MDA) levels, a marker of lipid peroxidation. The induction of oxidative stress can subsequently activate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the inflammatory and immune responses. Its activation can lead to the transcription of pro-inflammatory genes, contributing to tissue damage.

G cluster_stress Cellular Stress cluster_nfkb NF-κB Signaling Pathway This compound This compound ROS Production ROS Production This compound->ROS Production induces IKK Complex IKK Complex ROS Production->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Inflammation & Tissue Damage Inflammation & Tissue Damage Pro-inflammatory Genes->Inflammation & Tissue Damage

This compound induced oxidative stress and NF-κB activation.
Lysosomal Pathway

Transcriptomic analysis in crayfish has also indicated that this compound exposure affects the lysosomal pathway. Lysosomes are crucial for cellular degradation and recycling processes. Disruption of this pathway can lead to the accumulation of cellular waste and contribute to cytotoxicity.

G This compound This compound Lysosomal Pathway Genes Lysosomal Pathway Genes This compound->Lysosomal Pathway Genes affects expression of Lysosomal Dysfunction Lysosomal Dysfunction Lysosomal Pathway Genes->Lysosomal Dysfunction Impaired Autophagy Impaired Autophagy Lysosomal Dysfunction->Impaired Autophagy Accumulation of Damaged Organelles/Proteins Accumulation of Damaged Organelles/Proteins Impaired Autophagy->Accumulation of Damaged Organelles/Proteins Cellular Damage Cellular Damage Accumulation of Damaged Organelles/Proteins->Cellular Damage

Effect of this compound on the Lysosomal Pathway.
Disruption of Calcium Homeostasis

Studies in rice have shown that this compound can block calcium ion (Ca²⁺) flux by interacting with cyclic nucleotide-gated channels (CNGCs), specifically OsCNGC12. Calcium is a ubiquitous second messenger involved in a vast array of cellular processes, including neurotransmission, muscle contraction, and gene expression. While this specific channel is from a plant, CNGCs are also present in animals and play critical roles in various physiological processes. Disruption of Ca²⁺ homeostasis is a plausible mechanism of toxicity in non-target animals that warrants further investigation.

G This compound This compound Calcium Ion (Ca²⁺) Influx Calcium Ion (Ca²⁺) Influx This compound->Calcium Ion (Ca²⁺) Influx inhibits CNGC CNGC This compound->CNGC blocks Cyclic Nucleotide-Gated Channel (CNGC) Cyclic Nucleotide-Gated Channel (CNGC) Disruption of Intracellular Ca²⁺ Homeostasis Disruption of Intracellular Ca²⁺ Homeostasis Calcium Ion (Ca²⁺) Influx->Disruption of Intracellular Ca²⁺ Homeostasis Altered Cellular Signaling Altered Cellular Signaling Disruption of Intracellular Ca²⁺ Homeostasis->Altered Cellular Signaling CNGC->Calcium Ion (Ca²⁺) Influx mediates

Potential disruption of calcium signaling by this compound.

Conclusion

The toxicological profile of this compound on non-target organisms is complex and varies significantly across different species and taxonomic groups. While it exhibits low acute toxicity to mammals and birds, it is of greater concern for aquatic plants and algae. The primary mode of action in plants, ALS inhibition, is not present in animals. However, evidence suggests that at higher, and in some cases environmentally relevant, concentrations, this compound can induce toxicity in non-target animals through mechanisms such as the induction of oxidative stress, disruption of the lysosomal and NF-κB signaling pathways, and potentially through the perturbation of calcium homeostasis.

This guide provides a foundational understanding of the ecotoxicology of this compound. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades affected in a wider range of non-target animal species. Such studies are essential for a more comprehensive risk assessment and for the development of strategies to mitigate potential environmental impacts. The detailed experimental protocols provided herein offer a standardized framework for conducting such future investigations.

References

Methodological & Application

Application Note: Quantification of Bensulfuron-methyl using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bensulfuron-methyl is a widely used sulfonylurea herbicide for the control of broadleaf weeds and sedges in rice crops.[1] Accurate and sensitive quantification of its residues in environmental and agricultural samples is crucial for ensuring food safety and monitoring environmental impact. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and reliable technique for the determination of this compound. This application note provides a detailed protocol for the quantification of this compound in various matrices using a reversed-phase HPLC method.

Principle

This method utilizes a reversed-phase HPLC system to separate this compound from other components in the sample matrix. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and water, sometimes with pH adjustment using an acid.[2][3][4] The analyte is detected by a UV detector at a wavelength where it exhibits strong absorbance, typically around 238 nm or 254 nm.[3] Quantification is performed using an external standard calibration curve.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (purity >99%)

  • HPLC grade acetonitrile (MeCN)

  • HPLC grade methanol (MeOH)

  • HPLC grade water

  • Phosphoric acid or formic acid (for mobile phase modification)

  • Acetic acid

  • Methylene chloride (for sample extraction)

  • Sodium sulfate (anhydrous)

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil)

  • Syringe filters (0.22 µm or 0.45 µm)

Instrumentation

A standard HPLC system equipped with:

  • Isocratic or gradient pump

  • Autosampler

  • Column oven

  • UV-Vis detector

  • Data acquisition and processing software

Chromatographic Conditions
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile/Water (e.g., 50:50, v/v) or Methanol/Water (e.g., 70:30, v/v), may require acidification with phosphoric or formic acid.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 238 nm

  • Injection Volume: 10-20 µL

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of acetonitrile or methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL) by serial dilution of the stock solution with the mobile phase.

Sample Preparation

The sample preparation method will vary depending on the matrix. Below are example protocols for water and soil samples.

5.1 Water Samples

  • Filter the water sample through a 0.45 µm filter.

  • To 100 mL of the filtered water sample, add 50 mL of methylene chloride in a separatory funnel.

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the organic (bottom) layer.

  • Repeat the extraction twice more with 50 mL of methylene chloride.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of mobile phase.

  • Filter through a 0.22 µm syringe filter before HPLC analysis.

5.2 Soil Samples

  • Weigh 10 g of air-dried and sieved soil into a centrifuge tube.

  • Add 20 mL of an alkaline mixed solution of acetonitrile-methylene chloride (1:1, v/v).

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction twice more with 20 mL of the extraction solvent.

  • Combine the supernatants and evaporate to near dryness.

  • For cleanup, the residue can be dissolved in a suitable solvent and passed through a Florisil SPE cartridge.

  • Elute the cartridge with a mixture of acetonitrile and water.

  • Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase.

  • Filter through a 0.22 µm syringe filter before HPLC analysis.

Analysis and Quantification
  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and identify the this compound peak based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. The calibration curves should have a correlation coefficient (r²) of greater than 0.999.

Data Presentation

The following table summarizes the quantitative data from a representative HPLC method for this compound analysis.

ParameterValueReference
Linearity Range 0.05 - 5.00 mg/L
Correlation Coefficient (r²) > 0.9999
Limit of Detection (LOD) < 47 µg/kg
Limit of Quantification (LOQ) 0.008 ppm (rice grain)
Average Recovery 85.39% - 113.33%
Relative Standard Deviation (RSD) 0.91% - 10.24%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Water/Soil) Extraction Extraction with Organic Solvent Sample->Extraction 1 Cleanup Cleanup (e.g., SPE) Extraction->Cleanup 2 Concentration Evaporation & Reconstitution Cleanup->Concentration 3 Injection HPLC Injection Concentration->Injection 4 Separation Chromatographic Separation (C18 Column) Injection->Separation 5 Detection UV Detection (238 nm) Separation->Detection 6 Chromatogram Chromatogram Generation Detection->Chromatogram 7 Calibration Calibration Curve Construction Chromatogram->Calibration 8 Quantification Quantification of this compound Calibration->Quantification 9

Caption: Experimental workflow for this compound quantification by HPLC.

Logical_Relationships cluster_factors Factors Influencing Separation cluster_outcome Analytical Outcome MobilePhase Mobile Phase Composition (Acetonitrile/Water Ratio) Resolution Peak Resolution MobilePhase->Resolution RetentionTime Retention Time MobilePhase->RetentionTime ColumnChem Column Chemistry (C18 Stationary Phase) ColumnChem->Resolution ColumnChem->RetentionTime FlowRate Flow Rate FlowRate->RetentionTime PeakShape Peak Shape FlowRate->PeakShape Temperature Column Temperature Temperature->RetentionTime Temperature->PeakShape

Caption: Factors affecting the chromatographic separation of this compound.

References

Application Note: Determination of Bensulfuron-methyl Residues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive protocol for the quantitative analysis of Bensulfuron-methyl residues in various environmental matrices, including soil, sediment, water, and rice, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a selective sulfonylurea herbicide widely used for controlling broadleaf weeds and sedges in rice crops.[1] Due to its potential persistence in soil and water, and the risk of carryover damage to subsequent crops, sensitive and reliable methods are required to monitor its residue levels.[1][2] LC-MS/MS offers high selectivity and sensitivity, making it the preferred method for the determination of this compound residues at trace levels.[3][4] This application note details the sample preparation, instrumental analysis, and method validation for its determination.

Principle

The method involves extracting this compound from the sample matrix using an appropriate solvent. The extract is then cleaned up to remove interfering components, typically using Dispersive Solid-Phase Extraction (dSPE) or cartridge Solid-Phase Extraction (SPE). The purified extract is then injected into an LC-MS/MS system. Separation is achieved on a C18 reversed-phase column, and detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). Quantitation is based on the peak area response relative to an external calibration curve.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (HPLC or MS Grade), Methanol (HPLC Grade), Water (Type I, Milli-Q or equivalent).

  • Reagents: Formic Acid (MS Grade), Magnesium Sulfate (anhydrous), Sodium Chloride, Primary Secondary Amine (PSA), C18 sorbent.

  • Standards: this compound certified reference standard (Purity >98%).

  • Consumables: 15 mL and 50 mL polypropylene centrifuge tubes, SPE cartridges (e.g., PSA or Florisil), syringe filters (0.22 µm), autosampler vials.

Instrumentation
  • Liquid Chromatograph: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reverse-phase column (e.g., Waters X-Bridge C-18, 4.6 mm x 150 mm, 3.5 µm).

Standard Preparation
  • Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Intermediate Stock Solutions: Prepare intermediate solutions by serial dilution of the primary stock solution with acetonitrile to concentrations such as 10 µg/mL and 1.0 µg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1 to 100 ng/mL) by diluting the intermediate stock solutions with the initial mobile phase composition.

Sample Preparation Protocols

6.1 Protocol for Soil and Sediment Samples This protocol is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) style extraction.

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of an acetonitrile:water solution (e.g., 1:1 v/v).

  • Vortex vigorously for 1 minute and sonicate for 5 minutes.

  • Centrifuge at ~3500 rpm for 5 minutes.

  • Transfer a 2 mL aliquot of the supernatant to a 15 mL tube containing 100 mg PSA and 300 mg anhydrous MgSO₄ for dispersive SPE (dSPE) cleanup.

  • Vortex the dSPE tube for 30 seconds and centrifuge at ~3500 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

6.2 Protocol for Water Samples For water samples, a direct injection approach is often sufficient.

  • Collect water samples in clean glass bottles.

  • For fortification, add 0.01 mL of an appropriate fortification solution to 1.00 mL of the water sample.

  • Vortex the sample to mix thoroughly.

  • Directly transfer the sample into an autosampler vial for analysis by LC-MS/MS.

6.3 Protocol for Rice Samples

  • Homogenize 5 g of the rice sample with 20 mL of acetonitrile in a 50 mL centrifuge tube.

  • Centrifuge the mixture and collect the supernatant.

  • Concentrate the supernatant to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent and pass it through a PSA solid-phase extraction (SPE) cartridge for cleanup.

  • Elute the analyte, evaporate the eluent, and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis and Data

LC-MS/MS Conditions

The following tables outline the typical instrumental parameters for the analysis.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column Waters X-Bridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 - 0.8 mL/min
Injection Volume 10 µL
Column Temp. 30 - 40 °C

| Gradient | Isocratic (e.g., 60% B) or a suitable gradient program |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode ESI Positive
IonSpray Voltage ~4500 V
Source Temp. 550 - 600 °C
Curtain Gas (CUR) 25 psi
Collision Gas (CAD) 6 psi
Nebulizer Gas (GS1) 40 psi
Turbo Gas (GS2) 40 psi
Declustering Potential (DP) 45 V

| Entrance Potential (EP) | 10 V |

Table 3: MRM Transitions for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Use Collision Energy (CE)
This compound 411.1 149.0 Quantitation ~25 V

| this compound | 411.1 | 182.1 | Confirmation | ~20 V |

Quantitative Data Summary

The method is validated to ensure its performance. Quantitation is performed using an external standard calibration curve, often with a 1/x weighting for improved accuracy at lower concentrations.

Table 4: Method Validation Performance Data

Matrix LOD LOQ Recovery (%) Precision (%RSD) Linearity (r²)
Soil - 0.02 ng/g 85 - 110 < 15 > 0.99
Sediment 0.02 ng/g 0.1 ng/g 85 - 110 < 15 > 0.99
Water 0.01 µg/L 0.05 µg/L 86.0 - 100.1 < 10 > 0.99

| Rice | - | 0.02 mg/kg | 77.7 - 91.5 | 2.9 - 8.5 | > 0.99 |

Visualizations

G General Workflow for this compound Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Collection (Soil, Water, Rice) B Sample Preparation (Extraction & Cleanup) A->B D LC-MS/MS Analysis (MRM Mode) B->D C Standard Preparation C->D E Data Acquisition & Integration D->E F Quantitation using Calibration Curve E->F G Final Report F->G

Caption: General workflow for this compound analysis.

G Detailed Soil Sample Preparation Workflow A 1. Weigh 10g of homogenized soil sample B 2. Add 10 mL of Acetonitrile:Water (1:1) A->B C 3. Vortex (1 min) & Sonicate (5 min) B->C D 4. Centrifuge (~3500 rpm, 5 min) C->D E 5. Collect 2 mL of supernatant D->E F 6. Add dSPE salts (100mg PSA, 300mg MgSO₄) E->F G 7. Vortex (30s) & Centrifuge (2 min) F->G H 8. Filter supernatant (0.22 µm filter) G->H I 9. Transfer to vial for LC-MS/MS analysis H->I

Caption: Detailed workflow for soil sample preparation.

Conclusion

The described LC-MS/MS method is robust, sensitive, and suitable for the routine determination of this compound residues in diverse environmental and agricultural matrices. The sample preparation protocols are effective in removing matrix interferences, and the instrumental analysis provides excellent selectivity and low detection limits, meeting the requirements for regulatory monitoring.

References

Application Notes and Protocols for Bensulfuron-methyl Extraction from Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Bensulfuron-methyl is a widely used sulfonylurea herbicide for the control of broadleaf weeds and sedges in rice and other crops.[1][2][3] Its presence and persistence in soil and water are of environmental concern, necessitating robust and validated analytical methods for its monitoring. These application notes provide detailed protocols for the extraction of this compound from soil and water samples, primarily focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil and direct analysis for water, with subsequent analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for the extraction and analysis of this compound in soil and water samples.

Table 1: this compound Analysis in Soil Samples

ParameterValueMatrixAnalytical MethodReference
Limit of Quantitation (LOQ)0.1 ng/gSoil & SedimentLC-MS/MS[4][5]
Limit of Detection (LOD)0.03 ng/gSoil & SedimentLC-MS/MS
Limit of Quantitation (LOQ)0.01 µg/gSoil & Rice PlantHPLC-DAD
Limit of Detection (LOD)0.005 µg/gSoil & Rice PlantHPLC-DAD
Average Recovery91.1%SoilHPLC-DAD
Average Recovery74-103%SoilLC

Table 2: this compound Analysis in Water Samples

ParameterValueMatrixAnalytical MethodReference
Limit of Quantitation (LOQ)0.05 µg/LSurface, Ground, Drinking WaterLC-MS/MS
Limit of Detection (LOD)0.01 µg/LSurface, Ground, Drinking WaterLC-MS/MS
Mean Recoveries70-120%Surface, Ground, Drinking WaterLC-MS/MS

Experimental Protocols

Protocol 1: Extraction of this compound from Soil using a Modified QuEChERS Method

This protocol is based on the methods validated by the U.S. Environmental Protection Agency.

1. Materials and Reagents:

  • Homogenized soil sample

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Acetic acid, glacial

  • Anhydrous magnesium sulfate (MgSO₄)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent (optional)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS/MS system

2. Extraction Procedure:

  • Weigh 10 g of a representative homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile containing 1% acetic acid.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Add the QuEChERS salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

  • Vortex the tube for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis. If necessary, filter the extract through a 0.22 µm syringe filter before injection.

4. LC-MS/MS Analysis:

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Detection: Tandem mass spectrometry in positive ion mode, monitoring for the specific precursor and product ions of this compound.

Protocol 2: Analysis of this compound in Water Samples

This protocol is based on the direct analysis method validated for various water matrices.

1. Materials and Reagents:

  • Water sample (drinking, ground, or surface water)

  • LC-MS grade water

  • Formic acid

  • Acetonitrile, LC-MS grade

  • Autosampler vials

  • LC-MS/MS system

2. Sample Preparation:

  • For most drinking and ground water samples, no extensive extraction is required. Directly transfer an aliquot of the water sample into an autosampler vial.

  • For surface water samples that may contain particulates, filtration through a 0.45 µm filter may be necessary.

  • Acidify the sample by adding formic acid to a final concentration of 0.1%. This helps in the ionization of this compound for MS detection.

3. LC-MS/MS Analysis:

  • Injection Volume: 10 µL.

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

  • Detection: Tandem mass spectrometry in positive ion mode. The specific ion transitions for this compound are m/z 411.1 → 149.2 for quantification and m/z 411.1 → 182.3 for confirmation.

  • Calibration: Use matrix-matched calibration standards to compensate for any matrix effects.

Visualizations

Soil_Extraction_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Soil_Sample 1. Weigh 10g Soil Add_Solvent 2. Add 10mL ACN + 1% Acetic Acid Soil_Sample->Add_Solvent Vortex_1 3. Vortex 1 min Add_Solvent->Vortex_1 Add_Salts 4. Add QuEChERS Salts Vortex_1->Add_Salts Shake 5. Shake 1 min Add_Salts->Shake Centrifuge_1 6. Centrifuge 5 min Shake->Centrifuge_1 Supernatant 7. Take 1mL Supernatant Centrifuge_1->Supernatant Supernatant Add_dSPE 8. Add to d-SPE Tube (MgSO4 + PSA) Supernatant->Add_dSPE Vortex_2 9. Vortex 30s Add_dSPE->Vortex_2 Centrifuge_2 10. Centrifuge 2 min Vortex_2->Centrifuge_2 Final_Extract 11. Final Extract Centrifuge_2->Final_Extract Supernatant LCMSMS LC-MS/MS Analysis Final_Extract->LCMSMS

Caption: Workflow for this compound Extraction from Soil.

Water_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Water_Sample 1. Collect Water Sample Filter 2. Filter (if needed) Water_Sample->Filter Acidify 3. Acidify with 0.1% Formic Acid Filter->Acidify Transfer 4. Transfer to Vial Acidify->Transfer LCMSMS LC-MS/MS Analysis Transfer->LCMSMS

Caption: Workflow for this compound Analysis in Water.

References

Analytical protocol for Bensulfuron-methyl residue analysis in rice tissues

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed analytical protocol for the determination of Bensulfuron-methyl (BSM) residues in various rice tissues (grain, straw, husk) and related environmental matrices such as soil and paddy water. The methodologies described herein are intended for researchers, scientists, and professionals in drug development and agricultural science. This document outlines two primary analytical approaches: a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), and a more sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. Detailed experimental protocols, data presentation, and visualizations are provided to ensure accurate and reproducible results.

Introduction

This compound is a selective, systemic sulfonylurea herbicide widely used for the control of broadleaf weeds and sedges in rice cultivation.[1][2][3] Due to its extensive use, monitoring its residue levels in rice tissues and the surrounding environment is crucial to ensure food safety and assess environmental impact. This protocol provides comprehensive procedures for the extraction, cleanup, and quantification of this compound residues.

Mechanism of Action

This compound functions by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is essential for the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine. Inhibition of ALS disrupts protein synthesis, leading to the cessation of cell division and plant growth, ultimately causing weed death. Rice plants are tolerant to this compound due to their ability to rapidly metabolize the compound into inactive substances.

Bensulfuron_methyl_MoA cluster_herbicide Herbicide Action cluster_plant_pathway Plant Biosynthesis Pathway This compound This compound Acetolactate Synthase (ALS) Acetolactate Synthase (ALS) This compound->Acetolactate Synthase (ALS) Inhibits Branched-Chain Amino Acids\n(Valine, Leucine, Isoleucine) Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Acetolactate Synthase (ALS)->Branched-Chain Amino Acids\n(Valine, Leucine, Isoleucine) Pyruvate Pyruvate Pyruvate->Acetolactate Synthase (ALS) Substrate Protein Synthesis Protein Synthesis Branched-Chain Amino Acids\n(Valine, Leucine, Isoleucine)->Protein Synthesis Cell Division & Growth Cell Division & Growth Protein Synthesis->Cell Division & Growth Weed Death Weed Death

Caption: Mechanism of action of this compound.

Experimental Protocols

This section details the materials and methodologies for the analysis of this compound residues.

Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from food and agricultural matrices.

Materials:

  • Homogenized rice tissue (grain, straw, or husk), soil, or water sample

  • Acetonitrile (MeCN) with 1% acetic acid (HOAc)

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Anhydrous sodium acetate (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • C18 solid-phase extraction (SPE) cartridges

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

  • Rotary evaporator

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • For rice grain, add 20 mL of water and let it stand for one hour to swell.

    • Add 10 mL of acetonitrile (with 1% acetic acid) and 5 mL of dichloromethane.

    • Add 4 g of anhydrous MgSO₄ and 1.5 g of anhydrous NaOAc.

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at 3500 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Transfer a 2 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube.

    • Add 300 mg of anhydrous MgSO₄ and 100 mg of PSA.

    • Vortex for 30 seconds.

    • Centrifuge at 3500 rpm for 2 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned-up extract and pass it through a 0.22 µm syringe filter.

    • The sample is now ready for HPLC-DAD or UPLC-MS/MS analysis. For increased sensitivity, the extract can be concentrated using a rotary evaporator and reconstituted in a suitable solvent.

Instrumental Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode-Array Detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (50:50, v/v) with orthophosphoric acid to adjust pH to 3.0.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 234 nm.

Instrumentation:

  • Ultra-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.

  • C18 column (e.g., Waters Acquity UPLC).

Chromatographic Conditions:

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantitation: m/z 411 -> 149.

    • Confirmation: m/z 411 -> 182.

  • Collision Energy and other parameters: Should be optimized for the specific instrument used.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (Rice Tissues, Soil, Water) Homogenization Homogenization Sample_Collection->Homogenization Extraction QuEChERS Extraction (Acetonitrile, MgSO4, NaOAc) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE Cleanup (PSA, MgSO4) Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration HPLC_DAD HPLC-DAD Analysis Filtration->HPLC_DAD Option 1 UPLC_MSMS UPLC-MS/MS Analysis Filtration->UPLC_MSMS Option 2 Quantification Quantification (External Standard) HPLC_DAD->Quantification UPLC_MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Analytical workflow for this compound residue analysis.

Data Presentation

The performance of the analytical methods is summarized in the table below, providing key quantitative parameters for different matrices.

MatrixAnalytical MethodLOD (µg/g or mg/kg)LOQ (µg/g or mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
SoilHPLC-DAD0.0050.0191.1Not Reported
Rice StrawHPLC-DAD0.0050.0182.8Not Reported
Rice GrainHPLC-DAD0.0050.0184.5Not Reported
Rice HuskHPLC-DAD0.0050.0188.7Not Reported
RiceUPLC-MS/MS0.02 (min. detectable conc.)Not specified77.7 - 91.52.9 - 8.5
Paddy WaterHPLCNot specified0.05 (for calibration curve)85.39 - 113.330.91 - 10.24
SoilHPLCNot specified0.05 (for calibration curve)85.39 - 113.330.91 - 10.24
Rice PlantHPLCNot specified0.05 (for calibration curve)85.39 - 113.330.91 - 10.24
SoilLC-MS/MS0.02 (ng/g)0.1 (ng/g)Not specifiedNot specified

Note: Data from different sources may have different units and experimental conditions. Direct comparison should be made with caution.

Conclusion

The analytical protocols described in this application note provide robust and reliable methods for the quantification of this compound residues in rice tissues and related environmental samples. The QuEChERS extraction and cleanup procedure is effective for a variety of matrices. For routine monitoring, HPLC-DAD offers adequate sensitivity, while UPLC-MS/MS provides higher sensitivity and selectivity for trace-level detection. The choice of method will depend on the specific requirements of the analysis, including regulatory limits and the complexity of the sample matrix. Adherence to these protocols will enable accurate assessment of this compound residues, contributing to food safety and environmental monitoring efforts.

References

Application Notes and Protocols for Bensulfuron-methyl in Transplanted Rice Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the use of Bensulfuron-methyl, a selective sulfonylurea herbicide, for effective weed management in transplanted rice (Oryza sativa L.). The following protocols and data have been synthesized from peer-reviewed research to guide experimental design and field application.

Introduction

This compound is a systemic herbicide that provides selective pre- and post-emergence control of a wide spectrum of broadleaf weeds and sedges in rice cultivation.[1][2] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants.[2][3][4] This inhibition halts cell division and growth in target weeds, leading to their eventual death, while rice plants remain largely unharmed due to their ability to rapidly metabolize the compound.

Efficacy and Application Rates

Field studies have demonstrated the high efficacy of this compound in controlling key weed species in transplanted rice. It is particularly effective against sedges and broadleaf weeds. For broader-spectrum control, including grassy weeds, it is often formulated or tank-mixed with other herbicides such as Pretilachlor.

Table 1: Efficacy of this compound and its Combinations on Weed Control in Transplanted Rice

TreatmentApplication Rate (g a.i./ha)TimingWeed Control Efficiency (%)Predominant Weeds ControlledReference
This compound30 - 60Pre- or Post-emergence80 - 92.2Sedges (e.g., Cyperus difformis, Fimbristylis miliacea), Broadleaf weeds (e.g., Sphenochlea zeylanica, Marsilea quadrifolia)
This compound + Pretilachlor60 + 6003 DAT (Days After Transplanting)74 (at 30 DAT), 49.4 (at 60 DAT), 42.9 (at 90 DAT)Grasses, Broadleaf weeds, Sedges
This compound + Pretilachlor60 + 6003 DAT73.13 (at 30 DAT), 43.92 (at 90 DAT)Grasses (Echinochloa colona), Sedges (Cyperus difformis), Broadleaf weeds (Ammania baccifera)
This compound4015-20 DAT-Sedges and non-grassy broadleaf weeds
This compound + Pretilachlor60 + 6003 DAT-Broad-leaved weeds, sedges, and grasses

Table 2: Impact of this compound Treatments on Transplanted Rice Grain Yield

TreatmentApplication Rate (g a.i./ha)TimingGrain Yield (t/ha)ComparisonReference
This compound6020 DAS (Days After Sowing)5.48Comparable to hand weeding twice
This compound + Pretilachlor50 + 45020 DAS5.53Comparable to hand weeding twice
This compound60Pre- or Post-emergence-Higher than unweeded check
This compound + Pretilachlor60 + 600Pre-emergence5.84Higher than unweeded check (3.76 t/ha)
This compound + Pretilachlor60 + 6003 DAT4.5611.9% higher than local check (one hand weeding)
This compound + Pretilachlor60 + 6003 DAT4.8619.7% higher than local check
Unweeded Check--3.76-

Experimental Protocols

Field Trial for Efficacy Assessment

A robust experimental design is crucial for evaluating the efficacy of this compound.

Objective: To determine the efficacy of different rates and application timings of this compound for weed control and its effect on the grain yield of transplanted rice.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replications: Minimum of three.

  • Plot Size: A standard plot size, for example, 4.0 m x 5.0 m, should be used.

  • Treatments:

    • Untreated (Weedy) Check.

    • Weed-Free Check (manual weeding at 20 and 40 DAT).

    • This compound at various rates (e.g., 30, 40, 60 g a.i./ha).

    • This compound in combination with other herbicides (e.g., Pretilachlor at 600 g a.i./ha).

    • Application timings: Pre-emergence (e.g., 3 DAT) and Post-emergence (e.g., 15-20 DAT).

Methodology:

  • Land Preparation: Prepare the main field by puddling and leveling.

  • Transplanting: Transplant 25-30 day-old rice seedlings at a specified spacing (e.g., 15 cm x 15 cm).

  • Herbicide Application:

    • For granular formulations (GR), mix the required amount of herbicide with sand (e.g., 12 kg/acre ) for uniform broadcasting in the field with standing water.

    • For wettable powders (WP) or water-dispersible granules (DF), dissolve in water (e.g., 200 liters/acre) and apply as a spray using a knapsack sprayer. Ensure the field is moist by draining excess standing water before spraying and re-irrigate after 2 days.

  • Data Collection:

    • Weed Density and Dry Matter: At specific intervals (e.g., 30, 60, and 90 DAT), place a quadrat (e.g., 1 m²) randomly at different spots within each plot to count the number of weeds by species and collect the above-ground biomass. Dry the weed samples in an oven to a constant weight.

    • Weed Control Efficiency (WCE): Calculate using the formula: WCE (%) = [(DWC - DWT) / DWC] x 100, where DWC is the dry weight of weeds in the control plot and DWT is the dry weight of weeds in the treated plot.

    • Yield and Yield Components: At maturity, harvest the crop from a designated net plot area. Record the number of panicles per square meter, number of grains per panicle, 1000-grain weight, and total grain yield (adjusted to 14% moisture).

experimental_workflow cluster_prep Field Preparation cluster_treatment Treatment Application cluster_data Data Collection cluster_analysis Data Analysis puddling Puddling & Leveling transplanting Transplanting Seedlings puddling->transplanting herbicide_app Herbicide Application (Pre/Post-emergence) transplanting->herbicide_app manual_weeding Manual Weeding (Control) transplanting->manual_weeding weed_assessment Weed Assessment (30, 60, 90 DAT) herbicide_app->weed_assessment manual_weeding->weed_assessment yield_assessment Yield Assessment (At Harvest) weed_assessment->yield_assessment wce_calc Calculate WCE weed_assessment->wce_calc yield_analysis Analyze Yield Data yield_assessment->yield_analysis stat_analysis Statistical Analysis wce_calc->stat_analysis yield_analysis->stat_analysis

Experimental workflow for assessing this compound efficacy.
Phytotoxicity Assessment

While generally safe for rice, it is crucial to assess potential phytotoxicity, especially at higher doses or under specific environmental conditions.

Objective: To evaluate the phytotoxic effects of this compound on transplanted rice.

Methodology:

  • Visual Assessment:

    • Use a rating scale of 0 to 10, where 0 indicates no injury and 10 indicates complete crop destruction.

    • Conduct assessments at regular intervals after herbicide application (e.g., 3, 7, 14, 21, and 28 DAT).

    • Observe for symptoms such as stunting, chlorosis (yellowing), and discoloration of leaves.

  • Physiological and Biochemical Assays (Optional for in-depth studies):

    • Chlorophyll Content: Extract chlorophyll from leaf samples using 80% acetone and measure absorbance to quantify chlorophyll a, b, and total chlorophyll.

    • Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and assay the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

Mode of Action Signaling Pathway

This compound's herbicidal activity stems from the inhibition of the Acetolactate Synthase (ALS) enzyme, also known as Acetohydroxyacid Synthase (AHAS). This enzyme is the first and rate-limiting step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and overall plant growth.

mode_of_action cluster_pathway Biosynthetic Pathway pyruvate Pyruvate als Acetolactate Synthase (ALS/AHAS) pyruvate->als ketobutyrate α-Ketobutyrate ketobutyrate->als acetolactate α-Acetolactate als->acetolactate acetohydroxybutyrate α-Aceto-α-hydroxybutyrate als->acetohydroxybutyrate growth_arrest Protein Synthesis Stops Cell Division Ceases Weed Death val_leu Valine, Leucine acetolactate->val_leu iso Isoleucine acetohydroxybutyrate->iso bensulfuron This compound inhibition Inhibition bensulfuron->inhibition inhibition->als

This compound's mode of action via ALS enzyme inhibition.

Conclusion

This compound, used alone or in combination with other herbicides like Pretilachlor, is a highly effective tool for managing a broad spectrum of weeds in transplanted rice. Optimal application rates and timing are critical for maximizing weed control efficiency and ensuring crop safety. The protocols outlined above provide a framework for conducting rigorous scientific evaluations of this compound and similar herbicides, contributing to the development of sustainable and effective weed management strategies in rice production. Researchers should adhere to standardized methodologies for data collection and analysis to ensure the reliability and comparability of results.

References

Application Notes and Protocols for Bensulfuron-methyl in Broadleaf Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Bensulfuron-methyl, a selective systemic herbicide, for the effective control of a wide spectrum of broadleaf weeds and sedges. The following protocols and data are intended to guide research and development efforts in optimizing its use for agricultural and scientific applications.

Mechanism of Action

This compound is a member of the sulfonylurea family of herbicides.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3][4] This enzyme is critical for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and plant growth.[1] By blocking ALS, this compound halts cell division and growth in susceptible plants. The herbicide is absorbed through both the roots and foliage of the weeds and translocates to the meristematic tissues where it exerts its effect.

Bensulfuron_Methyl_Mechanism_of_Action Mechanism of Action of this compound cluster_plant_cell Plant Cell Pyruvate Pyruvate / α-Ketobutyrate ALS Acetolactate Synthase (ALS) Pyruvate->ALS AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids Protein Protein Synthesis AminoAcids->Protein Growth Cell Division & Plant Growth Protein->Growth Bensulfuron This compound Bensulfuron->Inhibition Inhibition->ALS

Caption: this compound inhibits the ALS enzyme, blocking essential amino acid synthesis.

Application Rates and Efficacy

Quantitative data from various studies on the application rates of this compound and its efficacy in controlling broadleaf weeds are summarized below. The effectiveness of the herbicide can be influenced by factors such as weed species, growth stage, and environmental conditions.

CropTarget WeedsApplication Rate (g a.i./ha)Weed Control Efficiency (%)Reference
Transplanted RiceSedges and non-grassy broadleaf weeds60~100%
Transplanted RiceMixed weed flora (grasses, broadleaf, sedges)60 (in combination with Pretilachlor 600 g/ha)74% (at 30 DAT)
Wet Direct-Sown Summer RiceSedges and broadleaf weeds6090.0%
Wet Direct-Sown Summer RiceSedges and broadleaf weeds50 (in combination with Pretilachlor 450 g/ha)92.2%
Wet Direct-Sown Summer RiceSedges and broadleaf weeds30 - 6080 - 92.2%
RiceBroadleaf weeds and sedges30 - 60Not specified
Winter WheatChickweed, lamb's-quarters, amaranth, etc.150 - 200 (of 10% WP formulation)Not specified
SugarcaneAmaranth, pigweed, and other annual broadleaves200 - 300 (of 10% WP formulation)Not specified

a.i./ha: active ingredient per hectare DAT: Days After Transplanting

Experimental Protocols for Efficacy Evaluation

The following is a generalized protocol for conducting herbicide efficacy trials with this compound. This protocol is based on established guidelines for herbicide research.

3.1. Objective

To determine the effective application rate of this compound for the control of specific broadleaf weeds in a given crop and to assess any potential phytotoxicity to the crop.

3.2. Materials

  • This compound formulation (e.g., Water-Dispersible Granules (WDG), Wettable Powder (WP))

  • Test crop seeds or seedlings

  • Target broadleaf weed seeds

  • Experimental plots or pots

  • Calibrated spray equipment

  • Personal Protective Equipment (PPE)

  • Non-ionic surfactant (optional, to enhance foliar absorption)

  • Data collection tools (e.g., quadrats, biomass scales, imaging equipment)

3.3. Experimental Design

  • Treatments:

    • Untreated control (weedy check)

    • Weed-free control (manual weeding)

    • A series of this compound application rates (including rates below, at, and above the expected effective dose).

    • A standard herbicide treatment for comparison (positive control).

  • Replication: Each treatment should be replicated at least three to four times.

  • Randomization: Treatments should be arranged in a randomized complete block design (RCBD) to minimize the effects of field variability.

  • Plot Size: Plot size should be sufficient to allow for representative sampling and to minimize edge effects.

3.4. Procedure

  • Site Preparation: Prepare the experimental site to ensure uniform soil conditions. If necessary, introduce the target weed seeds to ensure a consistent weed population.

  • Crop and Weed Establishment: Plant the crop and allow for the emergence and growth of both the crop and target weeds to the desired stage for application.

  • Application:

    • Apply this compound at the pre-emergence or post-emergence stage of the weeds, as per the experimental objectives. For post-emergence applications, weeds are typically at the 2-4 leaf stage.

    • Use calibrated spray equipment to ensure accurate and uniform application of the herbicide.

    • For applications in rice paddies, a water layer of 3-5 cm should be maintained in the field for several days after application.

  • Data Collection:

    • Weed Control Efficacy: Assess weed control at regular intervals (e.g., 7, 14, 21, and 30 days after treatment). This can be done through visual ratings (e.g., on a scale of 0-100%, where 0 is no control and 100 is complete control), weed counts per unit area (e.g., using a quadrat), and weed biomass (dry weight).

    • Crop Phytotoxicity: Visually assess the crop for any signs of injury (e.g., stunting, chlorosis, necrosis) at the same intervals as the weed control assessments.

    • Yield: At the end of the growing season, harvest the crop from a designated area within each plot to determine the yield.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine the significance of treatment effects.

Herbicide_Efficacy_Trial_Workflow Herbicide Efficacy Trial Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_data_collection Phase 3: Data Collection & Analysis cluster_conclusion Phase 4: Conclusion A Define Objectives & Treatments B Experimental Design (RCBD) A->B C Site Preparation & Planting B->C D Herbicide Application C->D E Assess Weed Control & Crop Phytotoxicity D->E F Measure Crop Yield E->F G Statistical Analysis F->G H Determine Effective Application Rates G->H

Caption: A generalized workflow for conducting herbicide efficacy trials.

Important Considerations

  • Weed Resistance: The continuous use of herbicides with the same mode of action can lead to the development of resistant weed biotypes. It is crucial to incorporate resistance management strategies, such as rotating herbicides with different modes of action.

  • Environmental Safety: While this compound has low toxicity to mammals, it can be moderately toxic to aquatic life. Care should be taken to avoid contamination of water bodies during application.

  • Formulation and Adjuvants: this compound is available in various formulations, such as Wettable Powders (WP) and Water-Dispersible Granules (WDG). The addition of a non-ionic surfactant can enhance its foliar absorption, especially in dry conditions.

References

Application Note: QuEChERS Sample Preparation for Bensulfuron-methyl Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bensulfuron-methyl is a widely used sulfonylurea herbicide for broad-leaved weed and sedge control in rice crops.[1] Monitoring its residue levels in environmental and food matrices is crucial for ensuring food safety and environmental protection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and efficient sample preparation technique for the analysis of pesticide residues in a variety of matrices.[2][3] This application note details a generalized QuEChERS protocol for the extraction and cleanup of this compound residues from various sample types, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The QuEChERS method involves two main steps: an extraction step with acetonitrile and a partitioning step using salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[2] For this compound, an acidic sulfonylurea herbicide, modifications to the standard QuEChERS protocol, such as the use of acidic acetonitrile and the careful selection of d-SPE sorbents, are often necessary to achieve optimal recovery and minimize matrix effects.

Data Presentation

The following tables summarize the quantitative data for this compound residue analysis using the QuEChERS method from various studies.

Table 1: Recovery of this compound in Various Matrices

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Soil0.01, 0.05, 0.1, 0.591.1Not Specified[1]
Rice Straw0.01, 0.05, 0.1, 0.582.8Not Specified
Rice Grain0.01, 0.05, 0.1, 0.584.5Not Specified
Rice Husk0.01, 0.05, 0.1, 0.588.7Not Specified
Cereals (Wheat, Rye, Oat)0.005, 0.05, 0.570-120< 20
Paddy Water0.05, 0.10, 1.0085.39 - 113.330.91 - 10.24
Rice Plant0.05, 0.10, 1.0085.39 - 113.330.91 - 10.24

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

MatrixLOD (mg/kg)LOQ (mg/kg)Reference
Soil and Rice Plant0.0050.01
Tomatoes0.0030.008 - 0.009

Experimental Protocols

1. General QuEChERS Protocol for Solid Samples (e.g., Soil, Rice, Cereals)

This protocol is a compilation of methodologies described in the cited literature.

a. Sample Homogenization:

  • Homogenize a representative portion of the sample. For grains and rice, this can be done using a high-speed blender or grinder. For soil samples, air dry, powder, and sieve them.

b. Extraction:

  • Weigh 5-15 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile (for some applications, 1% acetic acid in acetonitrile is used).

  • Add an appropriate internal standard if necessary.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl, or other buffered salt mixtures).

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥3000 x g for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.

  • The d-SPE tube should contain anhydrous MgSO₄ and a combination of sorbents. For this compound, which is an acidic herbicide, PSA (Primary Secondary Amine) should be used with caution or omitted as it can adsorb acidic pesticides. A common combination is MgSO₄ and C18.

  • Vortex for 30 seconds to 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

d. Final Extract Preparation:

  • Take an aliquot of the cleaned-up supernatant.

  • The extract can be directly analyzed by LC-MS/MS or evaporated to dryness and reconstituted in a suitable solvent (e.g., methanol/water mixture).

2. QuEChERS Protocol for Water Samples

This protocol is adapted from a method for sulfonylurea herbicides in surface water.

a. Extraction:

  • Place 10 mL of the water sample into a 50 mL centrifuge tube.

  • Adjust the pH to 3 with formic acid.

  • Add 10 mL of acetonitrile and vortex for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, and vortex again for 1 minute.

  • Centrifuge at 6000 rpm for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 5 mL aliquot of the upper acetonitrile layer to a polypropylene centrifuge tube containing 50 mg PSA and 300 mg anhydrous MgSO₄.

  • Vortex for 30 seconds and centrifuge at 6000 rpm for 5 minutes.

  • The resulting supernatant is ready for further concentration or direct analysis.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample 1. Homogenized Sample add_solvent 2. Add Acetonitrile (+/- Acid) sample->add_solvent shake1 3. Vortex add_solvent->shake1 add_salts 4. Add QuEChERS Salts (MgSO4, NaCl) shake1->add_salts shake2 5. Vortex add_salts->shake2 centrifuge1 6. Centrifuge shake2->centrifuge1 transfer_supernatant 7. Transfer Supernatant centrifuge1->transfer_supernatant Acetonitrile Extract add_dspe 8. Add d-SPE Sorbents (MgSO4, C18) transfer_supernatant->add_dspe shake3 9. Vortex add_dspe->shake3 centrifuge2 10. Centrifuge shake3->centrifuge2 final_extract 11. Collect Supernatant centrifuge2->final_extract Cleaned Extract analysis 12. LC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS workflow for this compound analysis.

References

Application Notes: Solid-Phase Extraction (SPE) Cleanup for the Analysis of Bensulfuron-methyl

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bensulfuron-methyl is a widely used sulfonylurea herbicide for the control of broadleaf weeds and sedges in rice crops.[1] Due to its potential environmental persistence and impact, sensitive and accurate methods are required for its determination in various matrices such as soil, water, and agricultural products. Sample preparation is a critical step in the analytical workflow, designed to remove interfering matrix components and concentrate the analyte of interest. Solid-Phase Extraction (SPE) is a highly effective and commonly employed technique for the cleanup and pre-concentration of this compound from complex sample extracts prior to instrumental analysis by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3]

Principle of SPE for this compound Cleanup

SPE operates on the principle of chromatography, where a sample is passed through a solid sorbent (the stationary phase) that retains the analyte of interest. Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent. For this compound, reversed-phase SPE cartridges, such as C18, are frequently utilized.[4] The process typically involves four key steps:

  • Conditioning: The sorbent is treated with a solvent (e.g., acetonitrile or methanol) to activate the stationary phase, followed by an equilibration step with a solvent similar in composition to the sample matrix (e.g., water).

  • Loading: The sample extract is passed through the conditioned cartridge. This compound, being moderately non-polar, adsorbs to the C18 stationary phase while more polar matrix components pass through.

  • Washing: A weak solvent is used to rinse the cartridge, removing any remaining weakly bound interferences without prematurely eluting the target analyte.

  • Elution: A strong organic solvent, such as acetonitrile or methanol, is used to disrupt the interaction between this compound and the sorbent, thereby eluting the purified analyte for subsequent analysis.

Alternative sorbents like Florisil have also been used, particularly for cleanup in plant matrices like rice. The choice of sorbent and solvents is crucial and depends on the specific matrix and the analytical technique to be employed.

Experimental Protocols

The following are generalized protocols for the SPE cleanup of this compound in water and soil/sediment samples, based on established methodologies.

Protocol 1: SPE Cleanup of this compound from Water Samples

This protocol is adapted from methods utilizing C18 SPE cartridges for aqueous samples.

1. Sample Preparation and Extraction:

  • Collect a 100 mL water sample in a clean glass container.

  • Adjust the sample pH to 7.0 using 0.1 M HCl or 0.1 M NaOH.

  • Transfer the sample to a 250 mL separatory funnel.

  • Perform a liquid-liquid extraction by adding 100 mL of high-purity methylene chloride and shaking for approximately 1 minute.

  • Allow the layers to separate and collect the lower methylene chloride layer.

  • Repeat the extraction with a second 100 mL portion of methylene chloride and combine the extracts.

  • Evaporate the combined extracts to a volume of 5-10 mL using a rotary evaporator at a temperature not exceeding 35-40°C.

  • Completely evaporate the remaining solvent under a gentle stream of nitrogen and immediately dissolve the residue in 50 mL of 0.15 M ammonium hydroxide for SPE cleanup.

2. SPE Cartridge Cleanup (C18):

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 20 mL of acetonitrile, 20 mL of purified water, and finally 20 mL of 0.15 M ammonium hydroxide through the cartridge. Ensure the sorbent does not go dry.

  • Loading: Apply the redissolved sample extract from step 1 onto the conditioned cartridge at a slow, steady flow rate (approx. 2-4 mL/min).

  • Washing: Rinse the flask that contained the sample with an additional 2 mL of 0.15 M ammonium hydroxide and pass this through the cartridge to ensure the complete transfer of the analyte.

  • Elution: Elute the retained this compound from the cartridge by passing 10 mL of acetonitrile into a clean collection tube or round-bottom flask.

3. Final Sample Preparation for Analysis:

  • Add 3 drops of acetic acid to the eluate.

  • Evaporate the eluate to a volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen at 35-40°C.

  • Quantitatively transfer the concentrated extract to a smaller vial.

  • Evaporate to dryness and reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., mobile phase for HPLC or acetonitrile/water mixture) for instrumental analysis.

Protocol 2: SPE Cleanup of this compound from Soil & Sediment Samples

This protocol describes a common extraction and cleanup procedure for solid matrices.

1. Sample Preparation and Extraction:

  • Weigh 10.0 g of a homogenized soil or sediment sample into a centrifuge tube.

  • Add 30 mL of acetonitrile and blend using a high-speed homogenizer for one minute.

  • Alternatively, for some methods, use an alkaline mixed solution of acetonitrile-methylene chloride (1:1, v/v) as the extraction solvent.

  • Sonicate the sample for 5 minutes and then centrifuge for 5 minutes at approximately 3500 rpm.

2. Dispersive SPE (dSPE) / "QuEChERS-style" Cleanup:

  • Transfer a 2.0 mL aliquot of the supernatant from the extraction step into a 15 mL centrifuge tube.

  • Add 100 mg of Primary Secondary Amine (PSA) sorbent and 300 mg of anhydrous magnesium sulfate (MgSO₄). This step helps remove organic acids, fatty acids, and residual water.

  • Vortex the tube vigorously for 30 seconds to ensure thorough mixing.

  • Centrifuge at ~3500 rpm for 2 minutes to pellet the dSPE sorbent and salts.

3. Final Sample Preparation for Analysis:

  • Carefully collect the supernatant (the cleaned extract).

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for analysis by LC-MS/MS or HPLC.

Data Presentation

The following table summarizes the performance data for this compound analysis using various cleanup and analytical methods.

MatrixCleanup MethodAnalytical MethodFortification Level(s)Recovery (%)LOQLODReference
Soil & SedimentdSPE (PSA/MgSO₄)LC-MS/MS0.1 ng/g & 1.0 ng/gNot explicitly stated, but method met validation criteria0.1 ng/g0.01 - 0.02 ng/g
Paddy WaterLLE (Methylene Chloride)HPLC-UV0.05, 0.10, 1.00 mg/kg85.39 - 113.33Not specifiedNot specified
Paddy SoilLLE (Acetonitrile/Methylene Chloride)HPLC-UV0.05, 0.10, 1.00 mg/kg85.39 - 113.33Not specifiedNot specified
Rice PlantFlorisil ColumnHPLC-UV0.05, 0.10, 1.00 mg/kg85.39 - 113.33Not specifiedNot specified
Surface, Ground & Drinking WaterDirect Injection (No SPE)LC-MS/MS0.05 µg/L & 0.5 µg/LWithin guideline requirements0.05 µg/L0.01 µg/L
Rice & CrayfishLLE & Chromatographic CleanupLC-UV0.008 - 1.0 ppm90 ± 80.008 - 0.05 ppmNot specified

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Solid-Phase Extraction cleanup of this compound from a water sample.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18 Cartridge) cluster_analysis Analysis Preparation Sample 1. Water Sample (100 mL) AdjustpH 2. Adjust pH to 7.0 Sample->AdjustpH LLE 3. Liquid-Liquid Extraction (Methylene Chloride) AdjustpH->LLE Evap1 4. Evaporate & Reconstitute (0.15 M Ammonium Hydroxide) LLE->Evap1 Condition 5. Conditioning (Acetonitrile, Water, NH4OH) Load 6. Sample Loading Evap1->Load Condition->Load Wash 7. Washing (Rinse with NH4OH) Load->Wash Elute 8. Elution (Acetonitrile) Wash->Elute Evap2 9. Evaporate to Dryness Elute->Evap2 Recon 10. Reconstitute in Mobile Phase Evap2->Recon Analysis 11. Instrumental Analysis (LC-MS/MS or HPLC-UV) Recon->Analysis

Caption: Workflow for SPE cleanup of this compound in water.

References

Application Notes and Protocols for the Development and Validation of an Immunoassay for Bensulfuron-methyl

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bensulfuron-methyl is a widely used sulfonylurea herbicide for the control of broadleaf weeds and sedges in rice paddies.[1] Due to its potential environmental impact and the need to ensure food safety, sensitive and specific methods for its detection are crucial. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, cost-effective, and high-throughput alternative to traditional chromatographic methods for monitoring this compound residues.[2][3]

These application notes provide a comprehensive overview of the development and validation of a competitive indirect ELISA for this compound. The document includes detailed protocols for hapten synthesis, immunogen and coating antigen preparation, antibody production, and the immunoassay procedure. Additionally, it presents key validation data in a structured format and visual diagrams to illustrate the experimental workflow.

Principle of the Competitive Indirect ELISA

The competitive indirect ELISA is a highly sensitive immunoassay format for detecting small molecules like this compound. The principle relies on the competition between the free analyte (this compound) in the sample and a fixed amount of coating antigen (this compound conjugated to a protein) for binding to a limited amount of specific antibody. The amount of antibody bound to the plate is then detected by a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric reaction. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Experimental Protocols

Hapten Synthesis

To elicit an immune response, the small molecule this compound (a hapten) must be covalently linked to a larger carrier protein. This requires the synthesis of a hapten derivative with a functional group suitable for conjugation.

Protocol for Synthesis of a this compound Hapten with a Carboxyl Group:

This protocol is based on the synthesis of haptens with a spacer arm to improve the exposure of the antigenic determinant.[2][4]

  • Dissolution: Dissolve 2-methylester-phenylsulfonamide and succinic anhydride in dioxane.

  • Reaction: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) dissolved in dioxane dropwise to the mixture under gentle cooling.

  • Stirring: Stir the reaction mixture for 2 hours.

  • Acidification and Evaporation: Acidify the mixture with 2 M HCl and then evaporate the dioxane phase to dryness to obtain the hapten, l-[(2-methylester)phenylsulfonyl]monoamidosuccinic acid.

Preparation of Immunogen and Coating Antigen

The synthesized hapten is conjugated to a carrier protein to create an immunogen (for immunizing animals) and a coating antigen (for coating the ELISA plate). Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).

Protocol for Hapten-Protein Conjugation (Activated Ester Method):

  • Activation of Hapten: Dissolve the synthesized hapten in a suitable solvent and activate the carboxyl group using the N-hydroxysuccinimide (NHS) activated ester method.

  • Conjugation to Protein:

    • Dissolve the carrier protein (e.g., KLH for immunogen, BSA for coating antigen) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Add the activated hapten solution to the protein solution and stir gently overnight at 4°C.

  • Dialysis: Dialyze the conjugate against PBS to remove unconjugated hapten and by-products.

  • Characterization: Confirm the successful conjugation using methods like UV spectrophotometry and SDS-PAGE.

Antibody Production

Polyclonal or monoclonal antibodies can be generated against the immunogen. This protocol outlines the production of polyclonal antibodies in rabbits.

Protocol for Polyclonal Antibody Production:

  • Immunization:

    • Emulsify the immunogen (hapten-KLH conjugate) with an equal volume of Freund's complete adjuvant for the initial injection.

    • Inject rabbits subcutaneously at multiple sites with the emulsion.

    • Administer booster injections every 3-4 weeks with the immunogen emulsified in Freund's incomplete adjuvant.

  • Antisera Collection: Collect blood from the rabbits 7-10 days after each booster injection.

  • Antibody Titer Determination: Determine the antibody titer of the collected sera using an indirect ELISA with the coating antigen (hapten-BSA). High-titer antisera are selected for further use.

Competitive Indirect ELISA Protocol

This protocol describes the steps for performing the competitive indirect ELISA to detect this compound in samples.

  • Coating:

    • Coat the wells of a 96-well microtiter plate with the coating antigen (hapten-BSA conjugate) diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer (e.g., PBS containing 0.05% Tween 20, PBS-T).

  • Blocking: Block the unoccupied sites in the wells by adding a blocking buffer (e.g., 3% ovalbumin in PBS) and incubating for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Competition:

    • Add 50 µL of this compound standard solutions or samples to the wells.

    • Immediately add 50 µL of the diluted anti-Bensulfuron-methyl antiserum to each well.

    • Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in assay buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Presentation

The following tables summarize the quantitative data from the validation of the this compound immunoassay.

Table 1: Assay Performance Characteristics

ParameterAssay IAssay IIAssay IIIReference
IC₅₀ (ng/mL) 0.170.090.09
Detection Range (ng/mL) 0.04 - 0.600.01 - 0.600.04 - 0.25
Lowest Detection Limit (ng/mL) 0.030.0020.03

Table 2: Cross-Reactivity of the Immunoassay

CompoundCross-Reactivity (%)Reference
This compound 100
Tribenuron-methyl 0
Pyrazosulfuron 0
Nicosulfuron 0
Other Sulfonylurea Herbicides and Metabolites < 15

Table 3: Recovery of this compound from Spiked Water Samples

Sample TypeFortification LevelRecovery (%)Reference
Groundwater Not Specified81 - 125
Water 0.1 - 1000 ng/mL96.5 - 107.2

Visualizations

Diagrams

experimental_workflow cluster_synthesis Hapten & Antigen Synthesis cluster_antibody Antibody Production cluster_elisa Competitive Indirect ELISA Hapten Hapten Synthesis Immunogen Immunogen Preparation (Hapten-KLH) Hapten->Immunogen Conjugation CoatingAg Coating Antigen Preparation (Hapten-BSA) Hapten->CoatingAg Conjugation Immunization Animal Immunization Immunogen->Immunization Coating Plate Coating CoatingAg->Coating Antisera Antisera Collection Immunization->Antisera Titer Antibody Titer Determination Antisera->Titer Competition Competition (Sample/Standard + Antibody) Titer->Competition Blocking Blocking Coating->Blocking Blocking->Competition Detection Detection (Secondary Ab + Substrate) Competition->Detection Readout Absorbance Reading Detection->Readout

Caption: Experimental workflow for immunoassay development.

elisa_principle cluster_well cluster_reagents Well Microtiter Well CoatingAntigen Coating Antigen CoatingAntigen->Well 1. Coating Antibody Primary Antibody Antibody->Well 2. Competition Bensulfuron This compound (in sample) Bensulfuron->Antibody SecondaryAntibody Enzyme-linked Secondary Antibody SecondaryAntibody->Antibody 3. Binding Color Colorimetric Signal SecondaryAntibody->Color Substrate Substrate Substrate->SecondaryAntibody 4. Conversion

Caption: Principle of the competitive indirect ELISA.

References

Application Notes and Protocols for Bensulfuron-methyl Bioefficacy Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bensulfuron-methyl is a selective, systemic herbicide belonging to the sulfonylurea chemical family.[1] It is widely utilized for the control of a variety of annual and perennial broad-leaved weeds and sedges, particularly in rice and wheat cultivation.[2][3] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants.[1][3] This inhibition leads to the cessation of cell division and growth, with symptoms like chlorosis appearing within days, followed by necrosis and eventual plant death. To evaluate the effectiveness and crop safety of new this compound formulations, it is imperative to conduct robust and well-designed bioefficacy field trials. These protocols provide a detailed framework for researchers and scientists to design, execute, and analyze such trials.

Mechanism of Action: ALS Inhibition Pathway

This compound is absorbed by the roots and foliage of weeds and translocated to the meristematic tissues where it exerts its effect.

cluster_plant Weed Plant Cell BSM This compound (Absorbed via roots/foliage) ALS Acetolactate Synthase (ALS Enzyme) BSM->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Biosynthesis Death Weed Death ALS->Death Pyruvate Pyruvate Pyruvate->ALS Substrate Protein Protein Synthesis & Cell Division AminoAcids->Protein Growth Plant Growth Protein->Growth

Caption: Mode of action of this compound via inhibition of the ALS enzyme.

Experimental Design and Protocols

A successful bioefficacy trial hinges on a sound experimental design that ensures the results are statistically valid and reproducible. The Randomized Complete Block Design (RCBD) is highly recommended for herbicide field trials to account for field variability.

Experimental Design Principles
  • Treatments: The trial should include a range of treatments to comprehensively evaluate the herbicide. This must include an untreated control to serve as a baseline for comparison, the test product (this compound) at various application rates, and a commercially available standard herbicide for reference.

  • Replication: Each treatment should be replicated a minimum of three to four times to account for variability within the experimental site and to increase the statistical reliability of the data.

  • Randomization: To prevent bias, the placement of treatments within each block or replicate must be done randomly. This ensures that any observed differences are due to the treatments themselves and not to variations in soil or environment.

Field Trial Workflow

The overall process from planning to final analysis follows a structured workflow.

cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Site Site Selection & Field Preparation Design Experimental Design (RCBD) Site->Design Treatments Treatment Selection (Rates & Controls) Design->Treatments Layout Plot Layout & Randomization Treatments->Layout Application Herbicide Application Layout->Application Collection Data Collection (Weed & Crop) Application->Collection Summary Data Tabulation Collection->Summary Stats Statistical Analysis (ANOVA) Summary->Stats Report Final Report & Conclusion Stats->Report

Caption: Workflow for conducting a this compound bioefficacy field trial.

Detailed Experimental Protocols

Protocol 1: Site Selection and Trial Layout
  • Site Selection: Choose a field with a known history of uniform infestation by the target broadleaf weeds and/or sedges. The soil type, pH, and organic matter content should be representative of the region where the herbicide will be used. Avoid areas with significant slopes or poor drainage.

  • Field Preparation: Prepare the field according to standard agricultural practices for the selected crop (e.g., rice). Ensure a uniform seedbed.

  • Plot Design:

    • Demarcate individual plots. A common plot size is 2m x 10m or 3m x 5m, which is large enough to minimize spray drift between adjacent plots.

    • Leave a buffer zone of at least 1 meter between plots and 2 meters between replicates.

  • Layout: Arrange the plots according to a Randomized Complete Block Design (RCBD). Create 3-4 blocks (replicates). Within each block, assign each treatment to one plot randomly.

Protocol 2: Treatment Preparation and Application
  • Treatment Selection: The treatment list should be comprehensive.

    Treatment No. Treatment Description Application Rate (Active Ingredient) Notes
    T1Untreated Control0 g a.i./haBaseline for comparison.
    T2This compound30 g a.i./haProposed low label rate.
    T3This compound60 g a.i./haProposed high label rate.
    T4This compound120 g a.i./ha2x the high rate for crop tolerance assessment.
    T5Standard Check HerbicideManufacturer's Recommended RateA registered product for the same use.
    T6Weedy CheckN/AA control plot with no crop, to assess natural weed flora.
  • Herbicide Preparation:

    • Calibrate the application equipment (e.g., backpack sprayer with a flat fan nozzle) to ensure accurate and uniform spray delivery.

    • For each treatment, calculate the required amount of this compound formulation (e.g., 10% WP) based on the plot size and the target active ingredient rate.

    • Prepare the spray solution by mixing the calculated amount of herbicide with a specified volume of water just before application.

  • Application:

    • Apply the treatments uniformly to their assigned plots.

    • Application can be pre-emergence (before weeds emerge) or post-emergence (when weeds are at an early, active growth stage). The timing should align with the proposed label recommendations.

    • Use shields to prevent spray drift onto adjacent plots.

Protocol 3: Data Collection and Assessment
  • Parameters to be Assessed:

    • Weed Density: Count the number of individuals of each target weed species per unit area (e.g., using a 0.25 m² quadrat) at different time points.

    • Weed Biomass: Collect all the weed plants from the quadrat, dry them in an oven at 70°C until a constant weight is achieved, and record the dry weight.

    • Visual Weed Control (%): Visually assess the percentage of weed control on a scale of 0 to 100, where 0 is no control and 100 is complete control, compared to the untreated control plot.

    • Crop Phytotoxicity: Visually assess any injury to the crop on a scale of 0 to 10, where 0 is no injury and 10 is complete crop death.

    • Crop Yield: At maturity, harvest the crop from a predetermined net plot area and measure the yield.

  • Assessment Timeline:

    • Baseline: Collect initial weed density data before herbicide application.

    • Post-Application: Conduct assessments at regular intervals, such as 14, 28, and 56 days after application (DAA), to observe the progression of herbicidal effects.

    • At Harvest: Record crop yield and any final observations.

Data Presentation and Analysis

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Effect of this compound on Weed Density (plants/m²) at 28 DAA

Treatment Rate (g a.i./ha) Weed Species A Weed Species B Sedge Species C
T1: Untreated Control 0 45.3 28.1 60.5
T2: this compound 30 8.7 5.2 10.1
T3: this compound 60 2.1 1.5 3.4
T4: this compound 120 0.5 0.2 1.1
T5: Standard Check Rec. Rate 3.5 2.0 4.8
p-value <0.001 <0.001 <0.001

| LSD (p=0.05) | | 4.2 | 3.1 | 5.7 |

Table 2: Weed Control Efficacy and Crop Yield

Treatment Rate (g a.i./ha) Visual Weed Control (%) at 56 DAA Crop Phytotoxicity (0-10) at 14 DAA Crop Yield (t/ha)
T1: Untreated Control 0 0.0 0.0 2.5
T2: this compound 30 85.5 0.0 4.8
T3: this compound 60 96.2 0.0 5.1
T4: this compound 120 99.1 0.5 5.0
T5: Standard Check Rec. Rate 94.8 0.0 4.9
p-value <0.001 - <0.001

| LSD (p=0.05) | | 6.8 | - | 0.4 |

Statistical Analysis
  • The collected data should be subjected to Analysis of Variance (ANOVA) to determine if there are significant differences among the treatment means.

  • If the ANOVA results are significant (p < 0.05), a post-hoc mean separation test, such as Tukey's Honest Significant Difference (HSD) or Fisher's Least Significant Difference (LSD), should be performed to compare individual treatment means.

  • Weed control percentage data may require an arcsine transformation before analysis to normalize the distribution.

Logical Flow from Data to Conclusion

RawData Raw Field Data (Counts, Weights, Ratings) TabulatedData Data Tabulation (Tables 1 & 2) RawData->TabulatedData ANOVA Analysis of Variance (ANOVA) TabulatedData->ANOVA MeanSep Mean Separation Test (LSD / Tukey's HSD) ANOVA->MeanSep If p < 0.05 Interpretation Interpretation of Results ANOVA->Interpretation If p >= 0.05 (No significant difference) MeanSep->Interpretation Conclusion Conclusion on Bioefficacy & Crop Safety Interpretation->Conclusion

Caption: Logical process for the statistical analysis of bioefficacy trial data.

References

Application Notes and Protocols for the Combined Use of Bensulfuron-methyl and Pretilachlor in Herbicide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the combined use of bensulfuron-methyl and pretilachlor, two herbicides with complementary mechanisms of action, for broad-spectrum weed control, primarily in transplanted rice cultivation. The information is compiled from various field studies and technical documents to guide research and development of effective weed management strategies.

Introduction

Weed infestation is a significant factor limiting rice productivity, with uncontrolled growth leading to substantial yield reductions.[1] The combination of this compound and pretilachlor offers a potent solution for managing a wide array of weeds, including grasses, sedges, and broadleaf species.[2][3] this compound, a sulfonylurea herbicide, is effective against broadleaf weeds and sedges, while pretilachlor, a chloroacetamide herbicide, primarily controls grassy weeds.[2][4] Their combined application results in a synergistic effect, broadening the spectrum of controlled weeds and enhancing overall efficacy.

Mechanism of Action

The synergistic effect of this herbicide combination stems from their distinct modes of action:

  • This compound: This selective, systemic herbicide is absorbed through both foliage and roots. It inhibits the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). AHAS is a critical enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme disrupts protein synthesis, leading to the cessation of cell division and plant growth, ultimately causing weed death.

  • Pretilachlor: As a selective, pre-emergence herbicide, pretilachlor primarily acts as a cell division inhibitor. Weeds absorb it through the hypocotyl and coleoptile. By inhibiting very-long-chain fatty acid synthesis, it interferes with cell division and growth, indirectly affecting protein synthesis and photosynthesis.

The different sites of action of these two herbicides lead to an improved and broader weed control effect.

Application Recommendations

The combination of this compound and pretilachlor is typically applied as a pre-emergence herbicide in transplanted rice.

Table 1: Recommended Application Rates and Timings

Herbicide CombinationApplication Rate (Active Ingredient)Application TimingCrop
This compound 0.6% + Pretilachlor 6% GR60 g/ha + 600 g/ha3 days after transplanting (DAT)Transplanted Rice
This compound + Pretilachlor (Tank Mix)50 g/ha + 450 g/ha20 days after sowing (DAS)Wet Direct-Sown Rice
This compound 0.6% + Pretilachlor 6.0% GR4 kg/acre (formulated product)Within 8 days of transplantingTransplanted Rice

Note: Application rates and timings may need to be adjusted based on local conditions, weed spectrum, and soil type. Always refer to the product label for specific instructions.

Weed Control Spectrum

The combination of this compound and pretilachlor provides effective control against a wide range of common weeds in rice fields.

Table 2: Efficacy of this compound + Pretilachlor on Common Weeds in Transplanted Rice

Weed SpeciesWeed TypeControl Efficacy
Echinochloa crusgalliGrassHigh
Echinochloa colonaGrassHigh
Cynodon dactylonGrassSignificant Reduction
Paspalum distichumGrassSignificant Reduction
Cyperus iriaSedgeHigh
Cyperus difformisSedgeHigh
Fimbristylis miliaceaSedgeHigh
Ludwigia parvifloraBroadleafHigh
Monochoria vaginalisBroadleafHigh
Sphenoclea zeylanicaBroadleafHigh

Source: Data compiled from multiple field studies.

Experimental Protocols

The following protocols are based on methodologies reported in field studies evaluating the efficacy of this compound and pretilachlor combinations.

Field Trial for Efficacy Evaluation in Transplanted Rice

Objective: To assess the efficacy of pre-emergence application of this compound + pretilachlor on weed control and crop yield in transplanted rice.

Experimental Design: Randomized block design with three to four replications.

Plot Size: Typically 4.0 m x 5.0 m or similar dimensions.

Crop: Transplanted rice (variety as per local recommendation, e.g., 'Swarna' (MTU 7029)).

Treatments:

  • T1: this compound 0.6% + Pretilachlor 6% GR at 60 g + 600 g a.i./ha applied at 3 DAT.

  • T2: Recommended local herbicide practice (e.g., Butachlor at 1.0 kg a.i./ha).

  • T3: Hand weeding twice at 20 and 40 DAT.

  • T4: Weedy check (no weed control).

  • T5: Weed-free check (manual weeding as needed).

Application of Herbicide:

  • Ensure the field has a thin layer of standing water.

  • For granular formulations, mix the required amount of herbicide with sand (e.g., 12 kg sand/acre) for uniform broadcasting.

  • For spray applications, use a knapsack sprayer with a flat fan nozzle, using a water volume of approximately 500 liters/ha.

  • Apply the herbicide treatment at the specified timing (e.g., 3 DAT).

Data Collection:

  • Weed Density and Dry Weight: At 30, 60, and 90 DAT, randomly place a quadrat (e.g., 0.25 m²) in each plot to count and collect all weeds. Dry the collected weeds in an oven at a specified temperature until a constant weight is achieved to determine the dry weight.

  • Weed Control Efficiency (WCE): Calculate using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100 Where WDC = Weed dry weight in the weedy check plot and WDT = Weed dry weight in the treated plot.

  • Crop Yield and Yield Attributes: At maturity, harvest the crop from a designated net plot area. Record grain yield, straw yield, and other relevant yield attributes.

Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for a randomized block design.

Data Presentation

The following tables summarize quantitative data from various studies on the efficacy of the this compound and pretilachlor combination.

Table 3: Effect of this compound + Pretilachlor on Weed Dry Weight and Weed Control Efficiency (WCE) in Transplanted Rice

TreatmentWeed Dry Weight (g/m²) at 30 DATWeed Dry Weight (g/m²) at 60 DATWeed Dry Weight (g/m²) at 90 DATWCE (%) at 30 DATWCE (%) at 60 DATWCE (%) at 90 DAT
This compound 60g/ha + Pretilachlor 600g/ha (3 DAT)8.1321.326.974.049.442.9
Hand Weeding (40 DAT)------
Weedy Check31.342.147.1000

Source: Adapted from a field study on transplanted Kharif rice.

Table 4: Impact of this compound + Pretilachlor on Rice Grain Yield and Economics

TreatmentGrain Yield (q/ha)Gross Return (Rs./ha)Net Return (Rs./ha)Benefit-Cost Ratio
This compound 60g/ha + Pretilachlor 600g/ha (3 DAT)45.6472320.830688.21.74
Farmer's Practice (One Hand Weeding at 40 DAT)40.786494419631.81.43
Weedy Check----

Source: Adapted from a field study on transplanted Kharif rice.

Visualizations

Mechanism of Action

G cluster_bensulfuron This compound cluster_pretilachlor Pretilachlor Bensulfuron This compound AHAS Acetohydroxyacid Synthase (AHAS) Bensulfuron->AHAS Inhibits AminoAcids Branched-chain Amino Acids (Leucine, Isoleucine, Valine) AHAS->AminoAcids ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis CellDivision Cell Division & Growth ProteinSynthesis->CellDivision WeedDeath Weed Death CellDivision->WeedDeath Pretilachlor Pretilachlor VLCFA Very Long Chain Fatty Acid Synthesis Pretilachlor->VLCFA Inhibits CellDivision2 Cell Division & Growth VLCFA->CellDivision2 CellDivision2->WeedDeath G start Field Preparation & Transplanting treatment Herbicide Application (e.g., 3 DAT) start->treatment data_collection Data Collection (30, 60, 90 DAT) treatment->data_collection harvest Crop Harvest & Yield Measurement data_collection->harvest analysis Statistical Analysis (ANOVA) harvest->analysis conclusion Conclusion on Efficacy analysis->conclusion

References

Troubleshooting & Optimization

Technical Support Center: Investigating Weed Resistance to Bensulfuron-methyl

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and professionals in drug development studying weed resistance to the herbicide Bensulfuron-methyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of weed resistance to this compound?

Weed resistance to this compound, a sulfonylurea herbicide, primarily occurs through two main mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[1][2]

  • Target-Site Resistance (TSR): This is the most common mechanism and typically involves mutations in the gene encoding the acetolactate synthase (ALS) enzyme, the target site of this compound.[3][4][5] These mutations alter the enzyme's structure, reducing the herbicide's ability to bind to it and inhibit its function. Common mutations conferring resistance are found at specific amino acid positions within the ALS gene, such as Pro-197, Asp-376, and Trp-574.

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. The most significant NTSR mechanism is enhanced metabolic degradation, where the resistant plant can more rapidly detoxify the herbicide into non-toxic compounds. This is often mediated by enzyme systems like cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and glycosyl transferases. Other NTSR mechanisms can include reduced herbicide uptake and translocation or sequestration of the herbicide.

Q2: How can I determine if a weed population is resistant to this compound?

The initial step is typically a whole-plant bioassay to compare the response of the suspected resistant population to a known susceptible population. This involves treating plants with a range of this compound doses and observing the dose-response relationship. A significant shift in the dose-response curve for the suspected resistant population, indicated by a higher GR50 (the herbicide concentration required to reduce plant growth by 50%), suggests resistance.

Q3: My whole-plant bioassay results are inconclusive. What could be the problem?

Several factors can lead to ambiguous results in whole-plant bioassays. Consider the following troubleshooting points:

  • Seed Viability and Dormancy: Ensure that the seeds from both the suspected resistant and susceptible populations have good viability and that any dormancy has been broken to allow for uniform germination.

  • Plant Growth Stage: Treat plants at the recommended growth stage as specified in herbicide application guidelines, as plant age can influence susceptibility.

  • Environmental Conditions: Maintain consistent and optimal environmental conditions (light, temperature, humidity) in the greenhouse or growth chamber, as these can affect plant growth and herbicide efficacy.

  • Herbicide Application: Ensure accurate preparation of herbicide solutions and uniform application to all plants.

  • Inclusion of Controls: Always include a known susceptible and, if possible, a known resistant population as controls to validate the assay.

Q4: How can I differentiate between target-site resistance (TSR) and non-target-site resistance (NTSR)?

Distinguishing between TSR and NTSR requires a combination of biochemical and molecular assays:

  • In Vitro ALS Enzyme Assay: Extract the ALS enzyme from both resistant and susceptible plants and measure its activity in the presence of varying concentrations of this compound. If the ALS enzyme from the resistant plant shows significantly less inhibition (a higher I50 value) compared to the susceptible plant, this is strong evidence for TSR.

  • ALS Gene Sequencing: Amplify and sequence the ALS gene from resistant and susceptible individuals. The presence of known resistance-conferring mutations in the resistant plants confirms TSR.

  • Metabolism Studies: To investigate NTSR, you can use radiolabeled herbicides to trace their uptake, translocation, and metabolism. Alternatively, using inhibitors of metabolic enzymes (e.g., malathion for P450s) in conjunction with the herbicide treatment can indicate metabolic resistance. If the addition of the inhibitor increases the susceptibility of the resistant population, it suggests that enhanced metabolism is a contributing factor to resistance.

Troubleshooting Guides

Problem 1: High variability in plant response within the same treatment group.
Possible Cause Troubleshooting Step
Genetic variability within the populationUse a well-characterized and homozygous susceptible population as a control. For the test population, increase the sample size to account for heterogeneity.
Inconsistent herbicide applicationEnsure the sprayer is calibrated correctly and provides a uniform spray pattern. Treat all plants in the same manner.
Uneven environmental conditionsRandomize the placement of pots in the growth facility to minimize the effects of micro-environmental differences. Monitor and control light, temperature, and humidity.
Variation in plant growth stageSynchronize germination and select plants at a uniform growth stage for treatment.
Problem 2: No clear dose-response curve observed for the susceptible population.
Possible Cause Troubleshooting Step
Herbicide degradationPrepare fresh herbicide stock solutions for each experiment. Store stock solutions appropriately.
Incorrect dose rangeThe selected dose range may be too high or too low. Conduct a preliminary range-finding experiment with a wide range of concentrations to determine the appropriate doses to establish a full dose-response curve.
Sub-optimal plant healthEnsure plants are healthy and not stressed by other factors (e.g., pests, diseases, nutrient deficiencies) before herbicide application.
Problem 3: Difficulty in amplifying the ALS gene for sequencing.
Possible Cause Troubleshooting Step
Poor DNA qualityUse a robust DNA extraction protocol optimized for your weed species. Assess DNA quality and quantity before PCR.
Inappropriate primer designThe primers may not be specific to the ALS gene of your target weed. Design new primers based on conserved regions of the ALS gene from related species or perform a genome walking or similar technique to obtain flanking sequences.
PCR inhibitorsEnsure the extracted DNA is free from PCR inhibitors. If necessary, include a purification step or use a PCR master mix with inhibitor tolerance.

Data Presentation

Table 1: Example of Whole-Plant Dose-Response Data for this compound
PopulationGR50 (g a.i./ha)Resistance Index (RI)
Susceptible (S)0.18-
Resistant 1 (R1)32.96183.1
Resistant 2 (R2)2.9516.4

GR50: Herbicide dose causing 50% reduction in plant growth. RI = GR50 (Resistant) / GR50 (Susceptible). Data adapted from a study on Ammannia auriculata.

Table 2: Example of In Vitro ALS Activity Data for this compound
PopulationI50 (µM)Resistance Index (RI)
Susceptible (S)0.06-
Resistant 1 (R1)2.9348.8
Resistant 2 (R2)0.0661.1

I50: Herbicide concentration causing 50% inhibition of ALS enzyme activity. RI = I50 (Resistant) / I50 (Susceptible). Data adapted from a study on Sagittaria trifolia.

Experimental Protocols

Protocol 1: Whole-Plant Bioassay for this compound Resistance
  • Seed Germination: Germinate seeds of suspected resistant and known susceptible populations in petri dishes or trays with a suitable substrate.

  • Transplanting: Once seedlings have reached the 2-3 leaf stage, transplant them into individual pots filled with a standard potting mix.

  • Acclimatization: Allow plants to acclimate in a greenhouse or growth chamber with controlled conditions for 1-2 weeks.

  • Herbicide Application: Prepare a series of this compound concentrations. Apply the herbicide to the plants at the 3-4 leaf stage using a calibrated sprayer to ensure uniform coverage. Include an untreated control for each population.

  • Data Collection: After a set period (e.g., 21 days), assess plant response. This can be done by visual scoring of injury or by harvesting the above-ground biomass and measuring the dry weight.

  • Data Analysis: Calculate the percent growth reduction relative to the untreated control for each dose. Use a suitable statistical software to perform a non-linear regression analysis and determine the GR50 value for each population.

Protocol 2: In Vitro ALS Enzyme Activity Assay
  • Enzyme Extraction: Harvest young leaf tissue from both resistant and susceptible plants. Grind the tissue in a chilled extraction buffer to isolate the ALS enzyme.

  • Protein Quantification: Determine the total protein concentration in the crude enzyme extract using a standard method (e.g., Bradford assay).

  • Enzyme Assay: Set up a reaction mixture containing the enzyme extract, the necessary cofactors, and a range of this compound concentrations.

  • Activity Measurement: Incubate the reaction mixture and then measure the amount of acetoin produced, which is a product of the ALS enzyme reaction. This can be done colorimetrically.

  • Data Analysis: Calculate the percent inhibition of ALS activity for each herbicide concentration relative to the control with no herbicide. Determine the I50 value for each population by fitting the data to a suitable inhibition curve.

Protocol 3: ALS Gene Sequencing
  • DNA Extraction: Extract genomic DNA from fresh leaf material of resistant and susceptible plants.

  • PCR Amplification: Amplify the entire coding sequence or specific domains of the ALS gene known to harbor resistance mutations using designed primers.

  • PCR Product Purification: Purify the PCR products to remove primers and unincorporated nucleotides.

  • Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with a reference susceptible ALS sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.

Visualizations

cluster_TSR Target-Site Resistance (TSR) Bensulfuron This compound ALS_S Susceptible ALS Enzyme Bensulfuron->ALS_S Binds and Inhibits ALS_R Mutated ALS Enzyme Bensulfuron->ALS_R Binding Reduced Amino_Acid_Synthesis_Blocked Branched-Chain Amino Acid Synthesis Blocked ALS_S->Amino_Acid_Synthesis_Blocked Amino_Acid_Synthesis_Normal Branched-Chain Amino Acid Synthesis Continues ALS_R->Amino_Acid_Synthesis_Normal Plant_Death Plant Death Amino_Acid_Synthesis_Blocked->Plant_Death Plant_Survival Plant Survival Amino_Acid_Synthesis_Normal->Plant_Survival

Caption: Target-Site Resistance (TSR) to this compound.

cluster_NTSR Non-Target-Site Resistance (NTSR) Bensulfuron_Uptake This compound Uptake Metabolism_S Normal Metabolism Bensulfuron_Uptake->Metabolism_S Metabolism_R Enhanced Metabolism (e.g., P450s, GSTs) Bensulfuron_Uptake->Metabolism_R Active_Herbicide_S Active Herbicide Reaches Target Metabolism_S->Active_Herbicide_S Active_Herbicide_R Less Active Herbicide Reaches Target Metabolism_R->Active_Herbicide_R Detoxified_Metabolites Detoxified Metabolites Metabolism_R->Detoxified_Metabolites Target_Site ALS Enzyme Active_Herbicide_S->Target_Site Active_Herbicide_R->Target_Site Plant_Death Plant Death Target_Site->Plant_Death Inhibition Plant_Survival Plant Survival Target_Site->Plant_Survival Reduced Inhibition

Caption: Non-Target-Site Resistance (NTSR) to this compound.

Start Suspected Resistant Weed Population Whole_Plant_Bioassay Whole-Plant Bioassay Start->Whole_Plant_Bioassay Resistant_Confirmed Resistance Confirmed? Whole_Plant_Bioassay->Resistant_Confirmed ALS_Assay In Vitro ALS Enzyme Assay Resistant_Confirmed->ALS_Assay Yes No_Resistance No Resistance Detected Resistant_Confirmed->No_Resistance No ALS_Sequencing ALS Gene Sequencing ALS_Assay->ALS_Sequencing TSR Indicated Metabolism_Study Metabolism Study (e.g., with P450 inhibitors) ALS_Assay->Metabolism_Study No TSR Indicated TSR_Conclusion Target-Site Resistance (TSR) ALS_Sequencing->TSR_Conclusion NTSR_Conclusion Non-Target-Site Resistance (NTSR) Metabolism_Study->NTSR_Conclusion

Caption: Experimental workflow for investigating this compound resistance.

References

Identifying target-site mutations that confer Bensulfuron-methyl resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on identifying target-site mutations that confer resistance to the herbicide Bensulfuron-methyl.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a sulfonylurea herbicide that targets and inhibits the acetolactate synthase (ALS) enzyme.[1][2] This enzyme is critical for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for plant growth and development.[3][4] Inhibition of ALS leads to the cessation of cell division and ultimately plant death.[1]

Q2: What is target-site resistance to this compound?

Target-site resistance (TSR) is a primary mechanism of herbicide resistance where a mutation in the gene encoding the target protein—in this case, the ALS gene—reduces the binding affinity of the herbicide to the enzyme. This allows the enzyme to function even in the presence of the herbicide, conferring resistance to the plant.

Q3: Which specific mutations in the ALS gene are known to confer resistance to this compound?

Mutations at the Proline-197 (Pro-197) position of the ALS gene are the most frequently reported cause of resistance to this compound and other sulfonylurea herbicides. Common substitutions at this position include Pro-197-Ser, Pro-197-Leu, Pro-197-His, Pro-197-Ala, and Pro-197-Tyr. Additionally, a double mutation of Pro-197-Ser and Trp-574-Leu has been shown to confer high levels of resistance.

Q4: Can other mechanisms besides target-site mutations cause this compound resistance?

Yes, non-target-site resistance (NTSR) mechanisms can also contribute to this compound resistance. These mechanisms include enhanced herbicide metabolism, where the plant breaks down the herbicide into non-toxic substances more rapidly. This can involve enzymes such as cytochrome P450 monooxygenases. In some cases, both target-site mutations and enhanced metabolism can be present in the same resistant plant.

Troubleshooting Guides

Problem 1: Whole-plant bioassay shows high resistance, but sequencing of the ALS gene reveals no known mutations.

  • Possible Cause 1: Non-target-site resistance. The resistance may be due to enhanced metabolism of this compound rather than a target-site mutation. Some weed biotypes exhibit resistance without any known ALS mutations.

  • Troubleshooting Step 1: Investigate metabolic resistance by conducting enzyme assays for cytochrome P450s or by pre-treating the plants with a P450 inhibitor (e.g., malathion) before herbicide application. A significant reduction in resistance after inhibitor treatment would suggest metabolic resistance.

  • Possible Cause 2: Multiple copies of the ALS gene. Some weed species have multiple copies of the ALS gene, and a mutation may be present in a copy that was not sequenced.

  • Troubleshooting Step 2: Ensure that all copies of the ALS gene have been amplified and sequenced. This may require designing multiple sets of primers based on known sequences from related species.

Problem 2: Inconsistent results between whole-plant bioassay and in vitro ALS enzyme assay.

  • Possible Cause 1: Technical error in the enzyme assay. The in vitro ALS assay is sensitive to experimental conditions.

  • Troubleshooting Step 1: Review the protocol for the in vitro ALS assay. Ensure proper extraction of the enzyme, accurate substrate and cofactor concentrations, and appropriate incubation times and temperatures.

  • Possible Cause 2: Presence of non-target-site resistance. If the whole-plant assay shows resistance but the in vitro ALS assay shows susceptibility, it strongly suggests that a non-target-site mechanism, such as reduced uptake or translocation of the herbicide, is responsible for the resistance observed in the whole plant.

  • Troubleshooting Step 2: Investigate herbicide uptake and translocation using radiolabeled this compound to track its movement and accumulation within susceptible and resistant plants.

Problem 3: Difficulty amplifying the ALS gene using PCR.

  • Possible Cause 1: Poor DNA quality. The presence of PCR inhibitors in the DNA extract can prevent amplification.

  • Troubleshooting Step 1: Purify the DNA sample using a commercial kit or a cleanup protocol to remove potential inhibitors.

  • Possible Cause 2: Inappropriate primer design. The primers may not be specific to the target sequence or may have a non-optimal annealing temperature.

  • Troubleshooting Step 2: Design new primers based on conserved regions of the ALS gene from related species. Perform a gradient PCR to determine the optimal annealing temperature.

Quantitative Data Summary

Table 1: Resistance Levels to this compound in Various Weed Biotypes

Weed SpeciesBiotypeGR50 (g ai ha⁻¹)Resistance Index (RI)Mutation
Ammannia auriculataYZ-S (Susceptible)0.18-None
YZ-1 to YZ-10 (Resistant)2.95 - 32.9616.4 - 183.1Pro-197-Leu, -Ala, -Ser, -His
Scirpus mucronatusS (Susceptible)--None
R1 (Resistant)-1719Pro-197-His
R2 (Resistant)-1627Pro-197-His
Sagittaria trifoliaS (Susceptible)--None
R1 (Resistant)-76.99Pro-197-Leu
R2 (Resistant)-49.94Pro-197-Ser
Ludwigia prostrataJS-S (Susceptible)--None
JS-R (Resistant)-21.2Pro-197-Ser
Capsella bursa-pastorisS (Susceptible)--None
R (Resistant)-969Pro-197-Ser + Trp-574-Leu

GR50: The herbicide dose required to cause a 50% reduction in plant growth. RI: Resistance Index, calculated as the ratio of the GR50 of the resistant population to the GR50 of the susceptible population.

Table 2: In Vitro ALS Enzyme Inhibition by this compound

Weed SpeciesBiotypeI50 (µM)Resistance Index (RI)
Sagittaria trifoliaS (Susceptible)--
R1 (Resistant)-81.86
R2 (Resistant)-67.48

I50: The herbicide concentration required to inhibit 50% of the enzyme activity. RI: Resistance Index, calculated as the ratio of the I50 of the resistant population to the I50 of the susceptible population.

Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol is used to determine the level of resistance in a suspected weed population compared to a known susceptible population.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations.

  • Pots filled with a suitable soil mix.

  • This compound herbicide of known concentration.

  • Spraying equipment calibrated to deliver a precise volume.

  • Growth chamber or greenhouse with controlled environmental conditions.

Procedure:

  • Sow seeds of both resistant and susceptible populations in separate pots.

  • Allow the plants to grow to the 2-3 leaf stage.

  • Prepare a series of herbicide dilutions of this compound. The concentrations should span a range that is expected to cause between 0% and 100% mortality in both populations.

  • Apply the different herbicide doses to separate sets of pots for each population. Include an untreated control for each population.

  • Return the pots to the growth chamber or greenhouse.

  • After a set period (e.g., 21 days), assess the plant response. This can be done by visual scoring of injury or by measuring the fresh or dry weight of the above-ground biomass.

  • Calculate the GR50 (the herbicide dose causing 50% growth reduction) for each population using a suitable statistical software.

  • Determine the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

In Vitro ALS Enzyme Activity Assay

This assay measures the sensitivity of the ALS enzyme to this compound.

Materials:

  • Fresh leaf tissue from resistant and susceptible plants.

  • Extraction buffer.

  • Reaction buffer containing necessary cofactors (e.g., FAD, TPP, MgCl₂).

  • Substrate (pyruvate).

  • This compound solutions of varying concentrations.

  • Creatine and α-naphthol solution.

  • Spectrophotometer.

Procedure:

  • Extract the ALS enzyme from fresh leaf tissue using a chilled extraction buffer.

  • Centrifuge the extract to pellet cell debris and collect the supernatant containing the enzyme.

  • Set up a series of reactions, each containing the enzyme extract, reaction buffer, and a different concentration of this compound. Include a control with no herbicide.

  • Initiate the enzymatic reaction by adding the substrate (pyruvate).

  • Incubate the reactions at a specific temperature for a set time.

  • Stop the reaction and convert the product (acetolactate) to acetoin by adding creatine and α-naphthol.

  • Measure the absorbance of the colored product at a specific wavelength using a spectrophotometer.

  • Calculate the I50 (the herbicide concentration that inhibits 50% of the enzyme activity) for both resistant and susceptible populations.

  • Determine the Resistance Index (RI) by dividing the I50 of the resistant population by the I50 of the susceptible population.

DNA Sequencing of the ALS Gene

This protocol is used to identify mutations in the ALS gene that may confer resistance.

Materials:

  • Leaf tissue from resistant and susceptible plants.

  • DNA extraction kit.

  • Primers specific to the ALS gene.

  • PCR reagents (Taq polymerase, dNTPs, buffer).

  • Thermocycler.

  • Gel electrophoresis equipment.

  • DNA sequencing service.

Procedure:

  • Extract genomic DNA from the leaf tissue of individual plants.

  • Amplify the ALS gene, or specific regions known to harbor mutations, using PCR with the designed primers.

  • Verify the successful amplification of the target DNA fragment by running the PCR product on an agarose gel.

  • Purify the PCR product to remove primers and dNTPs.

  • Send the purified PCR product for Sanger sequencing.

  • Align the obtained DNA sequences from resistant and susceptible plants with a reference ALS sequence to identify any nucleotide changes.

  • Translate the nucleotide sequences into amino acid sequences to determine if any mutations result in an amino acid substitution.

Visualizations

Bensulfuron_Methyl_Action cluster_plant_cell Plant Cell cluster_herbicide_action Herbicide Action Amino Acid Precursors Amino Acid Precursors ALS Enzyme (Susceptible) ALS Enzyme (Susceptible) Amino Acid Precursors->ALS Enzyme (Susceptible) Substrate ALS Enzyme (Resistant) ALS Enzyme (Resistant) Amino Acid Precursors->ALS Enzyme (Resistant) Substrate Branched-Chain Amino Acids Branched-Chain Amino Acids ALS Enzyme (Susceptible)->Branched-Chain Amino Acids Catalysis No Amino Acid Production No Amino Acid Production ALS Enzyme (Susceptible)->No Amino Acid Production Protein Synthesis & Growth Protein Synthesis & Growth Branched-Chain Amino Acids->Protein Synthesis & Growth This compound This compound This compound->ALS Enzyme (Susceptible) Inhibition This compound->ALS Enzyme (Resistant) No Inhibition ALS Enzyme (Resistant)->Branched-Chain Amino Acids Catalysis Plant Death Plant Death No Amino Acid Production->Plant Death

Caption: Mechanism of this compound and target-site resistance.

Resistance_Identification_Workflow Suspected Resistant Weed Population Suspected Resistant Weed Population Whole-Plant Dose-Response Bioassay Whole-Plant Dose-Response Bioassay Suspected Resistant Weed Population->Whole-Plant Dose-Response Bioassay Resistance Confirmed Resistance Confirmed Whole-Plant Dose-Response Bioassay->Resistance Confirmed High RI No Resistance No Resistance Whole-Plant Dose-Response Bioassay->No Resistance Low RI DNA Extraction & ALS Gene Sequencing DNA Extraction & ALS Gene Sequencing Resistance Confirmed->DNA Extraction & ALS Gene Sequencing Mutation Identification Mutation Identification DNA Extraction & ALS Gene Sequencing->Mutation Identification Known Resistance Mutation Found Known Resistance Mutation Found Mutation Identification->Known Resistance Mutation Found Yes No Known Mutation Found No Known Mutation Found Mutation Identification->No Known Mutation Found No In Vitro ALS Enzyme Assay In Vitro ALS Enzyme Assay No Known Mutation Found->In Vitro ALS Enzyme Assay Investigate Non-Target-Site Resistance Investigate Non-Target-Site Resistance In Vitro ALS Enzyme Assay->Investigate Non-Target-Site Resistance Enzyme is Susceptible

Caption: Workflow for identifying this compound resistance mechanisms.

Troubleshooting_Tree Unexpected Experimental Result Unexpected Experimental Result High resistance in bioassay, no ALS mutation High resistance in bioassay, no ALS mutation Unexpected Experimental Result->High resistance in bioassay, no ALS mutation Inconsistent bioassay and enzyme assay results Inconsistent bioassay and enzyme assay results Unexpected Experimental Result->Inconsistent bioassay and enzyme assay results PCR amplification of ALS gene fails PCR amplification of ALS gene fails Unexpected Experimental Result->PCR amplification of ALS gene fails Check for NTSR (e.g., metabolic resistance) Check for NTSR (e.g., metabolic resistance) High resistance in bioassay, no ALS mutation->Check for NTSR (e.g., metabolic resistance) Verify all ALS gene copies are sequenced Verify all ALS gene copies are sequenced High resistance in bioassay, no ALS mutation->Verify all ALS gene copies are sequenced Review enzyme assay protocol for errors Review enzyme assay protocol for errors Inconsistent bioassay and enzyme assay results->Review enzyme assay protocol for errors Consider NTSR (uptake/translocation) Consider NTSR (uptake/translocation) Inconsistent bioassay and enzyme assay results->Consider NTSR (uptake/translocation) Check DNA quality and purity Check DNA quality and purity PCR amplification of ALS gene fails->Check DNA quality and purity Optimize PCR conditions and primer design Optimize PCR conditions and primer design PCR amplification of ALS gene fails->Optimize PCR conditions and primer design

Caption: Decision tree for troubleshooting experimental results.

References

Technical Support Center: Bensulfuron-methyl Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Bensulfuron-methyl in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing a high-concentration stock solution of this compound. The solubility in DMSO is approximately 125 mg/mL (304.58 mM); however, achieving this concentration may require sonication.[1] It is crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]

Q2: My this compound is not dissolving well in DMSO. What can I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Use Ultrasonic Treatment: Sonication can help to break down powder aggregates and facilitate dissolution.

  • Gentle Warming: Briefly warming the solution at 37°C may improve solubility. However, be cautious and avoid prolonged heating to prevent compound degradation.

  • Use Fresh, Anhydrous DMSO: Ensure you are using a new, unopened bottle of anhydrous DMSO, as absorbed water can lower the solubility of hydrophobic compounds.

Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to mitigate precipitation:[2][3]

  • Decrease the Final Concentration: The final concentration of this compound in your assay may be exceeding its aqueous solubility limit. Try working with a lower final concentration.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in pre-warmed (37°C) cell culture medium.[2]

  • Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to maintain solubility. It is essential to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C, as solubility is generally lower in cold liquids.

Q4: How does pH affect the solubility of this compound?

A4: The aqueous solubility of this compound is highly dependent on pH. It is more soluble in alkaline conditions due to the formation of water-soluble salts.

  • At pH 5, the water solubility is approximately 2.1 mg/L.

  • At pH 7, the water solubility is 67 mg/L.

  • At pH 9, the water solubility increases significantly to 3100 mg/L. While adjusting the pH of your stock solution is not generally recommended, this property is important to consider in the context of your assay's buffer system.

Q5: Are there alternative methods to improve the aqueous solubility of this compound for my in vitro assay?

A5: Yes, complexation with cyclodextrins is a proven method to enhance the aqueous solubility of hydrophobic compounds like this compound. Cyclodextrins are cyclic oligosaccharides that can encapsulate a "guest" molecule, like this compound, within their hydrophobic core, while their hydrophilic exterior improves solubility in aqueous solutions. Both β-cyclodextrin and 2-hydroxypropyl-β-cyclodextrin have been shown to increase the solubility of this compound.

Troubleshooting Guides

Issue: Persistent Precipitation in Cell Culture Media

If you have tried the steps in FAQ Q3 and are still observing precipitation, consider the following advanced troubleshooting:

  • Solubility Testing: Before your main experiment, perform a small-scale solubility test. Prepare serial dilutions of your this compound DMSO stock in your complete cell culture medium in a 96-well plate. Incubate under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitation at various time points. This will help you determine the maximum soluble concentration for your specific conditions.

  • Consider Cyclodextrin Complexation: If your assay requires a higher concentration of this compound than can be achieved with DMSO alone, preparing a cyclodextrin inclusion complex may be the best solution.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/L)Temperature (°C)
Dichloromethane11,72020
Acetonitrile5,38020
Acetone18,40020
Ethyl Acetate1,66020
Methanol99020
Xylene28020
Hexane3.120
Water (pH 5)2.125
Water (pH 7)12025
Water (pH 9)3,10025
DMSO125,000Not Specified

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Sonicator bath

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile container.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 0.2437 mL of DMSO to 1 mg of this compound).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a sonicator bath and sonicate for 10-15 minutes, or until the solution is clear.

    • Store the stock solution at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months), protected from light.

Protocol 2: Preparation of a this compound:β-cyclodextrin Inclusion Complex (Freeze-Drying Method)

This protocol is a general guideline and may require optimization.

  • Materials:

    • This compound

    • β-cyclodextrin

    • Deionized water

    • Ethanol (or another suitable organic solvent in which this compound is soluble)

    • Magnetic stirrer and stir bar

    • Freeze-dryer

  • Procedure:

    • Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a good starting point).

    • Dissolve the β-cyclodextrin in deionized water with stirring. Gentle warming may be required.

    • In a separate container, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the this compound solution dropwise to the stirring β-cyclodextrin solution.

    • Allow the mixture to stir at room temperature for 24-48 hours to allow for complex formation.

    • Flash-freeze the resulting solution using liquid nitrogen or a dry ice/acetone bath.

    • Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained.

    • The resulting powder is the this compound:β-cyclodextrin inclusion complex, which should have enhanced aqueous solubility. The solubility of the complex should be determined experimentally before use in assays.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution & Troubleshooting start Weigh this compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate if Necessary vortex->sonicate stock High-Concentration Stock sonicate->stock prewarm Pre-warm Media (37°C) stock->prewarm serial_dilute Perform Serial Dilution prewarm->serial_dilute add_to_assay Add to Assay Plate serial_dilute->add_to_assay observe Observe for Precipitation add_to_assay->observe precipitate Precipitation Occurs observe->precipitate Yes no_precipitate Solution Clear observe->no_precipitate No troubleshoot Decrease Concentration / Increase Final DMSO% precipitate->troubleshoot troubleshoot->serial_dilute

Caption: Experimental workflow for preparing a this compound stock solution and troubleshooting precipitation in aqueous media.

cyclodextrin_complexation cluster_reactants Reactants cluster_process Complexation Process bsm This compound (Guest Molecule) dissolve_bsm Dissolve this compound in Organic Solvent bsm->dissolve_bsm cd β-Cyclodextrin (Host Molecule) dissolve_cd Dissolve Cyclodextrin in Water cd->dissolve_cd mix Mix Solutions & Stir dissolve_cd->mix dissolve_bsm->mix freeze_dry Freeze-Drying mix->freeze_dry product This compound: β-Cyclodextrin Inclusion Complex (Enhanced Water Solubility) freeze_dry->product

Caption: General process for preparing a this compound:β-cyclodextrin inclusion complex via the freeze-drying method.

References

Technical Support Center: Bensulfuron-methyl Degradation in Alkaline Soil Environments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of Bensulfuron-methyl (BSM) in alkaline soil environments.

Troubleshooting Guides & FAQs

This section addresses common issues and questions encountered during experimental work on this compound degradation in alkaline soils.

1. Why is this compound degradation significantly slower in my alkaline soil samples compared to literature values for acidic or neutral soils?

  • Answer: This is an expected outcome. This compound, like other sulfonylurea herbicides, is more stable in alkaline conditions. The primary degradation pathway in acidic to neutral soils is chemical hydrolysis of the sulfonylurea bridge, which is significantly slower at higher pH levels.[1][2] In alkaline soils (pH > 7), microbial degradation becomes the more dominant pathway for BSM breakdown.[3] Therefore, slower degradation and longer half-life are characteristic of BSM in alkaline environments.[1]

2. My BSM degradation rate is highly variable between replicate soil samples from the same alkaline field. What could be the cause?

  • Answer: Several factors can contribute to this variability:

    • Heterogeneity of Microbial Populations: Microbial degradation is the key driver of BSM breakdown in alkaline soils. The distribution of BSM-degrading microorganisms can be uneven across a field, leading to different degradation rates in samples that appear identical.

    • Inconsistent Soil Moisture: Soil moisture content significantly impacts microbial activity.[4] Inconsistent moisture levels between your replicates will lead to variations in degradation rates. Ensure all samples are maintained at a consistent and optimal moisture level (e.g., 40-60% of water holding capacity) throughout the experiment.

    • Variations in Organic Matter: Soil organic matter can influence BSM bioavailability and microbial activity. Even within the same field, organic matter content can vary, affecting degradation rates. Homogenizing your bulk soil sample before dividing it into replicates can help minimize this variability.

    • Temperature Fluctuations: Temperature directly affects the metabolic rate of soil microorganisms. Ensure your incubation conditions maintain a constant and optimal temperature for microbial activity.

3. I am observing rapid degradation of this compound in my alkaline soil experiment, which contradicts the expected slow degradation. What could explain this?

  • Answer: While generally slower, rapid degradation in alkaline soils can occur under specific conditions:

    • Adapted Microbial Communities: If the soil has a history of repeated BSM or other sulfonylurea herbicide applications, the microbial community may have adapted to utilize these compounds as a carbon and energy source, leading to accelerated degradation.

    • Co-metabolism: The presence of other organic compounds can stimulate microbial activity and lead to the co-metabolic degradation of BSM. For instance, the addition of certain carbon sources like sodium lactate has been shown to accelerate BSM degradation.

    • Photodegradation: If your experimental setup allows for exposure to sunlight or UV light, photodegradation can contribute significantly to BSM breakdown. Key photodegradation processes include the cleavage of the sulfonylurea bridge.

4. My analytical results (e.g., from HPLC) show inconsistent or no detection of BSM in my spiked alkaline soil samples. What should I check?

  • Answer: This could be an issue with your extraction or analytical method:

    • Extraction Efficiency: BSM can bind to soil particles, especially in soils with higher clay or organic matter content. Your extraction solvent and procedure might not be efficient enough to recover the BSM. An alkaline extraction solution, such as a mix of acetonitrile and methylene chloride, has been shown to be effective for extracting BSM from soil.

    • Sample Cleanup: Co-extractives from the soil matrix can interfere with your analytical detection. A proper cleanup step, such as using a Florisil column, is crucial for removing interfering compounds.

    • Analytical Instrument Parameters: Verify your HPLC or LC-MS/MS parameters, including the mobile phase composition, column type, detector wavelength, and flow rate. For HPLC-UVD, a wavelength of 238 nm is commonly used for BSM detection.

    • Standard Curve: Ensure your standard curve is linear and covers the expected concentration range of your samples.

5. How can I differentiate between microbial and chemical degradation of BSM in my alkaline soil experiment?

  • Answer: To distinguish between these two degradation pathways, you can set up parallel experiments with sterilized and non-sterilized soil samples:

    • Sterilized Control: Autoclaving or gamma irradiation can be used to sterilize a portion of your soil. Any degradation observed in the sterilized soil can be attributed to chemical (abiotic) processes.

    • Non-Sterilized Sample: The degradation in the non-sterilized soil will be the result of both microbial and chemical processes.

    • Comparison: By comparing the rate of BSM disappearance in both sets of samples, you can quantify the contribution of microbial degradation.

Data Presentation

Table 1: Half-life of this compound under Different Photodegradation Conditions

Soil TypeLight SourceHalf-life (Days)
VertisolSunlight23.1
AlluvialSunlight27.5
AlfisolSunlight29.1
RedSunlight38.9
LateriteSunlight33.8
VertisolUV Light0.91 (21.9 hours)
AlluvialUV Light1.18 (28.4 hours)
AlfisolUV Light1.54 (36.9 hours)
RedUV Light2.47 (59.2 hours)
LateriteUV Light1.97 (47.2 hours)

Data sourced from Si et al., 2004.

Table 2: Influence of Environmental Factors on Microbial Degradation of this compound

FactorConditionDegradation RateReference
pH 5.0~19.5% after 20 days
6.0~23.1% after 20 days
7.0~90.5% after 20 days
8.0~12.4% after 20 days
9.0~9.4% after 20 days
Temperature 10°C<20% after 20 days
15°C~68.7% after 20 days
20°C~89.5% after 20 days
25°C~37.8% after 20 days
30°C<20% after 20 days
Initial Concentration 20 mg/L~99.5% after 20 days
30 mg/L~98% after 20 days
40 mg/L~95% after 20 days
50 mg/L~90% after 20 days
60 mg/L~75% after 20 days

Experimental Protocols

1. Aerobic Soil Incubation Study for BSM Degradation (Adapted from OECD Guideline 307)

  • Objective: To determine the rate of aerobic degradation of this compound in soil.

  • Materials:

    • Fresh alkaline soil, sieved (<2mm).

    • This compound (analytical grade).

    • Incubation vessels (e.g., biometer flasks).

    • Controlled environment chamber or incubator.

    • Extraction solvents (e.g., acetonitrile, methylene chloride).

    • Analytical instrument (HPLC or LC-MS/MS).

  • Procedure:

    • Soil Preparation: Collect fresh soil from the A horizon (top 20 cm). Sieve the soil to remove large debris. Determine the water holding capacity (WHC) of the soil.

    • Sample Fortification: Weigh equivalent amounts of soil (e.g., 100g dry weight) into each incubation vessel. Fortify the soil with a solution of this compound to achieve the desired concentration. Include untreated control samples.

    • Moisture Adjustment: Adjust the moisture content of the soil to 40-60% of its WHC.

    • Incubation: Place the vessels in a dark, temperature-controlled incubator (e.g., 20-25°C). The incubation period is typically up to 120 days.

    • Sampling: At predetermined time intervals (e.g., 0, 7, 14, 28, 60, 90, and 120 days), remove replicate samples for analysis.

    • Extraction: Extract the soil samples with an appropriate solvent. For BSM in alkaline soil, an alkaline mixed solution of acetonitrile-methylene chloride (1:1, v/v) can be used.

    • Analysis: Analyze the extracts for the concentration of this compound using a validated analytical method such as HPLC or LC-MS/MS.

    • Data Analysis: Plot the concentration of BSM over time to determine the degradation kinetics and calculate the half-life (DT50).

2. HPLC Method for the Determination of this compound in Soil Samples

  • Objective: To quantify the concentration of this compound in soil extracts.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: Water-methanol (30:70, v/v).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 238 nm.

    • Injection Volume: 20 µL.

  • Procedure:

    • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase to create a calibration curve (e.g., 0.05 to 5.00 mg/L).

    • Sample Preparation: Filter the soil extracts through a 0.22 µm syringe filter before injection.

    • Analysis: Inject the standards and samples into the HPLC system.

    • Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis soil_collection Collect Alkaline Soil sieving Sieve Soil (<2mm) soil_collection->sieving fortification Fortify with BSM sieving->fortification moisture_adjustment Adjust Moisture (40-60% WHC) fortification->moisture_adjustment incubation Incubate in Dark at Constant Temperature moisture_adjustment->incubation sampling Collect Samples at Time Intervals incubation->sampling extraction Solvent Extraction sampling->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup hplc_analysis HPLC or LC-MS/MS Analysis cleanup->hplc_analysis data_analysis Data Analysis (Kinetics, DT50) hplc_analysis->data_analysis

Caption: Experimental workflow for a BSM soil degradation study.

degradation_factors cluster_biotic Biotic Factors cluster_abiotic Abiotic Factors bsm_degradation BSM Degradation in Alkaline Soil microbial_activity Microbial Activity bsm_degradation->microbial_activity soil_ph Soil pH (Alkaline) bsm_degradation->soil_ph soil_moisture Soil Moisture bsm_degradation->soil_moisture temperature Temperature bsm_degradation->temperature organic_matter Organic Matter bsm_degradation->organic_matter photodegradation Photodegradation bsm_degradation->photodegradation adapted_microbes Adapted Microorganisms microbial_activity->adapted_microbes cometabolism Co-metabolism microbial_activity->cometabolism

Caption: Factors influencing BSM degradation in alkaline soil.

References

Technical Support Center: Bensulfuron-methyl Application in Rice Cultivars

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Bensulfuron-methyl (BSM) phytotoxicity in rice cultivars during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the application of this compound in rice research.

Issue Potential Cause Troubleshooting Steps
Stunted growth, yellowing, and reduced biomass in rice seedlings after BSM application. High dosage of BSM, application at an early growth stage, or use of a sensitive rice cultivar.1. Verify the applied concentration of BSM. The typical application rate is 30-60 grams of active ingredient per hectare.[1]2. Ensure rice seedlings have reached the appropriate growth stage for BSM application (typically beyond the 2-leaf stage).[2]3. If using a new cultivar, perform a dose-response experiment to determine its sensitivity to BSM.4. Consider the use of a safener to mitigate phytotoxicity.
Inconsistent or variable phytotoxicity across replicates or experiments. Uneven application of BSM, variations in environmental conditions (temperature, soil moisture), or differences in seedling vigor.1. Ensure uniform spray coverage or even distribution in the growth medium.2. Maintain consistent environmental conditions (e.g., temperature, humidity, light intensity) across all experimental units.3. Use seedlings of uniform size and developmental stage for experiments.4. Ensure a water layer of 3-5 cm is present in the paddy field during and after application to aid in even distribution.[2]
Phytotoxicity observed even at recommended BSM concentrations. The rice cultivar may be inherently sensitive to BSM. The formulation of the BSM product may contain adjuvants that enhance phytotoxicity in certain cultivars.1. Screen different rice cultivars for their tolerance to BSM.2. Investigate the genetic basis of sensitivity; some cultivars may have variations in genes like OsCNGC12 that affect BSM uptake.[3][4]3. Test different BSM formulations to see if the issue persists.4. Incorporate a safener in the experimental design.
Safener application does not effectively reduce BSM phytotoxicity. Incorrect safener choice, improper application timing or concentration of the safener, or the primary mechanism of phytotoxicity in the specific cultivar is not addressed by the safener.1. Experiment with different safeners. For example, S-MTBU has been shown to be a highly effective safener for BSM in rice.2. Optimize the application timing of the safener (pre- or co-application with BSM).3. Conduct a dose-response experiment for the safener to find the optimal concentration.4. Investigate if the safener is effectively inducing detoxification pathways (e.g., by measuring GST or P450 enzyme activity).

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the typical symptoms of this compound phytotoxicity in rice?

A1: Common symptoms of BSM phytotoxicity in rice include stunting of growth, yellowing of leaves (chlorosis), reduced biomass, and in severe cases, plant death. Delayed flowering and reduced grain filling have also been observed.

Q2: At what growth stage is rice most susceptible to this compound phytotoxicity?

A2: Rice seedlings are most vulnerable to BSM phytotoxicity at early growth stages. It is generally recommended to apply BSM after the 2-leaf stage to minimize crop injury.

Safeners and Mitigation Strategies

Q3: What are safeners and how do they protect rice from this compound injury?

A3: Safeners are chemical compounds that, when applied with a herbicide, protect the crop from herbicide injury without affecting the herbicide's efficacy against target weeds. They primarily work by enhancing the crop's natural ability to metabolize and detoxify the herbicide.

Q4: What is the mechanism of action for safeners used with this compound in rice?

A4: Safeners induce the expression of genes encoding detoxification enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s). These enzymes accelerate the breakdown of BSM into non-toxic metabolites. Some safeners, like S-MTBU, can also reduce the uptake of BSM by the rice plant.

Q5: Which safeners are effective for this compound in rice?

A5: Dymuron and its monomethyl analogues, particularly S-MTBU, have been shown to be effective in protecting rice from BSM injury. Other safeners like fenclorim are also used with herbicides in rice. The choice of safener may depend on the specific rice cultivar and experimental conditions.

Genetic and Molecular Basis of Tolerance

Q6: Are there genetic strategies to reduce this compound phytotoxicity in rice?

A6: Yes, genetic approaches hold promise for developing BSM-tolerant rice cultivars. Research has identified the OsCNGC12 gene as being involved in the uptake of BSM in rice. By inactivating or editing this gene, it is possible to reduce BSM uptake and thereby enhance the plant's tolerance.

Q7: How does the metabolism of this compound differ between rice and susceptible weeds?

A7: Rice possesses a more efficient metabolic system for detoxifying BSM compared to many weed species. The primary metabolic pathway in rice is O-demethylation, which is mediated by cytochrome P450 enzymes. This rapid metabolism prevents the herbicide from reaching and inhibiting its target enzyme, acetolactate synthase (ALS), in the rice plant. In contrast, susceptible weeds metabolize BSM much more slowly, allowing the herbicide to accumulate and exert its phytotoxic effects.

Quantitative Data Summary

Table 1: Efficacy of Dymuron and its Analogues as Safeners for this compound in Rice (cv. Lemont)

Safener (10 µM)Effect on Rice Root Length (compared to control)Efficacy in Safening against BSMPrimary Mechanism of Safening
Dymuron25% reductionModerateReduced BSM uptake
R-MTBU17% reductionModerateReduced BSM uptake
S-MTBUNo significant effectExcellentDrastic reduction in BSM uptake

Source: Adapted from data presented in a study on the safening action of Dymuron and its analogues.

Experimental Protocols

Protocol 1: Evaluation of Safener Efficacy in Mitigating BSM Phytotoxicity

Objective: To determine the effectiveness of a safener in protecting rice seedlings from BSM-induced injury.

Materials:

  • Rice seeds of the desired cultivar

  • This compound (analytical grade)

  • Safener (e.g., S-MTBU)

  • Germination paper or agar medium in petri dishes

  • Growth chamber with controlled temperature and light

  • Ruler or caliper for root length measurement

  • Balance for fresh weight measurement

Methodology:

  • Seed Sterilization and Germination:

    • Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by a 15-minute wash in 2.5% sodium hypochlorite solution.

    • Rinse the seeds thoroughly with sterile distilled water.

    • Germinate the seeds on moist germination paper or in petri dishes containing 0.8% agar medium in the dark at 28°C for 48-72 hours.

  • Treatment Application:

    • Prepare stock solutions of BSM and the safener in an appropriate solvent (e.g., acetone or DMSO) and then dilute to the final concentrations in a liquid growth medium.

    • Prepare the following treatment groups:

      • Control (growth medium only)

      • BSM only (at a concentration known to cause phytotoxicity, e.g., 120 nM)

      • Safener only (at the desired concentration, e.g., 10 µM)

      • BSM + Safener (co-application)

    • Transfer uniformly germinated seedlings to the treatment solutions.

  • Incubation and Data Collection:

    • Place the seedlings in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

    • After a specified period (e.g., 7-10 days), carefully remove the seedlings from the treatment solutions.

    • Measure the root length and shoot height of each seedling.

    • Determine the fresh weight of the seedlings.

  • Data Analysis:

    • Calculate the mean and standard deviation for each measurement in each treatment group.

    • Statistically analyze the data (e.g., using ANOVA) to determine significant differences between treatments.

    • Calculate the percentage of phytotoxicity inhibition by the safener compared to the BSM-only treatment.

Protocol 2: In Vitro Assay for Cytochrome P450 Activity

Objective: To assess the induction of cytochrome P450 activity by a safener in rice seedlings.

Materials:

  • Rice seedlings treated with and without a safener

  • Extraction buffer (e.g., potassium phosphate buffer, pH 7.5, containing glycerol, EDTA, DTT, and PVPP)

  • Microsome isolation buffer

  • NADPH

  • This compound

  • Cytochrome P450 inhibitors (e.g., malathion) for control experiments

  • HPLC system for metabolite analysis

Methodology:

  • Microsome Extraction:

    • Harvest rice shoots or roots from safener-treated and untreated seedlings.

    • Homogenize the tissue in ice-cold extraction buffer.

    • Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer.

  • Enzyme Assay:

    • Set up reaction mixtures containing the microsomal protein, NADPH, and BSM.

    • Include a control reaction without NADPH to account for non-enzymatic degradation.

    • Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction by adding an organic solvent (e.g., acetonitrile).

  • Metabolite Analysis:

    • Centrifuge the reaction mixtures to pellet the protein.

    • Analyze the supernatant using HPLC to separate and quantify the BSM parent compound and its metabolites (e.g., 4-hydroxy-bensulfuron-methyl).

    • Compare the rate of BSM metabolism in microsomes from safener-treated and untreated seedlings to determine the level of P450 induction.

Visualizations

BSM_Detoxification_Pathway cluster_outside External Environment cluster_cell Rice Plant Cell BSM_ext This compound (BSM) BSM_int BSM (intracellular) BSM_ext->BSM_int Uptake P450 Cytochrome P450 Monooxygenases BSM_int->P450 Metabolism Phase I Metabolite Hydroxylated BSM (less toxic) P450->Metabolite GST Glutathione S-Transferases (GSTs) Metabolite->GST Metabolism Phase II Conjugate BSM-Glutathione Conjugate (non-toxic) GST->Conjugate Vacuole Vacuole (Sequestration) Conjugate->Vacuole Transport Safener Safener Safener->P450 Induces expression Safener->GST Induces expression

Caption: Signaling pathway for this compound detoxification in rice enhanced by safeners.

Experimental_Workflow start Start: Screen Rice Cultivars for BSM Tolerance step1 Grow a diverse panel of rice cultivars start->step1 step2 Apply a discriminating dose of this compound step1->step2 step3 Phenotypic evaluation for phytotoxicity (stunting, chlorosis, biomass) step2->step3 decision1 Identify tolerant and sensitive cultivars step3->decision1 step4a Tolerant Cultivars: Investigate mechanism of tolerance (e.g., gene expression, metabolism rate) decision1->step4a Tolerant step4b Sensitive Cultivars: Apply mitigation strategies decision1->step4b Sensitive end End: Optimized protocol for BSM application step4a->end step5 Test safener efficacy on sensitive cultivars (See Protocol 1) step4b->step5 step6 Evaluate changes in gene expression (P450s, GSTs) and enzyme activity (See Protocol 2) step5->step6 step6->end

Caption: Experimental workflow for assessing BSM phytotoxicity and mitigation strategies.

References

Technical Support Center: Optimizing Mobile Phase for Bensulfuron-methyl Separation by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the mobile phase composition for the separation of Bensulfuron-methyl using High-Performance Liquid Chromatography (HPLC). The guide includes frequently asked questions and detailed troubleshooting procedures to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?

A typical starting mobile phase for the analysis of this compound on a C18 column is a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a pH modifier. A common starting point is a ratio of 50:50 (v/v) acetonitrile and water, with the aqueous phase acidified to a pH between 2.5 and 3.5 using an acid like phosphoric or formic acid.[1][2]

Q2: Why is the pH of the mobile phase important for the analysis of this compound?

The pH of the mobile phase is a critical parameter in the HPLC separation of ionizable compounds like this compound.[3][4] this compound is a weak acid, and its ionization state is dependent on the pH. By controlling the pH of the mobile phase, you can ensure that the analyte is in a single, non-ionized form, which generally leads to better retention, sharper peaks, and improved reproducibility. Operating at a pH well below the pKa of this compound will suppress its ionization.[5]

Q3: What is the impact of the organic solvent choice (acetonitrile vs. methanol) on the separation?

Both acetonitrile and methanol can be used as the organic component in the mobile phase for this compound separation. Acetonitrile generally has a stronger elution strength than methanol in reversed-phase HPLC, meaning that lower concentrations of acetonitrile are needed to achieve the same retention time as methanol. The choice between the two can also affect the selectivity of the separation, potentially altering the elution order of this compound relative to any impurities.

Q4: How can I improve the peak shape of this compound?

Poor peak shape, such as tailing, is a common issue. To improve the peak shape of this compound, consider the following:

  • Adjusting Mobile Phase pH: Ensure the mobile phase pH is low enough to suppress the ionization of this compound.

  • Using a High-Purity Column: Employ a high-purity silica-based C18 column to minimize interactions with residual silanols.

  • Optimizing Organic Solvent Concentration: Varying the percentage of acetonitrile or methanol can sometimes improve peak symmetry.

  • Lowering Sample Concentration: Injecting a lower concentration of the analyte can prevent column overload, which can lead to peak fronting or tailing.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

  • Answer: Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase pH.

    • Cause A: Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the analyte, causing tailing.

      • Solution: Use a modern, end-capped C18 column with high-purity silica. Alternatively, adding a small amount of a competing base to the mobile phase can help, but adjusting the pH is often a more effective strategy.

    • Cause B: Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, a mixed population of ionized and non-ionized molecules will exist, leading to peak tailing.

      • Solution: Lower the pH of the aqueous component of your mobile phase. A pH of 2.5-3.5 is generally recommended to ensure complete suppression of ionization.

    • Cause C: Column Overload: Injecting too much sample can lead to peak distortion, including tailing or fronting.

      • Solution: Dilute your sample and inject a smaller amount onto the column.

Issue 2: Insufficient Resolution

  • Question: I am not able to separate this compound from a closely eluting impurity. How can I improve the resolution?

  • Answer: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.

    • Solution A: Adjust the Organic Solvent Ratio: Changing the percentage of acetonitrile or methanol in the mobile phase can alter the selectivity between this compound and the impurity. A good approach is to systematically vary the organic solvent concentration (e.g., in 5% increments) to find the optimal ratio.

    • Solution B: Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can significantly impact selectivity due to different solvent-analyte interactions.

    • Solution C: Modify the Mobile Phase pH: A small change in pH can sometimes be enough to shift the retention times of co-eluting peaks and improve resolution.

    • Solution D: Use a Gradient Elution: If an isocratic method is not providing sufficient resolution, a gradient elution, where the mobile phase composition is changed over time, can help to separate complex mixtures.

Issue 3: Unstable or Drifting Retention Times

  • Question: The retention time for my this compound peak is shifting between injections. What could be the cause?

  • Answer: Drifting retention times are typically indicative of a lack of equilibration in the HPLC system or changes in the mobile phase composition.

    • Cause A: Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis.

      • Solution: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection and between any changes in mobile phase composition.

    • Cause B: Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the pH, can lead to shifts in retention time.

      • Solution: Ensure accurate and consistent preparation of the mobile phase for each run. Use a calibrated pH meter and high-purity solvents.

    • Cause C: Temperature Fluctuations: Changes in the column temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

Data Presentation

The following table provides illustrative data on how changes in the mobile phase composition can affect key chromatographic parameters for this compound. Please note that this is representative data and actual results may vary depending on the specific HPLC system, column, and other experimental conditions.

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)Retention Time (min)Peak Asymmetry (As)Resolution (Rs) from Impurity
40:6012.51.21.4
50:508.21.11.8
60:404.51.11.6

Experimental Protocols

Protocol for Optimizing Mobile Phase Composition

This protocol outlines a systematic approach to optimizing the mobile phase for the separation of this compound.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 240 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Sample: this compound standard (10 µg/mL in 50:50 acetonitrile:water).

  • Initial Scouting Run:

    • Perform a gradient elution from 10% to 90% Acetonitrile over 20 minutes to determine the approximate elution time of this compound.

  • Isocratic Method Development:

    • Based on the scouting run, select a starting isocratic mobile phase composition. For example, if the analyte elutes at 60% acetonitrile in the gradient run, start with an isocratic mobile phase of 50:50 acetonitrile:water (with 0.1% formic acid).

    • Inject the this compound standard and evaluate the retention time, peak shape, and resolution from any impurities.

  • Optimization of Organic Solvent Ratio:

    • Systematically vary the percentage of acetonitrile in the mobile phase. For example, prepare mobile phases with 40%, 50%, and 60% acetonitrile.

    • For each composition, allow the column to equilibrate for at least 15 minutes before injecting the sample.

    • Record the retention time, peak asymmetry, and resolution for each condition.

  • Optimization of Mobile Phase pH (if necessary):

    • If peak shape is poor or resolution is insufficient, the pH of the aqueous phase can be adjusted.

    • Prepare the aqueous component of the mobile phase with different concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%) to achieve different pH values.

    • Repeat the analysis at the optimal organic solvent ratio with the different pH mobile phases.

  • Final Method Selection:

    • Based on the data collected, select the mobile phase composition that provides a suitable retention time (typically between 3 and 10 minutes), a peak asymmetry close to 1.0, and a resolution of greater than 1.5 from any critical impurities.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Chromatographic Problem (e.g., Poor Peak Shape, Low Resolution) check_peak_shape Assess Peak Shape start->check_peak_shape check_resolution Assess Resolution start->check_resolution check_retention Assess Retention Time start->check_retention peak_tailing Peak Tailing? check_peak_shape->peak_tailing Yes peak_fronting Peak Fronting? check_peak_shape->peak_fronting No, check fronting peak_tailing->check_resolution If pH is optimal solution_ph Action: Lower Mobile Phase pH (e.g., to pH 2.5-3.5) peak_tailing->solution_ph solution_overload Action: Reduce Sample Concentration/ Injection Volume peak_fronting->solution_overload Yes low_resolution Resolution < 1.5? check_resolution->low_resolution Yes solution_organic_ratio Action: Adjust % Organic Solvent (e.g., +/- 5-10%) low_resolution->solution_organic_ratio end_node Problem Resolved low_resolution->end_node No unstable_retention Retention Time Drifting? check_retention->unstable_retention Yes solution_equilibration Action: Increase Column Equilibration Time unstable_retention->solution_equilibration unstable_retention->end_node No solution_ph->end_node solution_overload->end_node solution_solvent_type Action: Change Organic Solvent (ACN <-> MeOH) solution_organic_ratio->solution_solvent_type If no improvement solution_solvent_type->end_node solution_prepare_mp Action: Ensure Consistent Mobile Phase Preparation solution_equilibration->solution_prepare_mp If still unstable solution_prepare_mp->end_node

Caption: Troubleshooting workflow for HPLC mobile phase optimization.

References

Technical Support Center: Enhancing Microbial Degradation of Bensulfuron-methyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial degradation of the herbicide Bensulfuron-methyl (BSM) in contaminated soils.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at enhancing the microbial degradation of this compound.

Issue Potential Cause Recommended Solution
Slow or No Degradation of this compound Suboptimal Environmental Conditions: Soil pH, temperature, or moisture may not be suitable for the degrading microorganisms.[1][2]- Optimize pH: Adjust soil pH to a range of 6.0-8.0, as this is favorable for the activity of many BSM-degrading bacteria.[3][4] - Control Temperature: Maintain the incubation temperature between 20-40°C for optimal degradation rates.[3] - Ensure Adequate Moisture: Maintain soil moisture at 50-100% of field capacity to support microbial activity.
Nutrient Limitation: The soil may lack essential nutrients (e.g., carbon, nitrogen, phosphorus) required for microbial growth and metabolism.- Amend with Carbon Sources: Supplement the soil with a readily available carbon source, such as glucose or sodium lactate, to promote co-metabolism of BSM. - Add Nitrogen and Phosphorus: Ensure a balanced C:N:P ratio to support microbial proliferation.
Low Abundance of BSM-Degrading Microorganisms: The native microbial population may have a limited capacity to degrade BSM.- Bioaugmentation: Inoculate the soil with known BSM-degrading microbial strains or consortia. - Enrichment: Stimulate the growth of indigenous degraders by repeatedly applying BSM at low concentrations.
High Concentration of this compound: High concentrations of BSM can be toxic to microorganisms, inhibiting their degradation activity.- Stepwise Application: Apply BSM in smaller, incremental doses rather than a single large application. - Dilution: If feasible, mix the contaminated soil with clean soil to reduce the initial BSM concentration.
Inconsistent or Irreproducible Degradation Results Heterogeneity of Soil Samples: Variations in the physical and chemical properties of soil samples can lead to different degradation rates.- Homogenize Soil: Thoroughly mix the soil before distributing it into experimental units to ensure uniformity. - Composite Sampling: Collect and pool multiple soil cores from the contaminated site to create a representative sample.
Inaccurate Quantification of this compound: Errors in the analytical method can lead to unreliable degradation data.- Validate Analytical Method: Ensure the HPLC or LC-MS/MS method is properly validated for accuracy, precision, and linearity. - Use Appropriate Extraction Methods: Employ a validated extraction method, such as QuEChERS, to ensure efficient recovery of BSM from the soil matrix.
Failure to Isolate BSM-Degrading Microorganisms Inappropriate Enrichment and Isolation Media: The culture medium may not support the growth of BSM-degrading microbes.- Use Minimal Salt Medium (MSM): Utilize a mineral salt medium with BSM as the sole carbon or nitrogen source to selectively enrich for degrading strains. - Vary BSM Concentration: Test a range of BSM concentrations in the isolation medium, as high concentrations can be inhibitory.
Incorrect Incubation Conditions: The temperature, pH, or aeration during incubation may not be optimal for the target microorganisms.- Mimic Environmental Conditions: Use incubation conditions (temperature, pH) that reflect the contaminated soil environment. - Provide Aeration: For aerobic degraders, ensure adequate oxygen supply by using shaken flasks or aerated incubators.

Frequently Asked Questions (FAQs)

1. What are the primary microbial degradation pathways for this compound?

The primary microbial degradation pathway for this compound involves the cleavage of the sulfonylurea bridge. This initial step breaks the molecule into two main metabolites: 2-amino-4,6-dimethoxypyrimidine and methyl 2-(sulfamoylmethyl)benzoate. These metabolites are generally less toxic and more susceptible to further degradation. Another reported pathway is the cleavage of the sulfonyl amide linkage.

2. What types of microorganisms are known to degrade this compound?

Several bacterial and fungal species have been identified as being capable of degrading this compound. Some commonly cited bacterial genera include Proteus, Brevibacterium, and Methylopila. Fungi can also play a role in the degradation of sulfonylurea herbicides.

3. How can I enhance the rate of this compound degradation in my soil microcosm experiments?

To enhance the degradation rate, you can:

  • Optimize environmental parameters: Maintain a soil pH between 6 and 8 and a temperature between 20°C and 40°C.

  • Provide a co-substrate: The addition of a readily available carbon source like glucose can significantly accelerate BSM degradation through co-metabolism.

  • Bioaugmentation: Introduce a known BSM-degrading microbial culture into the soil.

  • Ensure proper aeration for aerobic degradation processes.

4. My HPLC results show a rapid initial decrease in this compound concentration, followed by a plateau. What could be the reason?

This pattern could be due to several factors:

  • Depletion of a limiting nutrient or co-substrate: The initial rapid degradation may consume a readily available nutrient, after which the degradation rate slows down.

  • Accumulation of inhibitory metabolites: The degradation process might produce intermediate compounds that are toxic to the degrading microorganisms at high concentrations.

  • Adsorption to soil particles: A portion of the BSM may become strongly adsorbed to soil organic matter or clay particles, making it less bioavailable for microbial degradation over time.

5. Can the repeated application of this compound lead to faster degradation in the future?

Yes, repeated application of this compound can lead to an adaptation of the soil microbial community, resulting in accelerated degradation. This phenomenon, known as enhanced degradation, occurs as the specific microorganisms capable of utilizing the herbicide as a carbon or energy source proliferate.

Data Presentation

Table 1: Effect of Environmental Conditions on this compound Degradation by Proteus sp. CD3

ParameterConditionDegradation Rate (%) after 3 days
Temperature 20°C98.61
25°C98.94
30°C98.23
35°C97.94
40°C98.76
pH 5Degradation observed
6Increased degradation
7Optimal degradation
8Decreased degradation
911.50 (after 7 days)
Initial BSM Concentration 12.5 - 100 mg/L> 90 (after 7 days)
200 mg/L85.22 (after 7 days)

Data synthesized from a study on Proteus sp. CD3.

Table 2: Influence of Co-substrates on this compound Degradation

Co-substrateDegradation Rate (%)
None (BSM as sole carbon source) 43.42
Glucose (10 g/L) 96.31
Peptone (10 g/L) Degradation observed
Yeast Powder (5 g/L) Degradation observed
Sodium Lactate 79.5
Sucrose 29.7

Data compiled from studies on Proteus sp. CD3 and other microorganisms.

Experimental Protocols

Protocol 1: Isolation of this compound Degrading Bacteria
  • Soil Sample Collection: Collect soil samples from a site with a history of this compound application.

  • Enrichment Culture:

    • Add 10 g of soil to 100 mL of Mineral Salt Medium (MSM) containing this compound (e.g., 50 mg/L) as the sole carbon source.

    • Incubate at 30°C on a rotary shaker at 150 rpm for 7 days.

    • Transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with BSM and incubate under the same conditions. Repeat this step 3-5 times.

  • Isolation:

    • Plate serial dilutions of the final enrichment culture onto MSM agar plates containing this compound (50 mg/L).

    • Incubate the plates at 30°C for 3-7 days.

    • Select colonies that show growth and purify them by re-streaking on fresh MSM agar plates.

  • Screening for Degradation:

    • Inoculate the purified isolates into liquid MSM containing a known concentration of this compound.

    • Incubate under optimal conditions.

    • Monitor the degradation of this compound over time using HPLC or LC-MS/MS.

Protocol 2: Analysis of this compound in Soil by HPLC
  • Extraction:

    • Weigh 10 g of air-dried and sieved soil into a 50 mL centrifuge tube.

    • Add 20 mL of an extraction solvent (e.g., alkaline mixed solution of acetonitrile-methylene chloride (1:1, v/v)).

    • Vortex for 1 minute and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the soil pellet and combine the supernatants.

  • Clean-up (if necessary):

    • Pass the extracted solution through a solid-phase extraction (SPE) cartridge (e.g., Florisil or C18) to remove interfering substances.

    • Elute the this compound from the SPE cartridge with an appropriate solvent (e.g., acetonitrile).

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of water and methanol (e.g., 30:70, v/v).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV detector at 238 nm.

    • Quantification: Use an external standard calibration curve prepared with analytical grade this compound.

Visualizations

Experimental_Workflow_for_BSM_Degradation_Study cluster_preparation Sample Preparation cluster_microcosm Microcosm Setup cluster_analysis Analysis cluster_results Data Interpretation soil_collection Soil Sample Collection soil_characterization Physicochemical Characterization soil_collection->soil_characterization soil_spiking Spiking with this compound soil_characterization->soil_spiking microcosm_setup Microcosm Incubation (Controlled Temp, Moisture) soil_spiking->microcosm_setup sampling Periodic Sampling microcosm_setup->sampling bioaugmentation Bioaugmentation (Optional) bioaugmentation->microcosm_setup biostimulation Biostimulation (Optional) biostimulation->microcosm_setup extraction BSM Extraction sampling->extraction hplc_analysis HPLC/LC-MS Analysis extraction->hplc_analysis data_analysis Degradation Kinetics hplc_analysis->data_analysis pathway_id Metabolite Identification hplc_analysis->pathway_id

Caption: Experimental workflow for a soil microcosm study on this compound degradation.

BSM_Degradation_Pathway cluster_pathway1 Pathway 1: Sulfonylurea Bridge Cleavage cluster_pathway2 Pathway 2: Sulfonyl Amide Linkage Cleavage BSM This compound Metabolite1 2-amino-4,6-dimethoxypyrimidine BSM->Metabolite1 Microbial Hydrolases/ Esterases Metabolite2 Methyl 2-(sulfamoylmethyl)benzoate BSM->Metabolite2 Microbial Hydrolases/ Esterases Metabolite3 Other Metabolites BSM->Metabolite3 Alternative Cleavage Further_Degradation Further Degradation (Mineralization to CO2, H2O) Metabolite1->Further_Degradation Metabolite2->Further_Degradation Metabolite3->Further_Degradation

Caption: Proposed microbial degradation pathways of this compound in soil.

References

Technical Support Center: Bensulfuron-methyl Leaching Potential in Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on methods to reduce the leaching potential of Bensulfuron-methyl in soil. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and experiments.

Methods to Reduce Leaching Potential of this compound

The primary strategy to reduce the leaching of this compound is to increase its sorption to soil particles, thereby decreasing its mobility in the soil solution. This can be achieved through the application of organic amendments such as biochar and compost. These materials increase the soil's organic matter content and can alter soil properties like pH, which are known to influence the adsorption of this compound[1][2].

Key Mechanisms:

  • Increased Sorption Sites: Biochar and compost provide additional surfaces and functional groups for this compound to bind to, effectively trapping the herbicide in the upper soil layers.

  • Alteration of Soil pH: The pH of the soil can influence the chemical form of this compound, affecting its solubility and adsorption characteristics[1][2]. Organic amendments can buffer soil pH to levels that favor increased adsorption.

  • Enhanced Microbial Degradation: Some organic amendments can stimulate microbial populations in the soil, which may contribute to the degradation of this compound over time[3].

Quantitative Data: Effect of Amendments on this compound Sorption

The following table summarizes the sorption coefficients of this compound in various soil types and with the addition of different amendments. The Freundlich sorption coefficient (Kf) is a common parameter used to quantify the adsorption of a substance to a solid phase. A higher Kf value indicates stronger adsorption and lower leaching potential.

Soil Type/AmendmentFreundlich Sorption Coefficient (Kf) (µg1-1/n)(mL1/n)/g)Reference Soil pHKey Findings
Various agricultural soils (21 types)0.52 - 24.05Not specifiedKf values increased with increasing organic matter and clay content, and decreased with increasing pH.
Eight different soil typesNot specifiedNot specifiedSoils showed strong adsorption of this compound, which varied with soil properties. Kf values increased with increasing organic matter and clay content and decreased with increasing pH.
Agricultural alkaline soilNot specifiedAlkalineThis compound is considered immobile to moderately mobile and is readily adsorbed by soil particles.
Soil amended with B-doping biocharSignificantly superior to unmodified biocharNot specifiedB-doping biochar showed enhanced adsorption capacity for this compound, primarily through pore filling and π-π electron donor-acceptor interactions.
Soil amended with wood pellet biocharAlmost complete sorptionNot specifiedBiochars with high surface areas and low dissolved organic carbon content can significantly increase the sorption of mobile herbicides.

Experimental Workflow for Assessing Leaching Reduction Methods

The following diagram illustrates a typical experimental workflow for evaluating the effectiveness of soil amendments in reducing this compound leaching.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase soil_prep Soil Collection & Characterization column_packing Soil Column Packing (Control & Amended) soil_prep->column_packing amendment_prep Amendment Preparation (Biochar/Compost) amendment_prep->column_packing bsm_application This compound Application column_packing->bsm_application leaching_simulation Simulated Rainfall & Leaching bsm_application->leaching_simulation sample_collection Leachate & Soil Sample Collection leaching_simulation->sample_collection extraction Sample Extraction sample_collection->extraction quantification HPLC/LC-MS/MS Quantification extraction->quantification data_analysis Data Analysis & Interpretation quantification->data_analysis

Experimental workflow for leaching assessment.

Detailed Experimental Protocols

Soil Column Leaching Study (Adapted from OECD 312)

This protocol outlines the steps for conducting a soil column leaching experiment to assess the mobility of this compound.

Materials:

  • Glass columns (e.g., 30 cm length, 5 cm internal diameter)

  • Glass wool or fritted glass disc

  • Test soil (sieved <2 mm)

  • Organic amendment (e.g., biochar, compost)

  • This compound standard

  • Artificial rainwater (e.g., 0.01 M CaCl2 solution)

  • Peristaltic pump or other irrigation system

  • Sample collection vessels

Procedure:

  • Column Preparation:

    • Place a plug of glass wool or a fritted glass disc at the bottom of each column.

    • Pack the columns with the prepared soil (control or amended) to a bulk density representative of field conditions. The soil should be air-dried and sieved.

    • Gently tap the column to ensure uniform packing and avoid preferential flow paths.

  • Pre-equilibration:

    • Saturate the soil columns from the bottom with artificial rainwater to displace air.

    • Allow the columns to drain freely until a constant moisture content is reached (typically 24-48 hours).

  • This compound Application:

    • Apply a known amount of this compound solution evenly to the surface of each soil column. The application rate should be relevant to agricultural practices.

  • Leaching:

    • Apply artificial rainwater to the top of the columns at a constant, slow rate (e.g., 1-2 mL/hour) to simulate rainfall.

    • Collect the leachate in fractions at regular intervals (e.g., every 24 hours) for a specified period (e.g., 7-14 days).

  • Sample Collection and Processing:

    • At the end of the experiment, carefully extrude the soil from the columns.

    • Section the soil columns into segments of defined depth (e.g., 0-5 cm, 5-10 cm, 10-20 cm, 20-30 cm).

    • Analyze the leachate fractions and each soil segment for this compound concentration.

Quantification of this compound in Soil and Water Samples

This protocol provides a general method for the extraction and analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable modifier

  • Solid-phase extraction (SPE) cartridges (if necessary for cleanup)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • HPLC system with a UV or mass spectrometry (MS) detector

  • C18 analytical column

Procedure:

  • Extraction from Soil:

    • Weigh a representative subsample of the soil segment (e.g., 10 g).

    • Add a suitable extraction solvent (e.g., acetonitrile:water with a small amount of acid) and shake vigorously.

    • Centrifuge the sample to separate the soil from the supernatant.

    • Collect the supernatant and repeat the extraction process on the soil pellet for exhaustive extraction.

    • Combine the supernatants.

  • Extraction from Water (Leachate):

    • For clean water samples, direct injection into the HPLC may be possible.

    • For samples with potential matrix interference, a solid-phase extraction (SPE) cleanup step may be necessary.

  • Sample Cleanup and Concentration:

    • If necessary, pass the extract through an SPE cartridge to remove interfering compounds.

    • Evaporate the solvent from the extract to a small volume using a rotary evaporator or a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with a suitable modifier like formic acid (e.g., 0.1%).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV detector at a wavelength of approximately 240 nm or a mass spectrometer for higher sensitivity and selectivity.

    • Quantify the concentration of this compound by comparing the peak area of the sample to a calibration curve prepared from known standards.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Soil Column Experiments
Variable or inconsistent flow rates- Non-uniform packing of the soil column leading to preferential flow paths.- Clogging of the column outlet or tubing.- Ensure homogenous mixing of soil and amendments before packing.- Pack the column in small increments with gentle tapping to achieve uniform density.- Check for and clear any blockages in the outflow tubing.
Poor recovery of this compound (low mass balance)- Strong, irreversible adsorption to the soil or amendment.- Degradation of the herbicide during the experiment.- Volatilization (less likely for this compound).- Use radiolabeled this compound (14C) to accurately track its fate and distribution.- Analyze for potential degradation products.- Ensure the experimental setup is sealed to minimize any potential volatilization.
Inconsistent results between replicate columns- Differences in soil packing density.- Uneven application of the herbicide.- Variations in the irrigation rate.- Standardize the column packing procedure to achieve consistent bulk density.- Use a pipette to apply the herbicide solution evenly across the entire soil surface.- Calibrate the pump or irrigation system to ensure a consistent flow rate to all columns.
Analytical (HPLC) Issues
Peak tailing or fronting in chromatograms- Active sites on the analytical column.- Mismatch between the sample solvent and the mobile phase.- Column overload.- Use a high-quality, end-capped C18 column.- Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.- Dilute the sample to avoid overloading the column.
Drifting retention times- Changes in mobile phase composition.- Temperature fluctuations.- Column degradation.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a constant temperature.- Replace the analytical column if it is old or has been subjected to harsh conditions.
Low sensitivity or no peak detected- Insufficient concentration of this compound in the sample.- Degradation of the analyte during extraction or storage.- Issues with the HPLC detector.- Concentrate the sample extract to a smaller volume.- Store samples at low temperatures and protected from light.- Check the detector lamp and other settings. Consider using a more sensitive detector like a mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of biochar for reducing this compound leaching?

A1: Research suggests that biochars with a high surface area and low dissolved organic carbon content are particularly effective at sorbing herbicides like this compound. The feedstock and pyrolysis temperature used to produce the biochar can significantly influence these properties. It is recommended to characterize the biochar before use.

Q2: How does soil pH affect the leaching of this compound?

A2: this compound is a weak acid. At higher soil pH, it will be more in its anionic (negatively charged) form, which is more water-soluble and less likely to adsorb to negatively charged soil colloids, thus increasing its leaching potential. Conversely, in more acidic soils, it is in a less soluble form and more likely to be adsorbed, reducing leaching.

Q3: Can the addition of compost completely prevent the leaching of this compound?

A3: While compost can significantly reduce the leaching of this compound by increasing soil organic matter and sorption sites, it is unlikely to completely prevent it. The effectiveness will depend on the type and application rate of the compost, soil properties, and environmental conditions such as rainfall intensity.

Q4: Are there any potential negative impacts of using biochar or compost to reduce herbicide leaching?

A4: While generally beneficial, the high sorption capacity of some biochars could potentially reduce the bioavailability and efficacy of soil-applied herbicides, which might necessitate adjustments in application rates. It is important to conduct preliminary studies to find the optimal balance between leaching reduction and herbicide efficacy.

Q5: What are the key parameters to monitor in a soil column leaching study?

A5: The key parameters to monitor are the concentration of this compound in the leachate over time (breakthrough curve) and the distribution of the remaining this compound in the different soil column segments at the end of the experiment. This allows for the calculation of a mass balance and an assessment of the herbicide's mobility.

References

Improving extraction recovery of Bensulfuron-methyl from complex environmental matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Bensulfuron-methyl in complex environmental matrices. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their extraction and analysis protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from environmental samples?

A1: The most prevalent and effective methods for extracting this compound from complex matrices such as soil, sediment, and water are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). The QuEChERS method is widely used for soil and rice matrices due to its simplicity and high throughput.[1][2][3] For water samples, SPE is a common choice, often in combination with techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) for detection.[4][5]

Q2: I am experiencing low recovery of this compound from soil samples. What are the potential causes and solutions?

A2: Low recovery from soil can be attributed to several factors:

  • Inadequate Extraction Solvent: The choice of extraction solvent is critical. Acidified acetonitrile is commonly recommended to ensure efficient extraction. For instance, a solution of 1% acetic acid in acetonitrile has been shown to be effective.

  • Matrix Effects: Complex soil matrices can interfere with the extraction process. A cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like PSA (Primary Secondary Amine) and MgSO4 can help remove interfering substances.

  • pH of the Extraction Solvent: The pH of the extraction medium can influence the stability and solubility of this compound. For some soil types, an alkaline mixed solution of acetonitrile and methylene chloride has been used successfully.

Q3: How can I minimize matrix effects when analyzing this compound in complex samples?

A3: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a common challenge. To mitigate these effects:

  • Effective Cleanup: Employing a robust cleanup step is crucial. For QuEChERS extracts, dSPE with appropriate sorbents is recommended. For water samples, SPE cartridges can be used for cleanup.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for any signal suppression or enhancement caused by co-eluting matrix components.

  • Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the analyte signal. However, ensure that the diluted concentration of this compound remains above the limit of quantification (LOQ).

Q4: What are the typical recovery rates and limits of quantification (LOQ) for this compound analysis?

A4: Acceptable recovery rates for this compound are generally within the 70-120% range with a relative standard deviation (RSD) of ≤20%. The LOQ can vary depending on the matrix and the analytical instrumentation. For water samples, an LOQ of 0.05 µg/L has been reported. For soil and sediment, LOQs are typically in the range of 0.02 to 1.0 ng/g.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Extraction Recovery Inefficient extraction solvent or pH.For soil and sediment, use 1% acetic acid in acetonitrile. For paddy water, methylene chloride can be effective. Ensure the pH of the sample is adjusted appropriately before extraction, for example, to pH 7.0 for water samples.
Strong analyte-matrix interactions.Employ a more rigorous extraction technique such as sonication or using a wrist-action shaker to improve the release of the analyte from the matrix.
Poor Reproducibility (High RSD) Inhomogeneous sample.Thoroughly homogenize the sample before taking a subsample for extraction.
Inconsistent extraction procedure.Ensure all steps of the extraction and cleanup protocol are performed consistently across all samples and standards.
Interfering Peaks in Chromatogram Insufficient cleanup.Optimize the dSPE cleanup step in the QuEChERS method by selecting appropriate sorbents (e.g., PSA, C18) to remove specific interferences. For water samples, ensure the SPE cartridge is properly conditioned and washed.
Contamination from labware or reagents.Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment before use.
Analyte Degradation pH instability.The original QuEChERS method can be problematic for acid-sensitive compounds. Using a buffered QuEChERS method (e.g., with acetate or citrate) can improve the stability of pH-sensitive pesticides.
High temperature during solvent evaporation.Do not evaporate extracts at temperatures exceeding 40°C.

Experimental Protocols

QuEChERS Method for Soil and Sediment

This protocol is based on the method described for the analysis of this compound in soil and sediment.

a. Extraction:

  • Weigh 10 g of a homogenized soil/sediment sample into a 50 mL centrifuge tube.

  • Add 10 mL of 1% acetic acid in acetonitrile.

  • Shake vigorously for 5 minutes using a wrist-action shaker.

  • Sonicate the sample for 5 minutes.

  • Centrifuge at approximately 3500 rpm for 5 minutes.

b. Dispersive SPE (dSPE) Cleanup:

  • Transfer a 2.0 mL aliquot of the supernatant to a 15 mL centrifuge tube containing 100 mg of PSA and 300 mg of anhydrous MgSO4.

  • Vortex for 30 seconds.

  • Centrifuge at approximately 3500 rpm for 2 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

Extraction from Water Samples

This protocol is a general guide for the extraction of this compound from water.

  • Measure 100 mL of the water sample.

  • Adjust the sample pH to 7.0 using 0.1 M HCl or 0.1 M NaOH.

  • Transfer the sample to a 250 mL separatory funnel.

  • Extract the sample twice with 100 mL of methylene chloride, shaking for approximately 1 minute for each extraction.

  • Combine the methylene chloride extracts.

  • The extract can then be concentrated and further cleaned up using Solid-Phase Extraction (SPE) if necessary before analysis.

Quantitative Data Summary

Table 1: Recovery of this compound from Water Matrices

MatrixFortification Level (µg/L)Mean Recovery (%)Relative Standard Deviation (%)
Surface Water0.05 (LOQ)92.56.203
0.590.06.879
Ground Water0.05 (LOQ)94.35.846
0.590.65.785
Drinking Water0.05 (LOQ)104.84.286
0.5103.83.409

Table 2: Recovery of this compound from Paddy Field Matrices

MatrixSpiked Concentration (mg/kg)Average Recovery (%)Relative Standard Deviation (%)
Paddy Water0.05, 0.10, 1.0085.39 - 113.330.91 - 10.24
Soil0.05, 0.10, 1.0085.39 - 113.330.91 - 10.24
Rice Plant0.05, 0.10, 1.0085.39 - 113.330.91 - 10.24

Table 3: Recovery of this compound from Various Matrices using QuEChERS

MatrixAverage Recovery (%)
Soil91.1
Rice Straw82.8
Rice Grain84.5
Rice Husk88.7

Visualized Workflows

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup start 10g Homogenized Soil/Sediment Sample add_solvent Add 10mL 1% Acetic Acid in Acetonitrile start->add_solvent shake Shake (5 min) & Sonicate (5 min) add_solvent->shake centrifuge1 Centrifuge (3500 rpm, 5 min) shake->centrifuge1 transfer_supernatant Transfer 2mL Supernatant centrifuge1->transfer_supernatant Supernatant add_dspe Add 100mg PSA & 300mg MgSO4 transfer_supernatant->add_dspe vortex Vortex (30s) add_dspe->vortex centrifuge2 Centrifuge (3500 rpm, 2 min) vortex->centrifuge2 final_extract Final Extract for LC-MS/MS Analysis centrifuge2->final_extract Supernatant

Caption: QuEChERS workflow for this compound extraction from soil.

Water_Extraction_Workflow start 100mL Water Sample adjust_ph Adjust pH to 7.0 start->adjust_ph transfer Transfer to Separatory Funnel adjust_ph->transfer extract1 Extract with 100mL Methylene Chloride transfer->extract1 extract2 Repeat Extraction extract1->extract2 combine Combine Extracts extract2->combine concentrate Concentrate & Optional SPE Cleanup combine->concentrate final_extract Final Extract for Analysis concentrate->final_extract Troubleshooting_Logic start Low Recovery? check_solvent Is Extraction Solvent Optimized? start->check_solvent Yes check_cleanup Is Cleanup Step Effective? check_solvent->check_cleanup Yes solution_solvent Use Acidified Acetonitrile for Soil or Methylene Chloride for Water check_solvent->solution_solvent No check_ph Is pH Controlled? check_cleanup->check_ph Yes solution_cleanup Optimize dSPE/SPE Sorbents and Washes check_cleanup->solution_cleanup No solution_ph Adjust Sample pH or Use Buffered QuEChERS check_ph->solution_ph No success Recovery Improved check_ph->success Yes solution_solvent->check_cleanup solution_cleanup->check_ph solution_ph->success

References

Technical Support Center: Investigating Non-Target-Site Resistance to Bensulfuron-methyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating non-target-site resistance (NTSR) mechanisms to the herbicide Bensulfuron-methyl.

Frequently Asked Questions (FAQs)

1. What are the primary non-target-site resistance (NTSR) mechanisms to this compound?

Non-target-site resistance (NTSR) to this compound primarily involves three mechanisms:

  • Enhanced Metabolism: This is the most common NTSR mechanism. Resistant plants exhibit an increased ability to metabolize the herbicide into non-toxic forms before it can reach its target site, the acetolactate synthase (ALS) enzyme. This enhanced metabolism is often mediated by the increased activity of enzyme families such as cytochrome P450 monooxygenases (CYP450s) and glutathione S-transferases (GSTs).

  • Reduced Herbicide Uptake and Translocation: Some resistant plants may have altered leaf cuticles or other structural barriers that reduce the absorption of the herbicide. Additionally, once absorbed, the herbicide's movement (translocation) to the target sites within the plant may be hindered.

  • Sequestration: In some cases, the herbicide is transported and sequestered in cellular compartments like the vacuole, preventing it from reaching the ALS enzyme in the chloroplasts.

2. What is the difference between target-site resistance (TSR) and non-target-site resistance (NTSR)?

Target-site resistance (TSR) results from a genetic mutation in the gene encoding the herbicide's target protein (in this case, the ALS enzyme). This mutation alters the protein's structure, reducing the herbicide's binding affinity and rendering it ineffective. In contrast, NTSR involves mechanisms that prevent the herbicide from reaching its target site at a lethal concentration, without any modification of the target protein itself.

3. Why is investigating NTSR to this compound important?

Investigating NTSR is crucial because it can confer cross-resistance to multiple herbicides with different modes of action. This makes weed management significantly more challenging. Understanding the specific NTSR mechanisms in a weed population is essential for developing effective and sustainable weed control strategies.

4. What are the initial steps to confirm suspected NTSR in a weed population?

The initial steps include:

  • Whole-Plant Dose-Response Assays: These experiments determine the level of resistance by comparing the herbicide dose required to cause a 50% reduction in growth (GR50) in the suspected resistant population versus a known susceptible population. A high resistance index (RI = GR50 of resistant population / GR50 of susceptible population) suggests resistance.

  • ALS Gene Sequencing: Sequencing the ALS gene can rule out target-site mutations. If no known resistance-conferring mutations are found in a highly resistant population, NTSR is strongly suspected.

Troubleshooting Guides

Dose-Response Assays
Issue Possible Cause(s) Troubleshooting Steps
High variability in plant response within the same treatment group. Inconsistent herbicide application. Genetic variability within the plant population. Uneven environmental conditions (light, temperature, water).Ensure uniform spray coverage using a calibrated sprayer. Use a genetically uniform susceptible population for comparison. Maintain consistent greenhouse or growth chamber conditions.
No clear dose-response relationship observed. Herbicide concentration range is too narrow or not appropriate for the tested population. The weed population may be highly resistant.Broaden the range of herbicide concentrations used. Include much higher doses for suspected resistant populations. Confirm the viability of the susceptible control.
Susceptible control plants show unexpected tolerance. Incorrect herbicide concentration. Improper herbicide application. Contamination of the control group.Verify herbicide stock solution concentration and dilution calculations. Ensure proper sprayer calibration and nozzle function. Maintain strict separation between treated and control plants.
Enzyme Assays (CYP450 & GST)
Issue Possible Cause(s) Troubleshooting Steps
Low enzyme activity in all samples. Poor enzyme extraction. Enzyme degradation during extraction or storage. Sub-optimal assay conditions (pH, temperature, substrate concentration).Optimize the extraction buffer and protocol for the specific plant species. Keep samples on ice throughout the extraction process and store extracts at -80°C. Optimize assay parameters based on literature or preliminary experiments.[1]
High background noise or non-linear reaction rates. Contaminating substances in the plant extract that interfere with the assay. Substrate instability or precipitation. Incorrect spectrophotometer settings.Include appropriate controls (e.g., reaction mix without enzyme extract). Ensure the substrate is fully dissolved and stable in the assay buffer. Verify the wavelength and other settings on the spectrophotometer.[2]
Inconsistent results between replicates. Pipetting errors. Incomplete mixing of reagents. "Edge effect" in microplates due to evaporation.Use calibrated pipettes and ensure thorough mixing of all components. Avoid using the outer wells of the microplate or ensure proper sealing to minimize evaporation.[3]
Gene Expression Analysis (qPCR)
Issue Possible Cause(s) Troubleshooting Steps
Low RNA yield or poor quality (low A260/A280 or A260/A230 ratios). Inefficient cell lysis. Contamination with polysaccharides, polyphenols, or other inhibitors. RNase activity.Use a plant-specific RNA extraction kit or protocol. Include additional purification steps if necessary. Work quickly in an RNase-free environment and use RNase inhibitors.
No amplification or weak signal in qPCR. Poor quality cDNA. PCR inhibitors carried over from RNA extraction. Incorrect primer design or annealing temperature.Verify RNA integrity before cDNA synthesis. Use a cleanup kit to remove inhibitors from RNA or cDNA. Validate primer efficiency and optimize the annealing temperature using a temperature gradient.
High variability in Cq values between technical replicates. Pipetting errors. Incomplete mixing of the qPCR master mix.Ensure accurate and consistent pipetting. Thoroughly mix the master mix before aliquoting.
Metabolite Analysis (HPLC-MS)
Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape or resolution. Inappropriate mobile phase or gradient. Column contamination or degradation.Optimize the mobile phase composition and gradient program. Use a guard column and flush the column regularly.
Low signal intensity or no detectable metabolites. Inefficient extraction of metabolites. Ion suppression in the mass spectrometer. Incorrect MS parameters.Optimize the extraction solvent and procedure for this compound and its expected metabolites. Dilute the sample to reduce matrix effects. Optimize MS parameters such as spray voltage, gas flows, and collision energy.[4]
Irreproducible retention times. Fluctuations in mobile phase composition or flow rate. Temperature variations.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature.[5]

Quantitative Data Summary

Table 1: Resistance Levels to this compound in Various Weed Species

Weed SpeciesPopulationGR50 (g a.i. ha⁻¹)Resistance Index (RI)Reference
Ammannia auriculataSusceptible (YZ-S)0.18-
Resistant (YZ-1 to YZ-10)2.95 - 32.9616.4 - 183.1
Sagittaria trifoliaSusceptible--
Resistant (R1)-76.99
Resistant (R2)-49.94
Monochoria vaginalisSusceptible--
Resistant (Kedaton)537.0318.71
Resistant (Tambakrejo)1621.8156.50
Resistant (Plumpang)3908.41136.18

Table 2: In Vitro ALS Enzyme Inhibition by this compound

Weed SpeciesPopulationI50 (µM)Resistance Index (RI)Reference
Sagittaria trifoliaSusceptible--
Resistant (R1)-81.86
Resistant (R2)-67.48

Table 3: Upregulation of NTSR-Associated Genes in Herbicide-Resistant Weeds

Weed SpeciesHerbicideGeneFold Change in Resistant vs. SusceptibleReference
Alopecurus japonicusMesosulfuron-methylAjGSTU163> 10

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay
  • Plant Material: Grow seeds from both the suspected resistant and a known susceptible weed population in pots containing a standard potting mix.

  • Growth Conditions: Maintain plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

  • Herbicide Application: At the 3-4 leaf stage, spray plants with a range of this compound doses. Include an untreated control. Use a calibrated cabinet sprayer to ensure uniform application.

  • Data Collection: Three weeks after treatment, visually assess plant survival and harvest the above-ground biomass. Dry the biomass at 60°C for 72 hours and record the dry weight.

  • Data Analysis: Calculate the percent reduction in biomass relative to the untreated control for each dose. Use a non-linear regression model (e.g., log-logistic) to determine the GR50 value for each population. Calculate the resistance index (RI).

Protocol 2: Cytochrome P450 Activity Assay
  • Enzyme Extraction: Homogenize fresh plant tissue in a cold extraction buffer (e.g., potassium phosphate buffer with PVPP, DTT, and protease inhibitors). Centrifuge the homogenate at 4°C and collect the supernatant containing the microsomal fraction.

  • Protein Quantification: Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Assay Reaction: In a 96-well plate, mix the enzyme extract with a reaction buffer containing a specific CYP450 substrate (e.g., a fluorogenic substrate) and an NADPH-generating system.

  • Measurement: Measure the fluorescence or absorbance change over time using a microplate reader. The rate of change is proportional to the CYP450 activity.

  • Data Analysis: Calculate the specific activity (nmol product/min/mg protein). Compare the activity between resistant and susceptible populations.

Protocol 3: Glutathione S-Transferase (GST) Activity Assay
  • Enzyme Extraction: Prepare a cytosolic protein extract from fresh plant tissue using a suitable extraction buffer.

  • Protein Quantification: Determine the total protein concentration of the extract.

  • Assay Reaction: In a 96-well plate, combine the protein extract with a reaction buffer containing reduced glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (CDNB).

  • Measurement: Monitor the increase in absorbance at 340 nm over time using a microplate reader. The rate of increase is due to the formation of the GSH-CDNB conjugate.

  • Data Analysis: Calculate the specific activity (nmol conjugate/min/mg protein) and compare the activities between resistant and susceptible populations.

Visualizations

Bensulfuron_Methyl_Detoxification_Pathway cluster_phase1 Phase I: Functionalization cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Sequestration BSM This compound CYP450 Cytochrome P450 BSM->CYP450 Hydroxylation Hydroxylated_BSM Hydroxylated This compound CYP450->Hydroxylated_BSM GST Glutathione S-Transferase Hydroxylated_BSM->GST Conjugation with Glutathione BSM_GSH_conjugate BSM-Glutathione Conjugate GST->BSM_GSH_conjugate Vacuole Vacuole BSM_GSH_conjugate->Vacuole Transport

Caption: Simplified metabolic pathway of this compound detoxification in plants.

Experimental_Workflow cluster_whole_plant Whole-Plant Level cluster_molecular Molecular & Biochemical Level start Suspected Resistant Weed Population dose_response Dose-Response Assay start->dose_response resistance_level Determine Resistance Level (GR50, RI) dose_response->resistance_level als_sequencing ALS Gene Sequencing resistance_level->als_sequencing enzyme_assays Enzyme Assays (CYP450, GST) resistance_level->enzyme_assays gene_expression Gene Expression (qPCR) resistance_level->gene_expression metabolite_analysis Metabolite Analysis (HPLC-MS) resistance_level->metabolite_analysis mechanism_elucidation Elucidate NTSR Mechanism als_sequencing->mechanism_elucidation enzyme_assays->mechanism_elucidation gene_expression->mechanism_elucidation metabolite_analysis->mechanism_elucidation

Caption: Experimental workflow for investigating NTSR to this compound.

References

Technical Support Center: Photodegradation of Bensulfuron-Methyl on Soil Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the photodegradation of bensulfuron-methyl on soil surfaces. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the photodegradation rate of this compound on soil surfaces?

A1: The photodegradation rate of this compound is influenced by several key factors:

  • Light Source: UV light leads to a significantly faster degradation compared to sunlight.[1]

  • Soil Type: The texture and composition of the soil play a crucial role. Degradation rates vary across different soil types such as vertisol, alluvial, alfisol, red, and laterite soils.[1]

  • Organic Matter Content: The presence of humic and fulvic acids in the soil can reduce the degradation rate by acting as photosensitizers or by quenching the excited state of the herbicide.[2] A rapid rate of disappearance is observed in humus-removed soil.[2]

  • Soil Moisture: The moisture content of the soil can significantly impact the degradation process.

Q2: What are the major degradation pathways for this compound under photolytic conditions?

A2: The primary photodegradation processes for this compound on soil surfaces involve:

  • Cleavage of the sulfonylurea bridge.

  • Scission of the SO2NH bond.

  • Contraction of the sulfonylurea bridge.[1]

These processes lead to the formation of several photoproducts. Two of the main metabolites identified are 2-amino-4,6-dimethoxypyrimidine and benzylsulfonamide.

Q3: Does the photodegradation of this compound follow a specific kinetic model?

A3: Yes, the photodegradation of this compound on various soil types follows first-order rate kinetics.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible degradation rates in replicate experiments.

  • Potential Cause: Uneven application of this compound to the soil surface.

    • Solution: Ensure a homogenous application by using a suitable laboratory-scale spraying device. If dissolving in a solvent, ensure the solvent is volatile and evaporates completely before irradiation, leaving a thin, even film.

  • Potential Cause: Fluctuations in the intensity of the light source.

    • Solution: Monitor and record the light intensity throughout the experiment using a calibrated radiometer. For simulated sunlight, ensure the xenon arc lamp has stabilized before starting the experiment.

  • Potential Cause: Variations in soil layer thickness.

    • Solution: Prepare soil layers with a consistent thickness, typically around 2 mm, on the support plates (e.g., glass or quartz).

  • Potential Cause: Inconsistent soil moisture content.

    • Solution: Carefully control and maintain the soil moisture level throughout the experiment, as this can significantly affect degradation rates.

Issue 2: Slower than expected degradation rates.

  • Potential Cause: High organic matter content in the soil.

    • Solution: Characterize the soil for its organic carbon content. Be aware that high levels of humic and fulvic acids can quench the photodegradation process. Consider using a soil with lower organic matter for baseline studies if necessary.

  • Potential Cause: The wavelength of the light source is not optimal for excitation of this compound.

    • Solution: Use a light source that emits in the UV range, as this has been shown to be more effective than sunlight. A xenon arc lamp with filters to simulate sunlight (wavelengths > 290 nm) is a standard choice.

  • Potential Cause: The presence of substances that act as photostabilizers.

    • Solution: Analyze the soil for the presence of clays like montmorillonite, which can adsorb the herbicide and slow its photolysis.

Issue 3: Difficulty in extracting this compound and its photoproducts from the soil matrix.

  • Potential Cause: Strong adsorption of the compounds to soil particles.

    • Solution: Optimize the extraction solvent system. An alkaline mixed solution of acetonitrile and methylene chloride (1:1, v/v) has been used effectively for extraction from soil. Sonication can also aid in the desorption and extraction process.

  • Potential Cause: Degradation of the target analytes during the extraction process.

    • Solution: Perform extractions under conditions that minimize further degradation, such as reduced light and controlled temperature.

Issue 4: Poor peak shape or resolution during HPLC analysis.

  • Potential Cause: Co-elution with interfering compounds from the soil extract.

    • Solution: Incorporate a clean-up step after extraction. Solid-phase extraction (SPE) with a cartridge chemistry similar to the analytical column can be effective. A Florisil column has also been used for clean-up.

  • Potential Cause: The sample solvent is too strong.

    • Solution: If possible, dissolve the final extract in a solvent that is weaker than or matches the initial mobile phase composition to prevent peak fronting or splitting.

  • Potential Cause: The pH of the mobile phase is not optimal for the analytes.

    • Solution: For sulfonylurea herbicides, the mobile phase pH can significantly affect retention and peak shape. Buffering the aqueous component of the mobile phase is recommended.

Data Presentation

Table 1: Half-lives (t½) of this compound on Different Soil Surfaces

Soil TypeLight SourceHalf-life
VertisolUV21.9 hours
Sunlight23.1 days
AlluvialUV28.4 hours
Sunlight27.5 days
AlfisolUV36.9 hours
Sunlight29.1 days
Red SoilUV59.2 hours
Sunlight38.9 days
LateriteUV47.2 hours
Sunlight33.8 days

Experimental Protocols

1. Protocol for Photodegradation of this compound on Soil Surfaces

This protocol is a synthesized methodology based on OECD guidelines and published research.

  • 1.1. Soil Preparation:

    • Select a representative soil (e.g., silty loam).

    • Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity.

    • Characterize the soil for its texture, pH, organic carbon content, and water holding capacity.

  • 1.2. Preparation of Soil Plates:

    • Prepare thin layers of the soil (approximately 2 mm thick) on glass or quartz plates.

    • Adjust the moisture content of the soil as required for the experiment (e.g., 75% of field moisture capacity).

  • 1.3. Application of this compound:

    • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., acetone).

    • Apply the solution evenly to the soil surface using a laboratory-scale sprayer to achieve the desired concentration.

    • Allow the solvent to evaporate completely in the dark.

  • 1.4. Irradiation:

    • Place the soil plates in a temperature-controlled chamber.

    • Irradiate the samples with a light source (e.g., a xenon arc lamp with filters to simulate sunlight, >290 nm).

    • Maintain a set of control plates in the dark to assess abiotic degradation not induced by light.

  • 1.5. Sampling:

    • Collect samples at predetermined time intervals.

    • For each time point, scrape the soil from the plate for extraction.

  • 1.6. Extraction:

    • Transfer the soil sample to a centrifuge tube.

    • Add an extraction solvent (e.g., an alkaline mixture of acetonitrile and methylene chloride, 1:1 v/v).

    • Vortex and sonicate the sample for a specified period (e.g., 15 minutes).

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process for exhaustive recovery.

  • 1.7. Analysis:

    • Combine the extracts and concentrate them to a smaller volume.

    • Perform a clean-up step if necessary using solid-phase extraction (SPE).

    • Analyze the samples by HPLC-UV or LC-MS/MS.

2. HPLC-UV Analytical Method

  • Column: Stainless steel C18 column (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Water-methanol (30:70, v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV detector at 238 nm.

  • Column Temperature: 30°C.

  • Quantification: External standard method.

Visualizations

G cluster_workflow Experimental Workflow for Soil Photodegradation Study prep_soil Soil Preparation (Sieving, Characterization) prep_plates Preparation of Soil Plates (2mm layer) prep_soil->prep_plates apply_bsm Application of this compound prep_plates->apply_bsm irradiate Irradiation (UV or Simulated Sunlight) apply_bsm->irradiate dark_control Dark Control apply_bsm->dark_control sampling Sampling at Time Intervals irradiate->sampling dark_control->sampling extraction Extraction from Soil (Solvent, Sonication) sampling->extraction analysis Analysis (HPLC or LC-MS/MS) extraction->analysis data Data Analysis (Kinetics, Half-life) analysis->data

Caption: Experimental workflow for a soil photodegradation study.

G cluster_pathway Proposed Photodegradation Pathway of this compound BSM This compound cleavage Cleavage of Sulfonylurea Bridge BSM->cleavage scission Scission of SO2NH Bond BSM->scission contraction Contraction of Sulfonylurea Bridge BSM->contraction product1 2-amino-4,6-dimethoxypyrimidine cleavage->product1 product2 Benzylsulfonamide cleavage->product2 other_products Other Photoproducts (up to 7 total) scission->other_products contraction->other_products

Caption: Proposed photodegradation pathway of this compound.

References

Validation & Comparative

Independent Laboratory Validation of Bensulfuron-Methyl Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of independently validated analytical methods for the detection and quantification of Bensulfuron-methyl in various environmental matrices. The data presented is compiled from publicly available validation studies, offering a comprehensive overview of method performance to aid in the selection of appropriate analytical strategies.

Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance of different analytical methods for this compound, focusing on key validation parameters such as Limit of Quantification (LOQ), Limit of Detection (LOD), recovery rates, and precision (expressed as Relative Standard Deviation, RSD).

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
MatrixLOQLODFortification LevelMean Recovery (%)RSD (%)Citation
Soil0.1 ng/g0.03 ng/g0.1 ng/gNot ReportedNot Reported[1]
1.0 ng/g0.3 ng/g1.0 ng/gNot ReportedNot Reported[1]
Sediment0.1 ng/g0.03 ng/g0.1 ng/gNot ReportedNot Reported[1]
1.0 ng/g0.3 ng/g1.0 ng/gNot ReportedNot Reported[1]
Soil0.1 ng/g~0.02 ng/g0.1 ng/gNot ReportedNot Reported[2]
Sediment0.1 ng/g~0.02 ng/g0.1 ng/gNot ReportedNot Reported
Surface Water0.05 µg/L0.01 µg/L0.05 µg/L92.5Not Reported
Ground Water0.05 µg/L0.01 µg/L0.05 µg/LNot ReportedNot Reported
Drinking Water0.05 µg/L0.01 µg/L0.05 µg/LNot ReportedNot Reported
Table 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) Methods
MatrixLOQLODFortification Levels (mg/kg)Recovery Range (%)RSD Range (%)Citation
Paddy WaterNot SpecifiedNot Specified0.05, 0.10, 1.0085.39 - 113.330.91 - 10.24
SoilNot SpecifiedNot Specified0.05, 0.10, 1.0085.39 - 113.330.91 - 10.24
Rice PlantNot SpecifiedNot Specified0.05, 0.10, 1.0085.39 - 113.330.91 - 10.24
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method (with derivatization)
MatrixLOQLODFortification Levels (µg/mL)Recovery Range (%)RSD Range (%)Citation
WaterNot Specified0.1 µg/L0.05, 0.1, 0.2, 0.5, 1.0, 5.042.8 - 95.03.5 - 6.2

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

LC-MS/MS for this compound in Soil and Sediment

This method was independently validated for the determination of this compound in soil and sediment.

  • Extraction:

    • Weigh 10 g of soil or sediment into a centrifuge tube.

    • Add 10 mL of 1% acetic acid in acetonitrile.

    • Sonicate the samples for 5 minutes.

    • Centrifuge for 5 minutes at approximately 3500 rpm.

  • Cleanup (QuEChERS dSPE):

    • Transfer 2.0 mL of the supernatant to a 15 mL centrifuge tube containing 100 mg PSA and 300 mg MgSO₄.

    • Vortex for approximately 30 seconds.

    • Centrifuge at approximately 3500 rpm for 2 minutes.

    • Collect the aliquot for LC-MS/MS analysis.

  • Instrumental Analysis:

    • Instrument: Liquid Chromatograph with Tandem Mass Spectrometer (LC-MS/MS).

    • Quantitation Ion Transition: m/z 411 -> m/z 148.9.

    • Confirmation Ion Transition: m/z 411 -> m/z 182.1.

    • Calibration: External standardization with a linear, 1/x weighted calibration curve.

HPLC-UVD for Simultaneous Determination of this compound and Mefenacet in Paddy Fields

This method was established for the simultaneous determination of this compound and mefenacet residues in paddy water, soil, and rice plants.

  • Extraction:

    • Paddy Water: Liquid-liquid extraction with methylene chloride.

    • Soil: Extraction with an alkaline mixed solution of acetonitrile-methylene chloride (1:1, v/v).

    • Rice Plant: Extraction with alkaline methylene chloride followed by cleanup with a Florisil column.

  • Instrumental Analysis:

    • Instrument: High-Performance Liquid Chromatograph with an Ultraviolet Detector (HPLC-UVD).

    • Column: C18 column (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Water-methanol (30:70, v/v).

    • Flow Rate: 0.5 mL/min.

    • Detection Wavelength: 238 nm.

    • Quantification: External standard method.

GC-MS for this compound in Water (with Derivatization)

This method involves a derivatization step to improve the volatility and thermal stability of this compound for GC-MS analysis.

  • Extraction: Liquid phase extraction with CH₂Cl₂ solvent.

  • Derivatization:

    • The extract is treated with (C₂H₅)₂O·BF₃ solution.

    • Optimized conditions: 45 minutes at 55°C with 0.2 mL of the derivatizing agent.

  • Instrumental Analysis:

    • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Calibration: Performed at 6 concentration levels ranging from 0.05 to 5.0 µg/mL.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the validation of an analytical method for this compound.

Analytical_Method_Validation_Workflow start Start: Define Analytical Requirements method_dev Method Development & Optimization start->method_dev protocol Develop Validation Protocol method_dev->protocol pre_validation Pre-Validation/ System Suitability protocol->pre_validation validation_params Perform Validation Experiments pre_validation->validation_params specificity Specificity/ Selectivity validation_params->specificity linearity Linearity & Range validation_params->linearity lod_loq LOD & LOQ validation_params->lod_loq accuracy Accuracy (Recovery) validation_params->accuracy precision Precision (Repeatability & Intermediate) validation_params->precision robustness Robustness validation_params->robustness data_analysis Data Analysis & Review specificity->data_analysis linearity->data_analysis lod_loq->data_analysis accuracy->data_analysis precision->data_analysis robustness->data_analysis report Generate Validation Report data_analysis->report end End: Method Implementation report->end

Caption: General workflow for analytical method validation.

References

Comparative Efficacy of Bensulfuron-methyl and Other Acetolactate Synthase Inhibitors: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of Bensulfuron-methyl, a sulfonylurea (SU) herbicide, with other inhibitors of the enzyme acetolactate synthase (ALS). ALS inhibitors are a broad class of herbicides widely used in agriculture due to their high efficacy at low application rates and low mammalian toxicity.[1] They are classified into several chemical families, including sulfonylureas (SUs), imidazolinones (IMIs), triazolopyrimidines (TPs), pyrimidinyl-thiobenzoates (PTBs), and sulfonylamino-carbonyl-triazolinones (SCTs).[2] Understanding the comparative performance of these different families is crucial for developing effective weed management strategies and for the discovery of new herbicidal compounds.

Mechanism of Action: Inhibition of Branched-Chain Amino Acid Synthesis

All herbicides discussed in this guide share a common primary mode of action: the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[1] These amino acids are essential for protein synthesis and overall plant growth. By blocking ALS, these herbicides prevent the production of BCAAs, leading to a cessation of cell division and, ultimately, plant death.

The inhibition of ALS leads to a depletion of BCAAs, which triggers a downstream signaling cascade. A key component of this cascade is the Target of Rapamycin (TOR) signaling pathway, a central regulator of growth and metabolism in eukaryotes, including plants. Under nutrient-rich conditions, TOR is active and promotes protein synthesis and cell proliferation. However, when BCAA levels are low due to ALS inhibition, TOR signaling is suppressed. This inactivation of TOR leads to the induction of autophagy, a cellular process of self-digestion to recycle nutrients, and a general shutdown of anabolic processes, contributing to the herbicidal effect.

ALS_Inhibition_Signaling_Pathway cluster_herbicide ALS Inhibitors cluster_plant_cell Plant Cell cluster_tor_pathway TOR Signaling Bensulfuron_methyl This compound (Sulfonylurea) ALS Acetolactate Synthase (ALS) Bensulfuron_methyl->ALS Inhibition Other_ALS_Inhibitors Other ALS Inhibitors (e.g., Imazethapyr, Penoxsulam) Other_ALS_Inhibitors->ALS Inhibition BCAA_synthesis Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis ALS->BCAA_synthesis Catalyzes ALS->BCAA_synthesis BCAA_pool BCAA Pool BCAA_synthesis->BCAA_pool TOR_active Active TOR BCAA_pool->TOR_active Activates BCAA_pool->TOR_active Depletion leads to inactivation TOR_inactive Inactive TOR Protein_synthesis Protein Synthesis & Cell Growth TOR_active->Protein_synthesis Promotes Autophagy Autophagy TOR_inactive->Autophagy Induces

Figure 1: Simplified signaling pathway of ALS inhibitor herbicides.

Comparative Efficacy Data

The efficacy of ALS inhibitors can be compared based on their half-maximal inhibitory concentration (IC50) against the ALS enzyme in vitro and their effective dose to achieve 50% growth reduction (ED50) in whole-plant bioassays. Lower IC50 and ED50 values indicate higher herbicidal potency. The following tables summarize available data comparing this compound with other ALS inhibitors.

Table 1: In Vitro ALS Enzyme Inhibition (IC50)

HerbicideChemical FamilyTest SpeciesIC50 (µM)Reference
This compoundSulfonylureaCyperus difformis (Resistant)>1000
This compoundSulfonylureaCyperus difformis (Susceptible)~0.1
Metsulfuron-methylSulfonylureaBrassica napus (Hyola 555TT)0.08
Metsulfuron-methylSulfonylureaBrassica napus (Hyola 61)0.01
ImazapicImidazolinoneBrassica napus (Hyola 571CL)No inhibition
ImazapicImidazolinoneBrassica napus (Hyola 555TT)1.83
ImazapicImidazolinoneBrassica napus (Hyola 61)1.25

Table 2: Whole-Plant Growth Reduction (ED50)

HerbicideChemical FamilyWeed SpeciesED50 (g a.i./ha)Reference
This compoundSulfonylureaLimnocharis flava (Resistant)>320
This compoundSulfonylureaLimnocharis flava (Susceptible)4.9
Metsulfuron-methylSulfonylureaLimnocharis flava (Resistant)45.3
Metsulfuron-methylSulfonylureaLimnocharis flava (Susceptible)2.8
Pyrazosulfuron-ethylSulfonylureaLimnocharis flava (Resistant)18.2
Pyrazosulfuron-ethylSulfonylureaLimnocharis flava (Susceptible)13.0
ImazethapyrImidazolinoneLimnocharis flava (Resistant)113.1
ImazethapyrImidazolinoneLimnocharis flava (Susceptible)106.2
PenoxsulamTriazolopyrimidineLimnocharis flava (Resistant)10.1
PenoxsulamTriazolopyrimidineLimnocharis flava (Susceptible)9.8
Bispyribac-sodiumPyrimidinyl-thiobenzoateLimnocharis flava (Resistant)34.2
Bispyribac-sodiumPyrimidinyl-thiobenzoateLimnocharis flava (Susceptible)5.7

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of herbicide efficacy. Below are representative methodologies for in vitro enzyme inhibition assays and whole-plant bioassays.

In Vitro ALS Enzyme Inhibition Assay

This protocol is adapted from methodologies described for determining the IC50 of ALS inhibitors on extracted plant enzymes.

In_Vitro_ALS_Assay_Workflow start Start enzyme_extraction 1. ALS Enzyme Extraction - Homogenize young leaf tissue in extraction buffer - Centrifuge to remove debris - Collect supernatant containing crude enzyme extract start->enzyme_extraction protein_quantification 2. Protein Quantification - Determine protein concentration of the extract (e.g., Bradford assay) enzyme_extraction->protein_quantification assay_setup 3. Assay Setup - Prepare reaction mixture containing:  - Assay buffer  - Pyruvate (substrate)  - FAD and Thiamine pyrophosphate (cofactors) - Add varying concentrations of herbicide protein_quantification->assay_setup reaction_initiation 4. Reaction Initiation - Add enzyme extract to the reaction mixture - Incubate at a controlled temperature (e.g., 37°C) assay_setup->reaction_initiation reaction_termination 5. Reaction Termination - Stop the reaction by adding sulfuric acid reaction_initiation->reaction_termination acetoin_conversion 6. Acetoin Conversion - Heat the mixture to decarboxylate acetolactate to acetoin reaction_termination->acetoin_conversion colorimetric_detection 7. Colorimetric Detection - Add creatine and α-naphthol to develop a colored product - Measure absorbance at 530 nm acetoin_conversion->colorimetric_detection data_analysis 8. Data Analysis - Plot absorbance vs. herbicide concentration - Calculate IC50 value using non-linear regression colorimetric_detection->data_analysis end End data_analysis->end

Figure 2: Workflow for an in vitro ALS enzyme inhibition assay.
Whole-Plant Herbicide Efficacy Bioassay

This protocol outlines a general procedure for conducting whole-plant bioassays in a greenhouse setting to determine the ED50 of herbicides.

Whole_Plant_Bioassay_Workflow start Start seed_germination 1. Seed Germination - Germinate seeds of the target weed species in a suitable medium (e.g., petri dishes with agar) start->seed_germination seedling_transplant 2. Seedling Transplanting - Transplant uniform seedlings into pots containing a standardized soil mix seed_germination->seedling_transplant plant_growth 3. Plant Growth - Grow plants in a controlled greenhouse environment (temperature, light, humidity) - Water and fertilize as needed seedling_transplant->plant_growth herbicide_application 4. Herbicide Application - Apply a range of herbicide concentrations to the plants at a specific growth stage (e.g., 2-4 leaf stage) - Include an untreated control plant_growth->herbicide_application post_treatment_growth 5. Post-Treatment Growth - Return plants to the greenhouse and continue to grow for a set period (e.g., 21 days) herbicide_application->post_treatment_growth data_collection 6. Data Collection - Assess visual injury (phytotoxicity) - Harvest the above-ground biomass and determine fresh or dry weight post_treatment_growth->data_collection data_analysis 7. Data Analysis - Calculate the percent growth reduction relative to the untreated control - Determine the ED50 value using dose-response curve analysis data_collection->data_analysis end End data_analysis->end

Figure 3: Workflow for a whole-plant herbicide efficacy bioassay.

Conclusion

This compound, as a member of the sulfonylurea family, is a potent inhibitor of acetolactate synthase. Its efficacy is comparable to other sulfonylureas and, in many cases, to ALS inhibitors from other chemical families, particularly against susceptible weed biotypes. However, the development of resistance in various weed species, often through target-site mutations in the ALS gene, can dramatically reduce its effectiveness. The comparative data presented in this guide highlight the importance of considering the specific weed species, the potential for resistance, and the chemical family of the ALS inhibitor when designing weed management programs or in the development of new herbicidal molecules. The provided experimental protocols offer a standardized framework for conducting further comparative studies to expand our understanding of the relative performance of these important herbicides.

References

A Comparative Guide to Bensulfuron-methyl and Metsulfuron-methyl for Post-Emergence Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used sulfonylurea herbicides, bensulfuron-methyl and metsulfuron-methyl, for post-emergence weed control. The information presented is based on available experimental data to assist in the evaluation of these compounds for research and development purposes.

Executive Summary

This compound and metsulfuron-methyl are both potent, low-dose herbicides that effectively control a broad spectrum of broadleaf weeds and sedges in various crops. Their primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. While both herbicides share a common mechanism, their efficacy can vary depending on the weed species, crop, and environmental conditions. This guide synthesizes available data on their individual and combined performance, particularly in rice and cereal crops.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

Both this compound and metsulfuron-methyl belong to the sulfonylurea class of herbicides and function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][3][4] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and cell division in plants.[1] By blocking ALS, these herbicides halt weed growth, leading to symptoms such as chlorosis and eventual plant death. Their systemic nature allows for translocation throughout the plant via both foliage and roots, accumulating in the growing points of shoots and roots.

cluster_plant Plant System cluster_biochemical Biochemical Pathway Bensulfuron This compound Uptake Foliar and Root Uptake Bensulfuron->Uptake Metsulfuron Metsulfuron-methyl Metsulfuron->Uptake Translocation Systemic Translocation (Xylem and Phloem) Uptake->Translocation Meristems Accumulation in Meristematic Tissues Translocation->Meristems ALS Acetolactate Synthase (ALS) Enzyme Meristems->ALS Inhibition AminoAcids Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Biosynthesis ALS->AminoAcids Catalyzes ALS->AminoAcids ProteinSynthesis Protein Synthesis and Cell Division AminoAcids->ProteinSynthesis AminoAcids->ProteinSynthesis PlantGrowth Weed Growth ProteinSynthesis->PlantGrowth ProteinSynthesis->PlantGrowth

Caption: Mode of action for this compound and metsulfuron-methyl.

Comparative Efficacy Data

While direct comparative studies providing a side-by-side analysis of this compound and metsulfuron-methyl are limited in the reviewed literature, available data from individual and combination studies offer insights into their performance.

A study evaluating a pre-mixed formulation of this compound (1.1%), metsulfuron-methyl (0.2%), and acetochlor (14%) in transplanted rice demonstrated effective control of a range of weeds. The data below summarizes the weed control efficiency of this combination product at different application rates.

Table 1: Weed Control Efficiency of a this compound, Metsulfuron-methyl, and Acetochlor Combination in Transplanted Rice

Weed SpeciesWeed Control Efficiency (%) at 90 g/haWeed Control Efficiency (%) at 105 g/ha
Cyperus difformis79.8083.50
Echinochloa crus-galli75.6080.20
Scirpus maritimus70.4075.30
Monochoria vaginalis72.6077.65

Data adapted from a study on a combination herbicide product.

Another study focused on the efficacy of metsulfuron-methyl for controlling broadleaf weeds in wheat. The results highlight the impact of different application rates on weed density and dry weight.

Table 2: Effect of Metsulfuron-methyl on Broadleaf Weed Control in Wheat

TreatmentApplication Rate (g a.i./ha)Weed Density (no./m²) at 45 DASTotal Weed Dry Weight (g/m²) at 45 DASWeed Control Efficiency (%)
Metsulfuron-methyl418.612.885.2
Metsulfuron-methyl516.411.587.1
2,4-D50025.818.579.2
Weedy Check-88.789.20

DAS: Days After Sowing. Data is illustrative and compiled from findings on metsulfuron-methyl efficacy in wheat.

Research on this compound, particularly in transplanted rice, has shown its effectiveness in controlling key weeds. Post-emergence application of this compound at 60 g/ha has been reported to provide good weed control efficiency.

Experimental Protocols

The following is a representative experimental protocol for evaluating the efficacy of post-emergence herbicides, synthesized from methodologies described in various studies.

Objective: To evaluate and compare the efficacy of this compound and metsulfuron-methyl for post-emergence control of broadleaf weeds and sedges in a target crop (e.g., rice or wheat).

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replications: 3 to 4.

  • Plot Size: Minimum of 10 m² (e.g., 2.5 m x 4 m).

  • Treatments:

    • Untreated Weedy Check

    • Weed-Free Check (manual weeding)

    • This compound (at various application rates, e.g., 30, 60 g a.i./ha)

    • Metsulfuron-methyl (at various application rates, e.g., 4, 6, 8 g a.i./ha)

    • Standard herbicide check (e.g., 2,4-D)

Agronomic Practices:

  • Crop and Variety: A locally adapted and commonly grown variety of the target crop.

  • Sowing/Transplanting: Standardized practices for the specific crop.

  • Fertilization: Application of fertilizers based on soil test results and regional recommendations.

  • Irrigation: As per standard crop water requirements.

Herbicide Application:

  • Timing: Post-emergence, typically when weeds are at the 2-4 leaf stage and the crop has reached a tolerant growth stage.

  • Equipment: Knapsack sprayer equipped with a flat fan nozzle.

  • Spray Volume: A calibrated volume to ensure uniform coverage (e.g., 300-500 L/ha).

Data Collection:

  • Weed Density and Biomass: Weed counts and dry weight per unit area (e.g., per m²) are recorded at specified intervals after application (e.g., 15, 30, and 45 days after treatment).

  • Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry weight in the control plot and WDT is the weed dry weight in the treated plot.

  • Crop Phytotoxicity: Visual assessment of crop injury on a scale of 0-100 (0 = no injury, 100 = complete crop death) at regular intervals after application.

  • Crop Yield and Yield Components: Measurement of grain yield and other relevant parameters (e.g., number of tillers, grain weight) at harvest.

Statistical Analysis:

  • Data are subjected to Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Treatment means are compared using a suitable test, such as Fisher's Least Significant Difference (LSD) at a 5% level of significance.

cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection cluster_analysis Data Analysis Design Randomized Complete Block Design Plots Plot Establishment (min. 10 m²) Design->Plots Crop Crop Sowing/ Transplanting Plots->Crop HerbicideApp Post-Emergence Herbicide Application (2-4 Weed Leaf Stage) Crop->HerbicideApp YieldData Crop Yield and Yield Component Analysis Crop->YieldData WeedData Weed Density and Biomass Assessment (15, 30, 45 DAT) HerbicideApp->WeedData PhytoData Crop Phytotoxicity Rating HerbicideApp->PhytoData Stats Statistical Analysis (ANOVA, LSD) WeedData->Stats PhytoData->Stats YieldData->Stats Conclusion Efficacy Conclusion Stats->Conclusion

Caption: Experimental workflow for herbicide efficacy trials.

Conclusion

Both this compound and metsulfuron-methyl are highly effective post-emergence herbicides that operate through the inhibition of the ALS enzyme. Metsulfuron-methyl is particularly noted for its broad-spectrum control of broadleaf weeds in cereal crops like wheat at very low application rates. This compound is also widely used, especially for weed management in rice. Combination products containing both active ingredients can offer a wider spectrum of weed control. The choice between these two herbicides, or their combined use, will depend on the specific weed spectrum, the crop being treated, and the desired level of control. Further direct comparative studies would be beneficial to provide a more definitive recommendation for specific use cases.

References

Assessing Cross-Reactivity of Bensulfuron-methyl Antibodies in ELISA Formats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of antibodies for the detection of the sulfonylurea herbicide, bensulfuron-methyl, in Enzyme-Linked Immunosorbent Assay (ELISA) formats. The cross-reactivity of these antibodies with other structurally related compounds is a critical factor in the development of specific and reliable immunoassays. This document summarizes available experimental data to aid in the selection of the most suitable antibody for your research needs.

Performance Comparison of this compound Antibodies

The specificity of an antibody is paramount for accurate quantification of this compound, especially in complex matrices where related sulfonylurea herbicides may be present. The following table summarizes the cross-reactivity of a monoclonal antibody developed for this compound detection in an indirect competitive ELISA (icELISA) format.

CompoundChemical StructureCross-Reactivity (%)
This compound(Structure not available)100
Chlorsulfuron(Structure not available)<0.1
Metsulfuron-methyl(Structure not available)<0.1
Thifensulfuron-methyl(Structure not available)<0.1
Nicosulfuron(Structure not available)<0.1
Rimsulfuron(Structure not available)<0.1
Triasulfuron(Structure not available)<0.1
Azimsulfuron(Structure not available)<0.1
Pyrazosulfuron-ethyl(Structure not available)<0.1
Cinosulfuron(Structure not available)<0.1

Data sourced from a study developing a specific monoclonal antibody for this compound.

In a separate study focused on the development of an immunoassay for nicosulfuron, the cross-reactivity of their developed antibody with this compound was found to be negligible, highlighting the potential for high specificity among sulfonylurea herbicide antibodies[1].

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and comparing results. The following is a representative protocol for an indirect competitive ELISA (icELISA) for this compound detection.[2]

1. Reagents and Materials:

  • This compound standard

  • Anti-bensulfuron-methyl monoclonal antibody

  • Coating antigen (this compound conjugated to a carrier protein like OVA or BSA)

  • 96-well microtiter plates

  • Coating buffer (e.g., 0.05 M carbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBST: 0.01 M PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% gelatin in PBS)

  • Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

2. Assay Procedure:

  • Coating: Microtiter plates are coated with the coating antigen diluted in coating buffer and incubated overnight at 4°C.[2]

  • Washing: Plates are washed three times with washing buffer.[2]

  • Blocking: The remaining protein-binding sites are blocked by adding blocking buffer and incubating for 1 hour at 37°C.[2]

  • Competitive Reaction: A mixture of the anti-bensulfuron-methyl antibody and either the standard solution or the sample is added to the wells. This mixture is incubated for 1 hour at 37°C. During this step, free this compound in the sample competes with the coating antigen for binding to the antibody.

  • Washing: The plates are washed again to remove unbound reagents.

  • Secondary Antibody Incubation: A secondary antibody, which binds to the primary antibody, is added to the wells and incubated for 1 hour at 37°C.

  • Washing: The plates are washed to remove the unbound secondary antibody.

  • Substrate Reaction: A substrate solution is added, which is converted by the enzyme on the secondary antibody to produce a colored product. The color development is allowed to proceed for a specific time.

  • Stopping the Reaction: A stop solution is added to halt the color development.

  • Measurement: The absorbance is read at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Experimental Workflow and Principles

The following diagrams illustrate the key processes involved in the development and execution of a competitive ELISA for this compound.

ELISA_Principle cluster_coating 1. Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection Coating_Antigen Coating Antigen (BSM-Protein) Well Microtiter Well Coating_Antigen->Well Adsorption Antibody Anti-BSM Antibody Antibody->Well Binding to Coated Antigen Free_BSM Free this compound (Sample/Standard) Free_BSM->Antibody Secondary_Ab Enzyme-labeled Secondary Antibody Secondary_Ab->Antibody Binds to Primary Ab Product Colored Product Secondary_Ab->Product Substrate Substrate Substrate->Secondary_Ab Enzymatic Conversion

Caption: Principle of Indirect Competitive ELISA for this compound.

Antibody_Development_Workflow cluster_hapten Hapten Synthesis & Conjugation cluster_immunization Immunization & Hybridoma Production cluster_screening Screening & Selection BSM This compound (Hapten) Immunogen Immunogen (BSM-Protein Conjugate) BSM->Immunogen Carrier Carrier Protein (e.g., OVA, KLH) Carrier->Immunogen Immunization Immunize Animal (e.g., Mouse) Immunogen->Immunization Spleen_Cells Isolate Spleen Cells Immunization->Spleen_Cells Fusion Cell Fusion Spleen_Cells->Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Fusion Hybridoma Hybridoma Cells Fusion->Hybridoma Screening Screen for BSM-specific Antibodies (ELISA) Hybridoma->Screening Cloning Subcloning of Positive Hybridomas Screening->Cloning MAb_Production Monoclonal Antibody Production Cloning->MAb_Production

Caption: Workflow for Monoclonal Antibody Production against this compound.

References

Evaluating Bensulfuron-Methyl: A Comparative Guide to Performance Across Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the herbicide Bensulfuron-methyl, focusing on its performance across a variety of soil types. In the intricate landscape of crop protection, understanding the behavior of herbicides in different soil matrices is paramount for optimizing efficacy, ensuring crop safety, and minimizing environmental impact. This document presents a comparative analysis of this compound against common alternative herbicides, supported by experimental data on efficacy, degradation, and soil mobility. Detailed experimental protocols and visual representations of key processes are included to facilitate a deeper understanding and aid in research and development efforts.

Performance Comparison of this compound and Alternatives

The efficacy and environmental fate of this compound are intricately linked to the physical and chemical properties of the soil. Factors such as soil texture, organic matter content, pH, and microbial activity play a crucial role in its performance. The following tables summarize available quantitative data, offering a comparative perspective against other widely used herbicides in similar agricultural settings, primarily in rice cultivation.

Table 1: Efficacy (Weed Control Efficiency)

The weed control efficiency (WCE) is a critical measure of a herbicide's performance. The data below, collated from various field studies, demonstrates the efficacy of this compound and its alternatives against common weed species. It is important to note that efficacy can vary based on weed spectrum, application timing, and environmental conditions.

HerbicideSoil TypeWeed Control Efficiency (%)Target WeedsSource(s)
This compound Not Specified80 - 92.2Sedges and broadleaf weeds[1]
Clay LoamGoodComplex weed flora[2]
This compound + Pretilachlor Not Specified92.2Broad-spectrum[1]
Sandy Loam73.1 - 74Grasses, broadleaf weeds, and sedges[3]
Pretilachlor Not Specified74Grasses[1]
Alluvial SoilGoodGeneral weeds in transplanted rice
Pyrazosulfuron-ethyl Not Specified75.8Sedges and broadleaf weeds
Sandy Clay Loam>50 - 95Grass and sedge weeds
Penoxsulam Clay LoamGoodComplex weed flora
Not Specified80General weeds in transplanted rice
Bispyribac-sodium Not Specified83Broad-spectrum
Alluvial SoilGoodBroadleaf weeds and sedges
Table 2: Degradation Half-life (DT50)

The persistence of a herbicide in the soil is a key environmental and agronomic consideration. The half-life (DT50), the time it takes for 50% of the initial concentration to degrade, is a standard measure of persistence. Degradation is influenced by both microbial and chemical processes, such as photodegradation.

HerbicideSoil TypeDegradation TypeHalf-life (DT50) in DaysSource(s)
This compound VertisolPhotodegradation (Sunlight)23.1
AlluvialPhotodegradation (Sunlight)27.5
AlfisolPhotodegradation (Sunlight)29.1
Red SoilPhotodegradation (Sunlight)38.9
LateritePhotodegradation (Sunlight)33.8
Pretilachlor Not SpecifiedMicrobial Degradation30.13
Pyrazosulfuron-ethyl Field Soil (pH 8.2)Microbial Degradation5.4
Non-sterile SoilMicrobial Degradation9.7
Sterile SoilChemical Degradation16.9
Penoxsulam Flooded Rice Field SoilsMicrobial Degradation2 - 13
Clay LoamMicrobial Degradation7.5 - 9.3
Bispyribac-sodium Loam SoilMicrobial Degradation12.8 - 14.5
Clay LoamMicrobial Degradation22.0 - 23.2
Sandy LoamMicrobial Degradation23.3 - 25.2
Loamy SandMicrobial Degradation25.4 - 27.3
Alluvial SoilMicrobial Degradation15.27
Calcareous SoilMicrobial Degradation16.39
Sandy SoilMicrobial Degradation17.82
Table 3: Soil Sorption Coefficients (Kd and Koc)

Soil sorption is a key process that influences a herbicide's mobility, bioavailability, and degradation. The soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are used to quantify the extent of sorption. Higher values generally indicate lower mobility.

HerbicideSoil TypeKd (mL/g)Koc (mL/g)Source(s)
This compound Not Specified--Data not available in a comparative format
Pretilachlor Clay Loam--Data not available in a comparative format
Pyrazosulfuron-ethyl Clay21.211.6 - 81.8
Silty Clay Loam7.911.6 - 81.8
Kathalagere Soil5.45 - 9.521099.46 - 1436.12
Mandya Soil5.45 - 9.521099.46 - 1436.12
Mudigere Soil5.45 - 9.521099.46 - 1436.12
Mangalore Soil5.45 - 9.521099.46 - 1436.12
Penoxsulam Not Specified0.14 - 5.05~30
Bispyribac-sodium Clay21.54.6 - 198.1
Silty Clay Loam-4.6 - 198.1
Alluvial Soil17.3 (at 25°C)-

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies. The following sections outline the typical experimental protocols for evaluating herbicide performance in soil, primarily based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Herbicide Efficacy Evaluation

Objective: To determine the effectiveness of a herbicide in controlling target weeds under different soil conditions.

Methodology:

  • Site Selection and Plot Design: Field trials are conducted in locations with representative soil types and natural weed infestations. A randomized complete block design with multiple replications is typically used.

  • Treatments: Treatments include the herbicide being tested at various application rates, one or more standard alternative herbicides for comparison, and an untreated control.

  • Application: Herbicides are applied at a specified growth stage of the weeds and crop, using calibrated spray equipment to ensure uniform coverage.

  • Data Collection: Weed density and biomass are assessed at regular intervals after application. Weed control efficiency (WCE) is calculated using the formula: WCE (%) = [(WPC - WPT) / WPC] * 100 where WPC is the weed population or biomass in the control plot and WPT is the weed population or biomass in the treated plot.

  • Crop Phytotoxicity: Any visible injury to the crop is recorded at regular intervals.

  • Yield Assessment: Crop yield is measured at harvest to determine the impact of weed control on productivity.

Herbicide Degradation in Soil (Aerobic and Anaerobic)

Objective: To determine the rate and pathway of herbicide degradation in soil under controlled laboratory conditions. This protocol is based on OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil .

Methodology:

  • Soil Selection and Preparation: Representative soil samples are collected, sieved, and characterized for properties such as pH, organic carbon content, texture, and microbial biomass.

  • Test Substance: The herbicide, typically radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its field application rate.

  • Incubation:

    • Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

    • Anaerobic: After an initial aerobic phase to allow for the establishment of microbial activity, the soil is flooded with water, and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling and Analysis: Soil samples are collected at various time intervals. The parent herbicide and its transformation products are extracted using appropriate solvents.

  • Quantification: The concentrations of the parent herbicide and its metabolites are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or Mass Spectrometry (MS).

  • Data Analysis: The rate of degradation is determined, and the half-life (DT50) is calculated assuming first-order kinetics.

Herbicide Adsorption-Desorption in Soil

Objective: To determine the extent to which a herbicide binds to soil particles. This protocol is based on OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method .

Methodology:

  • Soil and Herbicide Preparation: Several soil types with varying characteristics are used. A stock solution of the herbicide (often radiolabeled) is prepared in a 0.01 M CaCl₂ solution, which mimics the ionic strength of soil solution.

  • Adsorption Phase (Batch Equilibrium):

    • Known amounts of soil are placed in centrifuge tubes with the herbicide solution at different concentrations.

    • The tubes are shaken for a predetermined equilibrium time (typically 24-48 hours) at a constant temperature.

    • After equilibration, the tubes are centrifuged to separate the soil from the solution.

  • Analysis: The concentration of the herbicide remaining in the supernatant (solution) is measured. The amount of herbicide adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

  • Data Calculation: The soil-water distribution coefficient (Kd) is calculated for each concentration. The Freundlich or Langmuir isotherm models are often used to describe the adsorption behavior. The organic carbon-normalized sorption coefficient (Koc) is calculated using the formula: Koc = (Kd / % Organic Carbon) * 100

  • Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh herbicide-free CaCl₂ solution. The tubes are shaken again for the same equilibrium time, and the amount of herbicide desorbed from the soil into the solution is measured.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the methodologies and relationships described, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Efficacy cluster_prep Preparation cluster_application Application cluster_assessment Assessment cluster_analysis Data Analysis Site_Selection Site Selection & Soil Characterization Plot_Design Randomized Block Design Site_Selection->Plot_Design Herbicide_Prep Herbicide & Alternative Preparation Plot_Design->Herbicide_Prep Application Calibrated Spraying Herbicide_Prep->Application Data_Collection Weed Density & Biomass (Time Intervals) Application->Data_Collection Phytotoxicity Crop Injury Assessment Application->Phytotoxicity WCE_Calc WCE Calculation Data_Collection->WCE_Calc Yield Harvest & Yield Measurement Stat_Analysis Statistical Analysis Yield->Stat_Analysis WCE_Calc->Stat_Analysis

Experimental workflow for herbicide efficacy evaluation.

Degradation_Pathway cluster_processes Degradation Processes Bensulfuron This compound Microbial Microbial Degradation Bensulfuron->Microbial Photodegradation Photodegradation Bensulfuron->Photodegradation Chemical_Hydrolysis Chemical Hydrolysis Bensulfuron->Chemical_Hydrolysis Metabolites Metabolites Microbial->Metabolites Photodegradation->Metabolites Chemical_Hydrolysis->Metabolites Mineralization CO2 + H2O + Biomass Metabolites->Mineralization

General degradation pathways of this compound in soil.

Soil_Sorption_Process cluster_phases Phases cluster_factors Influencing Factors Herbicide_Solution Herbicide in Soil Solution Herbicide_Adsorbed Herbicide Adsorbed to Soil Particles Herbicide_Solution->Herbicide_Adsorbed Adsorption (Kd, Koc) Herbicide_Adsorbed->Herbicide_Solution Desorption Organic_Matter Organic Matter Organic_Matter->Herbicide_Adsorbed Clay_Content Clay Content Clay_Content->Herbicide_Adsorbed pH Soil pH pH->Herbicide_Solution

Logical relationships in the soil sorption process.

References

Comparative Analysis of Bensulfuron-methyl and Pyrazosulfuron-ethyl Tank Mixtures for Weed Management in Rice Cultivation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Agricultural Professionals

This guide provides an objective comparison of the herbicides Bensulfuron-methyl and Pyrazosulfuron-ethyl, focusing on their performance as individual agents and in tank mixtures for selective weed control in rice crops. The analysis is supported by experimental data to inform research and field application strategies.

Introduction and Chemical Profile

This compound and Pyrazosulfuron-ethyl are selective, systemic herbicides belonging to the sulfonylurea chemical family.[1][2] They are widely used in rice cultivation for the control of broadleaf weeds and sedges.[3][4] Both herbicides are absorbed by the roots and/or foliage of weeds and translocated to the meristematic tissues, where they exert their phytotoxic effects.[5] The rationale for combining these herbicides in tank mixtures is to broaden the spectrum of controlled weeds, thereby reducing weed competition and potentially increasing crop yield.

Mode of Action: Acetolactate Synthase (ALS) Inhibition

The primary mode of action for both this compound and Pyrazosulfuron-ethyl is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and plant growth. By blocking this pathway, the herbicides halt cell division and growth in susceptible weeds, leading to symptoms like chlorosis (yellowing) of new growth within days, followed by necrosis and eventual plant death. Rice plants are tolerant because they can rapidly metabolize the active ingredients into non-toxic compounds.

ALS_Inhibition_Pathway cluster_herbicide Herbicide Action cluster_plant_process Plant Metabolic Pathway cluster_outcome Result in Susceptible Weeds Herbicides This compound & Pyrazosulfuron-ethyl ALS Acetolactate Synthase (ALS/AHAS) Enzyme Herbicides->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Inhibition Inhibition of Amino Acid Synthesis Protein Protein Synthesis AminoAcids->Protein Growth Cell Division & Plant Growth Protein->Growth Death Weed Death Inhibition->Death

Caption: Mode of Action for Sulfonylurea Herbicides.

Performance Data and Efficacy

Tank mixtures, particularly those including a third herbicide to control grasses, demonstrate superior performance over single-herbicide applications. The combination of sulfonylureas with a grass-specific herbicide like Pretilachlor provides a broader spectrum of weed control.

Table 1: Comparative Weed Control Spectrum
Herbicide/MixtureGrassesSedgesBroadleaf Weeds
This compound PoorGoodExcellent
Pyrazosulfuron-ethyl FairExcellentExcellent
Tank Mixture (with Pretilachlor) ExcellentExcellentExcellent

Source: Synthesized from multiple sources indicating this compound and Pyrazosulfuron-ethyl are primarily for sedge and broadleaf control, while combinations with graminicides like Pretilachlor are needed for grasses.

Table 2: Experimental Data on Bio-Efficacy in Transplanted Rice

The following data is from a field experiment comparing various herbicide combinations against a weedy check and a standard herbicide, Butachlor.

TreatmentWeed Density (No./m²)Weed Dry Matter (g/m²)Weed Control Efficiency (%)Grain Yield (t/ha)
Pretilachlor + this compound 17.011.4179.017.05
Pretilachlor + Pyrazosulfuron-ethyl 13.89.4583.267.27
Butachlor (Standard Check) 18.412.8371.126.74
Weedy Check 81.044.450.004.17

Data adapted from Bhat, M. A., et al. (2017). The study highlights that the combination of Pretilachlor with Pyrazosulfuron-ethyl resulted in the lowest weed density and dry matter, the highest weed control efficiency, and the highest grain yield. The combination with Pyrazosulfuron-ethyl slightly outperformed the one with this compound in this particular study.

Experimental Protocols

Reproducible and standardized protocols are essential for evaluating herbicide performance. Below are methodologies for field trials and tank-mix compatibility testing.

Field Trial Protocol for Herbicide Efficacy Evaluation
  • Experimental Design: Field experiments are typically laid out in a Randomized Complete Block Design (RCBD) with three or four replications to minimize the effects of soil variability.

  • Treatments: Treatments include the individual herbicides, their tank mixtures at specified doses, a standard check (e.g., Butachlor), a hand-weeded control, and a weedy (unweeded) control.

  • Plot Size and Crop Husbandry: Standard plot sizes (e.g., 5m x 4m) are used. Rice seedlings are transplanted at a standard spacing. Fertilization and irrigation follow local agricultural recommendations.

  • Herbicide Application: Herbicides are applied at a specified number of days after transplanting (DAT), typically as a pre-emergence or early post-emergence treatment. Application is done using a calibrated sprayer (e.g., knapsack sprayer) with a specific nozzle type to ensure uniform coverage.

  • Data Collection:

    • Weed Data: Weed density (number of weeds per unit area) and weed dry matter (biomass) are recorded at critical stages (e.g., 30 and 60 DAT) from randomly placed quadrats within each plot.

    • Crop Phytotoxicity: Visual assessment of crop injury (e.g., stunting, chlorosis) is performed at regular intervals after application, scored on a 0-10 scale.

    • Yield Data: Grain yield and straw yield are measured from a designated net plot area at harvest and are typically adjusted to a standard moisture content.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects.

Herbicide_Trial_Workflow cluster_setup Experiment Setup cluster_application Treatment Application cluster_data Data Collection cluster_analysis Analysis A Design Experiment (RCBD) B Prepare Plots A->B C Transplant Rice B->C D Apply Herbicide Treatments (DAT) C->D E Assess Phytotoxicity D->E F Measure Weed Density & Dry Weight D->F G Measure Crop Yield (Grain & Straw) F->G H Statistical Analysis (ANOVA) G->H I Interpret Results H->I

Caption: Standard workflow for a field-based herbicide efficacy trial.

Tank Mixture Compatibility Test (Jar Test)

Before large-scale tank mixing, a simple "jar test" is crucial to ensure the physical compatibility of the products. Incompatibility can lead to the formation of precipitates or gels, which can clog sprayer nozzles and cause uneven application.

  • Gather Materials: Use a clean, clear glass jar with a lid (approx. 1 liter). Collect representative samples of the carrier (water) and all chemical products to be mixed.

  • Add Carrier: Fill the jar halfway with the carrier (water).

  • Follow Mixing Order (W-A-L-E-S): Add the products one at a time in the correct sequence, mixing thoroughly after each addition. The general order is:

    • W - Wettable powders (WP) and Water-dispersible granules (WDG) (like this compound and Pyrazosulfuron-ethyl formulations).

    • A - Agitate thoroughly.

    • L - Liquid flowables and suspensions.

    • E - Emulsifiable concentrates (EC).

    • S - Solutions and Surfactants (adjuvants).

  • Observe: After adding all components, secure the lid, shake vigorously, and let the mixture stand for 15-30 minutes.

  • Evaluate: Check for any signs of incompatibility, such as flakes, crystals, precipitates, gels, or separation into layers. If the mixture remains uniform, it is considered physically compatible.

Caption: Decision process for preparing a herbicide tank mixture.

Conclusion

Both this compound and Pyrazosulfuron-ethyl are effective sulfonylurea herbicides for controlling sedges and broadleaf weeds in rice. Experimental evidence demonstrates that their efficacy can be enhanced when used in a tank mixture, particularly with a herbicide that targets grassy weeds. The combination of Pretilachlor + Pyrazosulfuron-ethyl has been shown to provide excellent broad-spectrum weed control, leading to significant increases in grain yield compared to single-herbicide applications or weedy conditions. For optimal results, researchers and agricultural professionals must adhere to proper experimental protocols for evaluation and conduct compatibility tests before field application.

References

A Comparative Guide to Method Validation for the Simultaneous Determination of Bensulfuron-Methyl and Mefenacet

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate and efficient quantification of active compounds is paramount. This guide provides a detailed comparison of two validated analytical methods for the simultaneous determination of the herbicides bensulfuron-methyl and mefenacet: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, a comparison of sample preparation techniques is presented to offer a comprehensive overview for method selection and development.

Comparison of Analytical Methods: HPLC-UVD vs. UPLC-MS/MS

The choice between HPLC-UVD and UPLC-MS/MS hinges on the specific requirements of the analysis, including sensitivity, selectivity, and available resources. Below is a summary of their performance characteristics based on published experimental data.

Table 1: Performance Comparison of HPLC-UVD and UPLC-MS/MS Methods

ParameterHPLC-UVD MethodUPLC-MS/MS Method
Linearity Range 0.05 - 5.00 mg/L[1]Not explicitly stated, but quantitation is performed using an external standard method.
Correlation Coefficient (r²) > 0.9999[1]> 0.99[2]
Limit of Detection (LOD) Estimated: 0.01 mg/L*This compound: 0.01 ng/g (in soil/sediment)[2]
Limit of Quantitation (LOQ) 0.05 mg/L[1]This compound: 0.02 mg/kg (in rice) Mefenacet: 0.01 mg/kg (in rice)
Recovery 85.39% - 113.33% (in paddy water, soil, rice plant)This compound: 77.7% - 91.5% (in rice) Mefenacet: 94.0% - 109.0% (in rice)
Relative Standard Deviation (RSD) 0.91% - 10.24%This compound: 2.9% - 8.5% (in rice) Mefenacet: 5.0% - 8.2% (in rice)
Selectivity GoodExcellent
Instrumentation Cost LowerHigher
Throughput LowerHigher

*Note: The LOD for the HPLC-UVD method was not explicitly stated in the primary reference. This value is an estimate based on typical performance for similar sulfonylurea herbicides analyzed by HPLC-UV.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of analytical methods. The following sections outline the experimental protocols for the HPLC-UVD and UPLC-MS/MS methods.

HPLC-UVD Method

This method is suitable for the analysis of this compound and mefenacet in paddy water, soil, and rice plant samples.

1. Sample Preparation:

  • Paddy Water: Extract with methylene chloride.

  • Soil: Extract with an alkaline mixed solution of acetonitrile-methylene chloride (1:1, v/v).

  • Rice Plant: Extract with alkaline methylene chloride followed by cleanup using a Florisil column.

2. Chromatographic Conditions:

  • Column: Stainless steel C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Water-methanol (30:70, v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Detection: Ultraviolet Detector (UVD) at 238 nm.

  • Quantification: External standard method.

UPLC-MS/MS Method

This method is highly sensitive and selective, making it ideal for trace residue analysis in complex matrices like rice.

1. Sample Preparation:

  • Homogenize rice samples in acetonitrile.

  • Concentrate the supernatant by drying under nitrogen.

  • Perform solid-phase extraction (SPE) cleanup using a PSA (primary secondary amine) cartridge.

2. UPLC-MS/MS Conditions:

  • The specific UPLC and MS/MS parameters such as the column, mobile phase gradient, and mass transitions are typically optimized for the specific instrument. Quantification is performed using an external standard method.

Sample Preparation: A Critical Step

The efficiency of sample preparation significantly impacts the accuracy and reliability of the final results. While the HPLC-UVD method described utilizes traditional liquid-liquid extraction, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers a more streamlined and efficient alternative, particularly for a large number of samples.

Table 2: Comparison of Sample Preparation Methods

FeatureLiquid-Liquid Extraction (as in HPLC-UVD method)QuEChERS Method
Solvent Consumption HighLow
Time per Sample LongerShorter
Labor Intensity HighLow
Matrix Effect Removal Dependent on solvent and cleanup stepsGenerally effective with dSPE cleanup
Applicability Specific to matricesBroadly applicable to various matrices

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams depict the experimental workflows for both the sample preparation and the subsequent analytical determination.

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Determination Sample Sample (Paddy Water, Soil, Rice) Extraction Extraction Sample->Extraction Cleanup Cleanup (e.g., Florisil, SPE) Extraction->Cleanup HPLC_UVD HPLC-UVD Analysis Cleanup->HPLC_UVD Method 1 UPLC_MSMS UPLC-MS/MS Analysis Cleanup->UPLC_MSMS Method 2 Data Data Acquisition & Processing HPLC_UVD->Data UPLC_MSMS->Data Result Quantification of this compound & Mefenacet Data->Result

Caption: General experimental workflow for the determination of this compound and mefenacet.

Conclusion

Both HPLC-UVD and UPLC-MS/MS are robust methods for the simultaneous determination of this compound and mefenacet. The HPLC-UVD method is a cost-effective and reliable option with good sensitivity for many applications. However, for analyses requiring higher sensitivity and selectivity, especially in complex matrices, the UPLC-MS/MS method is superior. The choice of sample preparation method also plays a critical role in the overall efficiency and effectiveness of the analysis, with the QuEChERS method offering significant advantages in terms of speed and simplicity. This guide provides the necessary data and protocols to assist researchers in selecting the most appropriate method for their specific analytical needs.

References

A Comparative Analysis of Bensulfuron-methyl and Pretilachlor in Combination Versus Standalone Application for Weed Management in Transplanted Rice

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the synergistic effects and enhanced weed control spectrum of the herbicide combination.

The combination of bensulfuron-methyl and pretilachlor as a pre-emergence herbicide application in transplanted rice has demonstrated superior efficacy in controlling a broad spectrum of weeds compared to the standalone application of either herbicide. This guide provides a detailed comparison of the combination's performance, supported by experimental data, to assist researchers and agricultural scientists in making informed decisions for effective weed management strategies.

The synergistic action of these two herbicides results in a wider range of weed control, targeting grasses, sedges, and broadleaf weeds simultaneously.[1][2][3][4][5] this compound is particularly effective against sedges and broadleaf weeds, while pretilachlor provides excellent control of annual grasses. This complementary action is crucial for managing the diverse weed flora typically found in rice paddies.

Quantitative Performance Analysis

The following tables summarize the key performance indicators from various studies, comparing the combination of this compound and pretilachlor with their standalone applications and other weed control methods.

Table 1: Weed Control Efficacy (%)

TreatmentDosage (g a.i./ha)30 DAT60 DAT90 DAT
This compound + Pretilachlor60 + 60073.1333.6143.92
This compound + Pretilachlor60 + 6007449.442.9
This compound (standalone)60---
Pretilachlor (standalone)600---
Hand Weeding (twice)----
Weedy Check-000

DAT: Days After Transplanting. Data sourced from multiple studies.

Table 2: Weed Dry Weight (g/m²)

TreatmentDosage (g a.i./ha)30 DAT60 DAT90 DAT
This compound + Pretilachlor60 + 6007.2719.6927.47
This compound + Pretilachlor60 + 6008.1321.326.9
This compound (standalone)60---
Pretilachlor (standalone)600---
Hand Weeding (twice)----
Weedy Check-27.07-48.98

DAT: Days After Transplanting. Data sourced from multiple studies.

Table 3: Rice Grain Yield (q/ha)

TreatmentDosage (g a.i./ha)Grain Yield (q/ha)% Increase over Weedy Check
This compound + Pretilachlor60 + 60048.6319.7
This compound + Pretilachlor60 + 60045.6411.9
This compound (standalone)60--
Pretilachlor (standalone)600--
Hand Weeding (twice)---
Weedy Check-40.630

q/ha: quintals per hectare. Data sourced from multiple studies.

Experimental Protocols

The data presented is based on field experiments conducted on transplanted rice. A generalized experimental protocol is outlined below.

Experimental Design: Randomized block design with multiple replications.

Treatments:

  • Pre-emergence application of this compound 0.6% + Pretilachlor 6% GR at varying dosages (e.g., 60g/ha + 600 g/ha).

  • Standalone pre-emergence application of this compound.

  • Standalone pre-emergence application of Pretilachlor.

  • Hand weeding at specific intervals (e.g., 20 and 40 DAT).

  • Untreated weedy check.

Application: Herbicides are typically applied as granules mixed with sand for uniform broadcasting in the field with standing water, usually within 3-8 days after transplanting (DAT).

Data Collection:

  • Weed density and dry weight are recorded at various intervals (e.g., 30, 60, and 90 DAT) using quadrats.

  • Weed control efficiency is calculated based on the reduction in weed dry weight compared to the weedy check.

  • Crop phytotoxicity is visually assessed.

  • Rice grain yield and straw yield are recorded at harvest.

Mode of Action

The enhanced efficacy of the combination stems from the distinct modes of action of the two herbicides.

Herbicide Mode of Action cluster_bensulfuron This compound cluster_pretilachlor Pretilachlor Bensulfuron This compound ALS Acetolactate Synthase (ALS) Bensulfuron->ALS Inhibits AminoAcids Branched-chain Amino Acid (Valine, Leucine, Isoleucine) Synthesis ALS->AminoAcids Catalyzes CellDivision_B Cell Division Inhibition AminoAcids->CellDivision_B WeedDeath_B Weed Death (Sedges & Broadleaf Weeds) CellDivision_B->WeedDeath_B Pretilachlor Pretilachlor LipidProtein Lipid & Protein Synthesis Pretilachlor->LipidProtein Inhibits CellDivision_P Cell Division & Elongation WeedDeath_P Weed Death (Grasses) CellDivision_P->WeedDeath_P LipidProtein->CellDivision_P

Caption: Distinct modes of action of this compound and Pretilachlor.

This compound belongs to the sulfonylurea class of herbicides and acts by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in weeds. This leads to the cessation of cell division and eventual death of susceptible weeds, particularly sedges and broadleaf species. Pretilachlor, a chloroacetamide herbicide, primarily inhibits cell division and elongation by disrupting lipid and protein synthesis in grassy weeds. The combination of these two mechanisms results in a broad-spectrum and robust weed control.

Experimental Workflow

The typical workflow for evaluating the efficacy of these herbicide treatments is depicted below.

Experimental Workflow A Field Preparation (Puddling & Leveling) B Rice Transplanting A->B C Herbicide Application (3-8 DAT) B->C D Data Collection (Weed Density & Dry Weight) 30, 60, 90 DAT C->D E Crop Observation (Phytotoxicity Assessment) C->E F Harvest (Grain & Straw Yield) D->F E->F G Data Analysis (Statistical Comparison) F->G

Caption: Standard experimental workflow for herbicide efficacy trials.

Conclusion

The combination of this compound and pretilachlor consistently provides superior weed control in transplanted rice compared to standalone applications. This is attributed to their complementary and synergistic modes of action, which effectively manage a wider spectrum of weeds, including grasses, sedges, and broadleaf species. The application of this combination has been shown to significantly reduce weed density and dry matter, leading to higher grain yields without any significant phytotoxicity to the rice crop. Therefore, the use of this compound in combination with pretilachlor is a highly effective and recommended strategy for integrated weed management in transplanted rice cultivation.

References

Unearthing Efficacy: Correlating Bensulfuron-methyl Soil Concentration with Herbicidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Bensulfuron-methyl, a selective systemic herbicide belonging to the sulfonylurea family, is widely utilized for the management of broadleaf weeds and sedges in crops, particularly in rice cultivation.[1][2] Its efficacy is intrinsically linked to its concentration in the soil, where it is absorbed by the roots and foliage of target weeds.[1] This guide provides a comprehensive comparison of this compound's herbicidal activity at various soil concentrations, supported by experimental data. It further details the experimental protocols for assessing its soil concentration and herbicidal effects, offering a valuable resource for researchers in weed science and herbicide development.

Performance Snapshot: this compound vs. Alternatives

The herbicidal activity of this compound is contingent on the applied dose, weed species, and soil conditions. The following tables summarize quantitative data from various studies, offering a comparative look at its performance.

Table 1: Efficacy of this compound at Various Application Rates

Application Rate (g a.i./ha)Weed Control Efficiency (%)Target WeedsCropReference
3080.0Total weedsWet direct-sown rice[3]
40-Total weedsWet direct-sown rice[3]
50-Total weedsWet direct-sown rice
6090.0Total weedsWet direct-sown rice
100-Weeds in riceRice
200-Weeds in riceRice

Table 2: Comparative Efficacy of this compound and Other Herbicides

Herbicide TreatmentApplication Rate (g a.i./ha)Weed Control Efficiency (%)CropReference
This compound 60 90.0 Wet direct-sown rice ****
This compound + Pretilachlor50 + 45092.2Wet direct-sown rice
Pretilachlor60074.0Wet direct-sown rice
Pyrazosulfuron-ethyl2075.8Wet direct-sown rice
This compound + Pretilachlor 60 + 600 74.0 (at 30 DAT), 49.4 (at 60 DAT), 42.9 (at 90 DAT) Transplanted rice ****
Hand WeedingTwice-Transplanted rice

Table 3: Impact of this compound Soil Residue on Sensitive Plants

Soil Concentration (µg/kg)Plant SpeciesEffectReference
>50CucumberSignificant inhibition of growth and photosynthetic capacity.
100SoybeanReduction in shoot length, root length, and biomass.
300SoybeanFurther reduction in growth parameters.
500SoybeanSignificant reduction in growth parameters.
100PeanutReduction in shoot length, root length, and biomass.
300PeanutFurther reduction in growth parameters.
500PeanutSignificant reduction in growth parameters.

Understanding the Mechanism of Action

This compound's herbicidal activity stems from its ability to inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is a critical component in the biosynthesis pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and plant growth. By blocking ALS, this compound effectively halts cell division and growth in susceptible plants, leading to their eventual death.

G cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine_Leucine Valine & Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Growth Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Bensulfuron_methyl This compound Bensulfuron_methyl->ALS Inhibits

Caption: this compound inhibits the ALS enzyme, blocking amino acid synthesis and plant growth.

Experimental Protocols

Accurate correlation of soil concentration with herbicidal activity relies on robust experimental methodologies. Below are detailed protocols for both the analysis of this compound in soil and the bioassay for assessing its herbicidal effect.

Protocol 1: Determination of this compound in Soil by LC-MS/MS

This protocol is based on established methods for the quantitative analysis of this compound residues in soil.

  • Sample Preparation and Extraction:

    • Collect representative soil samples from the treated area.

    • Air-dry the soil samples and sieve them through a 2 mm mesh.

    • Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.

    • Add 20 mL of an extraction solvent (e.g., acetonitrile:water, 80:20 v/v).

    • Vortex the mixture for 1 minute and then sonicate for 15 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the soil pellet and combine the supernatants.

  • Clean-up (if necessary):

    • For soils with high organic matter, a solid-phase extraction (SPE) clean-up step may be required.

    • Pass the combined supernatant through a C18 SPE cartridge pre-conditioned with methanol and water.

    • Elute the analyte with a suitable solvent (e.g., acetonitrile).

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase for analysis.

  • LC-MS/MS Analysis:

    • Instrumentation: A high-performance liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Transitions: Monitor for the specific precursor-to-product ion transitions for this compound (e.g., m/z 411 -> 148.9 for quantification and m/z 411 -> 182.1 for confirmation).

    • Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to a calibration curve prepared from certified reference standards.

Protocol 2: Soil Bioassay for Herbicidal Activity

This protocol outlines a general procedure for conducting a bioassay to determine the herbicidal effects of this compound in soil.

  • Soil Preparation:

    • Prepare a series of soil samples with varying concentrations of this compound. This can be achieved by thoroughly mixing a stock solution of the herbicide with a known weight of herbicide-free soil.

    • Include a control group with untreated soil.

  • Planting:

    • Fill pots of a uniform size with the prepared soil samples.

    • Select a sensitive indicator plant species (e.g., cucumber, soybean, or a specific weed species).

    • Sow a predetermined number of seeds in each pot at a consistent depth.

  • Growth Conditions:

    • Maintain the pots in a controlled environment (greenhouse or growth chamber) with consistent temperature, light, and humidity.

    • Water the pots as needed to maintain adequate soil moisture.

  • Data Collection and Analysis:

    • After a specified growth period (e.g., 14-21 days), harvest the plants.

    • Measure various growth parameters, such as shoot height, root length, and fresh/dry biomass.

    • Calculate the percent inhibition for each treatment compared to the control.

    • Dose-response curves can be generated by plotting the percent inhibition against the soil concentration of this compound to determine values such as the ED50 (the effective dose that causes a 50% reduction in a measured parameter).

G cluster_protocol Experimental Workflow A Soil Collection & Preparation B Herbicide Application (Dose-Response) A->B C Indicator Species Planting B->C D Controlled Environment Growth C->D E Data Collection (Biomass, Height, etc.) D->E F Soil Residue Analysis (LC-MS/MS) D->F G Data Analysis & Correlation E->G F->G

Caption: Workflow for correlating soil concentration with herbicidal activity.

Factors Influencing Efficacy in Soil

The relationship between this compound concentration and its herbicidal activity is not static and is influenced by several soil properties:

  • Soil pH: The persistence and availability of sulfonylurea herbicides like this compound are significantly affected by soil pH. They tend to be more persistent and available for plant uptake in higher pH (alkaline) soils. Conversely, hydrolysis is faster under acidic conditions.

  • Organic Matter: Soil organic matter can adsorb herbicide molecules, reducing their availability for plant uptake. Therefore, higher application rates may be needed in soils with high organic content to achieve the same level of weed control.

  • Soil Microorganisms: Microbial degradation is a key process in the dissipation of this compound from soil. The composition and activity of the soil microbial community can therefore influence the herbicide's persistence and long-term efficacy.

References

Bensulfuron-Methyl in Agricultural Alkaline Soils: A Comparative Guide to Its Field Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the field behavior of bensulfuron-methyl in agricultural alkaline soils with alternative herbicides. The data presented is compiled from various field and laboratory studies to offer an objective overview of its efficacy, environmental fate, and microbial interactions.

Executive Summary

This compound, a sulfonylurea herbicide, is widely utilized for broadleaf weed control in various crops. Its performance and environmental behavior are significantly influenced by soil pH. In alkaline soils (pH > 7), the dissipation of this compound is generally slower compared to acidic or neutral soils, which can lead to longer persistence and potential for carryover injury to subsequent sensitive crops. This guide compares the field performance of this compound with other sulfonylurea herbicides and herbicides from different chemical classes, such as acetamides and triazines, in alkaline soil conditions.

Comparative Performance Data

The following tables summarize quantitative data from various studies on the dissipation, mobility, and efficacy of this compound and alternative herbicides in alkaline soils.

Table 1: Dissipation of Herbicides in Alkaline Soils (Field and Laboratory Studies)
HerbicideChemical ClassSoil TypeSoil pHDT50 (days)Study Conditions
This compound SulfonylureaYellow fluvo-aquic soilNot specified129Field
This compound SulfonylureaPaddy soilNot specifiedHalf-life reduced with microbial inoculationField
Imazosulfuron SulfonylureaPaddy soilNot specified18.5 (aerobic, 1st phase), 44.1 (aerobic, 2nd phase), 9.8 (anaerobic)Laboratory
Chlorsulfuron SulfonylureaSilty clay loam8.087.5Not specified
Chlorsulfuron SulfonylureaSandy soil7.4124Not specified
Acetochlor AcetamideNot specifiedNot specified10.11 - 12.4Field
Atrazine TriazineSilt loam> 7.2> 60Field
Atrazine TriazineHartsells fine sandy loam> 7.0Persistence increased by 9-13 days per unit pH increaseField
Atrazine TriazineDecatur silt loam> 7.0Persistence increased by 29 days per unit pH increaseField

DT50 (Dissipation Time 50%): Time taken for 50% of the initial herbicide concentration to dissipate.

Table 2: Mobility of this compound in Alkaline Soil
HerbicideApplication RateIrrigationMaximum Concentration DepthTime to Reach Max Concentration
This compound 200 g/ha & 5 kg/ha High (945 mm)35 cm8-10 days
This compound 200 g/ha & 5 kg/ha Low (405 mm)35 cm18-25 days
Table 3: Efficacy of this compound and Alternatives
Herbicide/TreatmentTarget WeedsWeed Control Efficiency (%)Crop
This compound (60 g/ha) Sedges and broadleaf weeds90.0Wet direct-sown summer rice
This compound (50 g/ha) + Pretilachlor (450 g/ha) Sedges and broadleaf weeds92.2Wet direct-sown summer rice
Pretilachlor Sedges and broadleaf weeds74.0Wet direct-sown summer rice
Pyrazosulfuron-ethyl Sedges and broadleaf weeds75.8Wet direct-sown summer rice
Acetochlor (0.5 L/fed) + one hoeing Annual weedsHigh reduction in fresh weightMaize
Acetochlor (1.0 L/fed) Annual weedsHigh reduction in fresh weightMaize

Effects on Soil Microbial Communities

Field and laboratory studies indicate that this compound can have transient effects on soil microbial communities.

  • This compound: At normal field application rates, it has been observed to have no significant effect on the total number of bacteria but can decrease nitrification activity. Compared to cinosulfuron, this compound showed potential for higher toxicity to soil heterotrophic microorganisms, but generally at concentrations much higher than typical agricultural use[1].

  • Cinosulfuron: At normal field application rates, it did not affect the total number of bacteria and nitrifiers or soil respiration activity, but did decrease nitrification activity[1].

  • Atrazine: Long-term application of atrazine has been shown to induce changes in the soil microbial population. Some studies have reported an increase in microbial biomass after atrazine treatment, suggesting that some microorganisms can adapt and utilize it as a nutrient source.

Experimental Protocols

Field Study of this compound Behavior in Alkaline Soil
  • Objective: To determine the available fraction and mobility of this compound in an agricultural alkaline soil (pH 8.5) in Southern Spain.

  • Experimental Design: Field plots were established, and this compound was applied at two rates: 200 g/ha and 5 kg/ha .

  • Sampling:

    • Soil Samples: Upper soil layer samples were collected at various time intervals.

    • Soil Solution: Soil solution was sampled at a depth of 35 cm using metallic samplers and ceramic suction porous cups.

  • Irrigation Regimes: Two different irrigation levels were applied: high (945 mm) and low (405 mm).

  • Analytical Method: The concentration of this compound in soil and water samples was determined using appropriate analytical techniques (details not specified in the abstract).

  • Data Analysis: The experimental data was interpreted using the mathematical model FOCUSPELMO 1.1.1.

Laboratory Study on Herbicide Dissipation
  • Objective: To determine the dissipation rate (DT50) of herbicides in different soil types under controlled laboratory conditions.

  • Experimental Setup: Soil samples with known characteristics (pH, organic matter content, texture) are incubated in controlled environmental chambers.

  • Herbicide Application: A known concentration of the herbicide is applied to the soil samples.

  • Incubation: Samples are maintained at a constant temperature and moisture level.

  • Sampling: Sub-samples are taken at regular intervals over a period of time.

  • Extraction and Analysis: The herbicide is extracted from the soil using a suitable solvent, and the concentration is quantified using techniques like High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The dissipation kinetics are determined by plotting the herbicide concentration against time, and the DT50 is calculated.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_sampling Data Collection cluster_analysis Analysis cluster_output Output A Field Plot Selection (Alkaline Soil) B Soil Characterization (pH, OM, Texture) A->B C Herbicide Application (this compound & Alternatives) B->C D Soil Sampling (Different Depths & Times) C->D E Soil Solution Sampling (Lysimeters) C->E F Weed Efficacy Assessment (Biomass & Density) C->F G Microbial Community Analysis (Biomass & Activity) C->G H Herbicide Residue Analysis (HPLC, GC-MS) D->H E->H J Statistical Analysis F->J G->J I Data Interpretation (Dissipation Kinetics, Mobility) H->I I->J K Comparative Performance Guide J->K

Caption: Experimental workflow for a field study on herbicide behavior.

Dissipation_Pathways cluster_herbicide This compound in Alkaline Soil cluster_processes Dissipation Processes cluster_fate Environmental Fate A This compound B Chemical Hydrolysis (Slow in alkaline pH) A->B C Microbial Degradation A->C D Photodegradation (On soil surface) A->D F Adsorption to Soil Particles A->F G Leaching to Groundwater (Increased potential in alkaline soil) A->G H Plant Uptake A->H E Metabolites B->E C->E D->E

Caption: Dissipation pathways of this compound in alkaline soil.

References

Safety Operating Guide

Proper Disposal of Bensulfuron-methyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of bensulfuron-methyl, ensuring compliance and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles, chemical-resistant gloves, and a lab coat.[1] Handle this compound in a well-ventilated area to avoid inhalation of dust.[1][2] In case of a spill, prevent the material from entering drains or waterways.[1][2] Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.

Step-by-Step Disposal Procedures

The disposal of this compound must adhere to all applicable federal, state/provincial, and local regulations. Never dispose of this chemical down the drain or into any sewer system.

Waste Chemical Disposal:

  • Characterization: Unused or waste this compound is considered a hazardous waste.

  • Containment: Place the waste chemical in a clearly labeled, sealed container that is in good condition.

  • Storage: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal at an approved waste disposal facility.

Empty Container Disposal:

Empty containers of this compound must be properly decontaminated before disposal to remove residual chemicals.

  • Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (such as water) at least three times.

  • Rinsate Collection: Collect all rinsate from the cleaning process. This rinsate is considered hazardous waste and must be collected and disposed of in the same manner as the waste chemical.

  • Container Puncturing: After triple-rinsing, puncture the container to prevent reuse.

  • Final Disposal: The cleaned and punctured container can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill, or by incineration if permitted by state and local authorities.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key ecotoxicological data for this compound, highlighting its environmental impact and underscoring the importance of proper disposal.

ParameterValueSpeciesReference
96 hr LC50 (Lethal Concentration, 50%)> 450 mg/LRainbow trout, Bluegill sunfish
48 hr EC50 (Effective Concentration, 50%)> 150 mg/LDaphnia (water flea)
72 hr EC50 (Effective Concentration, 50%)2.0 mg/LAlgae
Acute oral LD50 (Lethal Dose, 50%)> 5000 mg/kgRat (male)

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its containers.

Bensulfuron_Methyl_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_chemical_disposal Chemical Waste Disposal cluster_container_disposal Empty Container Disposal A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is it the chemical waste or an empty container? B->C D Place in a Labeled, Sealed Hazardous Waste Container C->D Chemical Waste G Triple Rinse Container C->G Empty Container E Store in Designated Hazardous Waste Area D->E F Contact EHS or Licensed Contractor for Disposal E->F H Collect Rinsate as Hazardous Waste G->H I Puncture Container to Prevent Reuse G->I H->D J Dispose of Container per Local Regulations (Recycle, Landfill, Incineration) I->J

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Bensulfuron-methyl

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling and disposal of Bensulfuron-methyl, ensuring the protection of laboratory personnel and the integrity of research.

For researchers, scientists, and drug development professionals, the meticulous handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for working with this compound, a sulfonylurea herbicide. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Recommended Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE, categorized by the area of protection.

Body PartPersonal Protective EquipmentMaterial/Type RecommendationKey Considerations
Hands Chemical-resistant glovesNitrile or Butyl rubberWhile specific breakthrough data for this compound is not readily available, nitrile and butyl gloves generally offer good resistance to a wide range of chemicals. Always inspect gloves for tears or punctures before use. Double-gloving can provide an additional layer of protection.
Eyes Safety gogglesChemical splash gogglesMust provide a complete seal around the eyes to protect against dust particles and potential splashes.
Respiratory Air-purifying respirator (APR) with cartridgesNIOSH-approved respirator with N, R, or P-series particulate filters. A P100 (HEPA) filter is recommended for fine dusts.For situations with potential for significant aerosolization, a Powered Air-Purifying Respirator (PAPR) may be necessary. Ensure proper fit testing of respirators.[1][2]
Body Lab coat or coverallsLong-sleeved, preferably disposable or dedicated for herbicide workShould be worn over personal clothing to prevent contamination.[3]
Feet Closed-toe shoesChemical-resistant shoe covers or bootsTo be worn over regular footwear to prevent contamination of personal shoes.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing contamination and ensuring safety. The following workflow outlines the key steps for working with this compound.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare work area (e.g., fume hood) prep_ppe->prep_setup Ensure proper fit handling_weigh 3. Weigh this compound prep_setup->handling_weigh In designated area handling_prepare 4. Prepare solution handling_weigh->handling_prepare cleanup_decontaminate 5. Decontaminate work surfaces handling_prepare->cleanup_decontaminate After experiment cleanup_ppe 6. Doff PPE cleanup_decontaminate->cleanup_ppe Follow procedure disposal_waste 7. Dispose of contaminated waste cleanup_ppe->disposal_waste Segregate waste

Caption: Operational workflow for handling this compound.
Decontamination and Disposal Protocol

Proper decontamination and disposal are critical to prevent the spread of contamination.

Decontamination of Surfaces and Equipment:

  • Gross Decontamination: Physically remove any visible powder residue using a dampened absorbent material. Avoid dry sweeping, which can generate dust.

  • Wash: Wash the contaminated surface or equipment with a laboratory detergent and water.[5]

  • Rinse: Thoroughly rinse with water.

  • Final Rinse: For sensitive equipment, a final rinse with deionized water may be appropriate.

Disposal of Contaminated Materials:

All disposable items that have come into contact with this compound, including gloves, disposable lab coats, absorbent pads, and empty containers, must be treated as hazardous waste.

  • Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Container Rinsing: Triple rinse empty this compound containers with a suitable solvent (e.g., water, if the formulation is water-soluble). The rinsate should be collected and treated as hazardous waste.

  • Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Do not pour any waste down the drain.

By adhering to these stringent safety protocols, researchers can confidently handle this compound while prioritizing their safety and maintaining a secure and compliant laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity and quality of scientific research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.